molecular formula C10H15NO B1677695 Pholedrine CAS No. 370-14-9

Pholedrine

Cat. No.: B1677695
CAS No.: 370-14-9
M. Wt: 165.23 g/mol
InChI Key: SBUQZKJEOOQSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pholedrine is a member of amphetamines.
RN given refers to cpd without isomeric designation;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(methylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUQZKJEOOQSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6114-26-7 (sulfate[2:1])
Record name Pholedrine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70861908
Record name 4-[2-(Methylamino)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-14-9
Record name (±)-Pholedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pholedrine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(Methylamino)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pholedrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHOLEDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY28O44JGD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pholedrine mechanism of action on adrenergic receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Pholedrine on Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sympathomimetic amine structurally related to amphetamine, exerts its pharmacological effects primarily through a complex interaction with the adrenergic system.[1][2] Clinically used as a pressor agent for hypotension and as a diagnostic tool in ophthalmology for Horner's syndrome, its mechanism is multifaceted.[1][2][3][4] This technical guide delineates the core mechanism of action of this compound, focusing on its interplay with adrenergic receptors. It summarizes the available quantitative and qualitative data, provides detailed experimental protocols for its study, and visualizes the key signaling pathways and workflows. While this compound's physiological effects are well-documented, a notable scarcity of quantitative data on its direct receptor interactions persists, highlighting an area for future research.[1]

Core Mechanism of Action: A Dual-Acting Sympathomimetic

This compound's sympathomimetic effects are attributed to a dual mechanism of action, combining a predominant indirect action with a minor, direct effect on adrenergic receptors.[1]

Primary Mechanism: Indirect Sympathomimetic Action

The principal mechanism by which this compound elicits its effects is by acting as an indirect-acting sympathomimetic amine.[1][5] It stimulates the release of endogenous norepinephrine (B1679862) from the storage vesicles of presynaptic sympathetic neurons into the synaptic cleft.[1][6] This elevation in synaptic norepinephrine concentration leads to the activation of postsynaptic α- and β-adrenergic receptors, which is responsible for the majority of its physiological effects, such as vasoconstriction and increased heart rate.[1] This mechanism is crucial for its use in diagnosing Horner's syndrome, as its mydriatic effect depends on the integrity of postganglionic sympathetic neurons capable of releasing norepinephrine.[6]

Indirect sympathomimetic action of this compound. cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell This compound This compound vesicle NE Vesicle This compound->vesicle Stimulates Release ne_released Norepinephrine (NE) vesicle->ne_released Displaces receptor Adrenergic Receptor (α/β) ne_released:e->receptor:w Binds & Activates response Physiological Response receptor->response

Caption: Diagram illustrating the primary indirect mechanism of this compound.

Secondary Mechanism: Direct Adrenergic Receptor Agonism

In addition to its primary indirect action, this compound is suggested to possess weak, direct agonist activity at both α- and β-adrenergic receptors.[1] This characteristic is similar to that of ephedrine (B3423809), a classic mixed-acting sympathomimetic amine.[6] While this direct action is considered a minor contributor to its overall pharmacological profile compared to norepinephrine release, it is part of its complete mechanism.[1]

Quantitative Data on Adrenergic Receptor Interaction

A significant challenge in the study of this compound is the scarcity of publicly available quantitative data regarding its direct binding affinities (Kᵢ or Kₐ), functional potency (EC₅₀), and efficacy (Eₘₐₓ) at specific adrenergic receptor subtypes.[1] The following tables summarize the known qualitative effects and highlight the gaps in quantitative data.

Table 1: this compound Interaction with α-Adrenergic Receptors

Receptor SubtypeBinding Affinity (Kᵢ)Potency (EC₅₀) / Efficacy (Eₘₐₓ)Physiological Effect & Notes
α₁ Data not availableData not availablePressor responses suggest agonistic activity, likely mediated by released norepinephrine and some direct action, leading to vasoconstriction.[1][7]
α₂ Data not availableData not availableThe effects on α₂ receptors are not well-characterized, but like similar compounds, it may have some activity.[8]

Table 2: this compound Interaction with β-Adrenergic Receptors

Receptor SubtypeBinding Affinity (Kᵢ)Potency (EC₅₀) / Efficacy (Eₘₐₓ)Physiological Effect & Notes
β₁ Data not availableData not availableIncreased heart rate (positive chronotropy) and contractility (positive inotropy) are observed, suggesting agonistic activity.[1][9] This is likely mediated by both released norepinephrine and some direct action.
β₂ Data not availableData not availableEffects such as bronchodilation are not primary documented effects of this compound, and its activity at β₂ receptors is not well-established.
β₃ Data not availableData not availableNo significant data available.

Adrenergic Receptor Signaling Pathways

The physiological effects of this compound, whether through direct agonism or indirectly via norepinephrine release, are mediated by the activation of well-characterized G protein-coupled receptor (GPCR) signaling pathways.[1][10]

α₁-Adrenergic Receptor Pathway (Gq-coupled)

Activation of α₁-adrenergic receptors leads to the stimulation of the Gq protein pathway.[11][12] This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC), culminating in smooth muscle contraction.[10][13]

α₁-Adrenergic receptor signaling pathway. cluster_membrane agonist NE / this compound receptor α₁-Adrenergic Receptor agonist->receptor gq Gq receptor->gq Activates plc PLC gq->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca Stimulates Release pkc PKC dag->pkc Activates response Smooth Muscle Contraction ca->response pkc->response

Caption: The Gq-coupled signaling cascade of the α₁-adrenergic receptor.

β-Adrenergic Receptor Pathway (Gs-coupled)

Activation of β₁ and β₂-adrenergic receptors stimulates the Gs protein pathway.[11][12] This activates adenylyl cyclase (AC), which converts ATP into cyclic AMP (cAMP).[12] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological effects such as increased heart rate and contractility (β₁) or smooth muscle relaxation (β₂).[13][14]

β-Adrenergic receptor signaling pathway. cluster_membrane agonist NE / this compound receptor β-Adrenergic Receptor agonist->receptor gs Gs receptor->gs Activates ac Adenylyl Cyclase gs->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka PKA camp->pka Activates response Physiological Response (e.g., ↑ Heart Rate) pka->response Phosphorylates Targets

Caption: The Gs-coupled signaling cascade of β-adrenergic receptors.

Experimental Protocols

To characterize the interaction of this compound with adrenergic receptors, several standard pharmacological assays are employed.

Radioligand Binding Assay (for Binding Affinity)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[1]

Methodology:

  • Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate cell membranes. Protein concentration is determined.[1]

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]prazosin for α₁ receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[1]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[1]

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The inhibition constant (Kᵢ) is then determined from the IC₅₀ using the Cheng-Prusoff equation.[1]

Workflow for a radioligand binding assay. cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare Receptor Membranes incubate 2. Incubate Membranes with Radioligand & This compound prep->incubate separate 3. Separate Bound/ Free Ligand (Filtration) incubate->separate quantify 4. Quantify Radioactivity (Scintillation Counting) separate->quantify analyze 5. Analyze Data (IC₅₀ → Kᵢ) quantify->analyze

Caption: A generalized workflow for a radioligand binding assay.

Functional Assays (for Potency and Efficacy)

Functional assays measure the physiological or cellular response to receptor activation.

This assay measures the change in intracellular cAMP levels following receptor activation.[1]

Methodology:

  • Cell Culture: Cells stably expressing the β-adrenergic (Gs-coupled) or α₂-adrenergic (Gi-coupled) receptor are cultured.[1]

  • Stimulation: Cells are treated with varying concentrations of this compound. For Gi-coupled receptors, cells are often co-stimulated with forskolin (B1673556) to induce a measurable level of cAMP that can then be inhibited.[1]

  • Lysis: After incubation, cells are lysed to release intracellular cAMP.[1]

  • Quantification: cAMP levels are quantified using methods such as ELISA or HTRF assays.

  • Data Analysis: A dose-response curve is plotted to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[1]

Workflow for a cAMP accumulation assay. cluster_workflow cAMP Accumulation Assay Workflow culture 1. Culture Receptor- Expressing Cells stimulate 2. Stimulate Cells with this compound (± Forskolin) culture->stimulate lyse 3. Lyse Cells stimulate->lyse quantify 4. Quantify Intracellular cAMP lyse->quantify analyze 5. Analyze Data (EC₅₀ / IC₅₀) quantify->analyze

Caption: A generalized workflow for a cAMP accumulation assay.

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq activation.[1]

Methodology:

  • Cell Labeling: Cells expressing the α₁-adrenergic receptor are incubated with [³H]myo-inositol to radiolabel the phosphoinositide pool.[1]

  • Stimulation: Labeled cells are stimulated with varying concentrations of this compound.[1]

  • Extraction: The reaction is stopped, and cells are lysed. Inositol phosphates are extracted.[1]

  • Quantification: The radioactivity of the extracted inositol phosphates is measured.

  • Data Analysis: A dose-response curve is plotted to determine the EC₅₀.

These assays use isolated tissues (e.g., rat vas deferens, aorta, atria) to measure a physiological response like muscle contraction or relaxation.[6]

Methodology:

  • Tissue Preparation: An appropriate tissue is dissected and mounted in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated.

  • Transducer Attachment: The tissue is connected to an isometric force transducer to record changes in tension.[6]

  • Drug Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound.[6]

  • Distinguishing Direct vs. Indirect Effects: To separate direct from indirect actions, experiments can be repeated after chemical sympathectomy with reserpine (B192253) (which depletes norepinephrine stores) or in the presence of a norepinephrine uptake inhibitor.[6][7]

  • Data Analysis: Potency (EC₅₀) and efficacy (Eₘₐₓ) are determined from the concentration-response curves.[6]

Conclusion

This compound is a sympathomimetic agent that acts primarily by stimulating the release of norepinephrine from sympathetic neurons.[1][5] It also possesses a weak, direct agonist activity at adrenergic receptors.[1] Its physiological effects, including increased blood pressure and heart rate, are consistent with the activation of α₁- and β₁-adrenergic receptors by this released norepinephrine.[1] However, there is a significant lack of publicly available quantitative data defining its direct binding affinities and functional potencies at the various adrenergic receptor subtypes. This represents a critical knowledge gap. Future research employing the detailed experimental protocols outlined herein is necessary to fully elucidate the direct molecular interactions of this compound and provide a more complete understanding of its pharmacological profile for drug development professionals and researchers.

References

Pholedrine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 370-14-9

Abstract

Pholedrine, a sympathomimetic amine, is a compound of significant interest in pharmacological research and clinical applications. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols and data are presented to support its relevance to researchers, scientists, and drug development professionals.

Chemical Properties

This compound, with the IUPAC name 4-[2-(methylamino)propyl]phenol, is a substituted phenethylamine (B48288) derivative.[1] It is structurally related to methamphetamine, being its 4-hydroxy analog.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 370-14-9[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Melting Point 162-163 °C[2]
pKa (phenolic hydroxyl) 11.19[2]
pKa (methylamino) 9.73[2]
Log P 1.12 - 1.7[1][2]
Solubility Slight solubility in water; soluble in alcohol, ether, and dilute acids.[2]

Mechanism of Action

Signaling Pathway of this compound-Induced Mydriasis

mydriasis_pathway This compound This compound NE_release Norepinephrine (B1679862) Release This compound->NE_release stimulates Alpha1_receptor α1-Adrenergic Receptor NE_release->Alpha1_receptor activates Gq_protein Gq Protein Activation Alpha1_receptor->Gq_protein PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Mydriasis Mydriasis (Pupil Dilation) Ca_release->Mydriasis leads to

This compound-induced mydriasis signaling pathway.

Experimental Protocols

Induction of Mydriasis in a Research Setting

This protocol describes the preparation and application of a 1% this compound sulphate solution for inducing mydriasis (pupil dilation) for ophthalmic examination in a research context.

Materials:

  • This compound sulphate powder

  • Sterile, deionized water

  • Sodium chloride

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • Sterile beakers and magnetic stir bar

  • pH meter

  • Topical anesthetic

  • Pupilometer or calibrated camera

Procedure:

  • Solution Preparation:

    • Dissolve the appropriate amount of this compound sulphate powder in approximately 80% of the final volume of sterile, deionized water to achieve a 1% (10 mg/mL) concentration.

    • Add sodium chloride to achieve an isotonic solution (approximately 0.9% w/v).

    • Adjust the pH to between 6.5 and 7.5 using 0.1 N HCl or 0.1 N NaOH.

    • Bring the solution to the final volume with sterile, deionized water.

  • Animal Preparation and Baseline Measurement:

    • Administer a topical anesthetic to the test eye(s) to minimize discomfort.

    • Measure and record the baseline pupil diameter of both eyes.

  • This compound Administration:

    • Instill one drop (approximately 50 µL) of the 1% this compound sulphate solution into the conjunctival sac of the test eye(s). The contralateral eye can serve as a control.

  • Monitoring and Data Collection:

    • Measure and record the pupil diameter of both eyes at regular intervals (e.g., every 15 minutes for the first 2 hours) until the pupil returns to the baseline size.

mydriasis_workflow start Start prep_solution Prepare 1% this compound Sulphate Solution start->prep_solution prep_animal Anesthetize Eye & Measure Baseline Pupil Diameter prep_solution->prep_animal administer Administer this compound (Test Eye) & Control prep_animal->administer monitor Monitor & Measure Pupil Diameter at Intervals administer->monitor end End monitor->end

Experimental workflow for mydriasis induction.

Pharmacokinetics

This compound is a known metabolite of methamphetamine.[5] The conversion is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme through aromatic hydroxylation.[5]

Metabolism:

  • Absorption: Information on the absorption of directly administered this compound is limited.

  • Distribution: Specific data on the volume of distribution and protein binding of this compound are not extensively documented.

  • Metabolism: As a metabolite of methamphetamine, this compound can be further conjugated to form this compound sulphate and this compound-glucuronide.[5]

  • Excretion: this compound and its conjugates are excreted in the urine.[5]

Methamphetamine Metabolism to Pholedrinedot

metabolism_pathway Methamphetamine Methamphetamine CYP2D6 CYP2D6 Methamphetamine->CYP2D6 This compound This compound (4-Hydroxymethamphetamine) CYP2D6->this compound Aromatic Hydroxylation Conjugation Conjugation (Sulfation/Glucuronidation) This compound->Conjugation Excretion Urinary Excretion Conjugation->Excretion

References

The Pharmacological Profile of p-Hydroxymethamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxymethamphetamine (also known as pholedrine or 4-hydroxy-N-methylamphetamine) is a sympathomimetic amine belonging to the substituted phenethylamine (B48288) and amphetamine classes.[1] Structurally, it is the para-hydroxylated metabolite of methamphetamine and is also used clinically as a topical mydriatic agent for diagnosing conditions such as Horner's syndrome.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of p-hydroxymethamphetamine, summarizing its mechanism of action, receptor interactions, pharmacokinetic properties, and physiological effects. The information is presented to support research and drug development efforts in related fields.

Mechanism of Action

p-Hydroxymethamphetamine is classified as an indirect-acting sympathomimetic agent.[2][3] Its primary mechanism of action is the release of norepinephrine (B1679862) from presynaptic sympathetic neurons.[2] This action mimics the effects of stimulating the sympathetic nervous system, leading to a range of physiological responses.[2] Additionally, p-hydroxymethamphetamine has been shown to be an agonist at the trace amine-associated receptor 1 (TAAR1), which is involved in modulating monoaminergic neurotransmission.[4][5] The presence of the para-hydroxyl group on the benzene (B151609) ring is crucial for its biological activity, mimicking the structure of endogenous catecholamines like dopamine (B1211576) and norepinephrine.[2]

Quantitative Pharmacological Data

While extensive quantitative data for p-hydroxymethamphetamine is limited in publicly available literature, the following tables summarize the key findings. It is important to note the absence of comprehensive receptor binding affinity data (Kᵢ values) for adrenergic and monoamine transporter sites.

Table 1: Functional Potency (EC₅₀) of S-(+)-p-Hydroxymethamphetamine at TAAR1

ReceptorSpeciesEC₅₀ (µM)
TAAR1Rat (rTAAR1)0.89
TAAR1Mouse (mTAAR1)0.92
TAAR1Human-Rat Chimera (hrChTAAR1)4.44
Data from Reese et al. (2007) indicating that S-(+)-p-hydroxymethamphetamine is a full agonist at mouse and human-rat chimera TAAR1 and a partial agonist at rat TAAR1.[4]

Table 2: Pharmacokinetic Parameters of Racemic p-Hydroxymethamphetamine in Rats (Intravenous Bolus, 20 mg/kg)

EnantiomerClearance (mL/min/kg)Volume of Distribution at Steady State (L/kg)Unchanged in Urine (%)Conjugated in Urine (%)
D-OHMAP93.54.23 ± 1.762957
L-OHMAP83.93.15 ± 0.843452
Data from Hutchaleelaha & Mayersohn (1997).[6]

Experimental Protocols

Detailed experimental protocols for p-hydroxymethamphetamine are not widely published. However, the following are representative methodologies for key experiments used to characterize sympathomimetic amines.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a generalized method to determine the binding affinity (Kᵢ) of a compound for adrenergic receptors.

  • Objective: To quantify the affinity of p-hydroxymethamphetamine for various adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂).

  • Methodology:

    • Membrane Preparation: Tissues or cells expressing the target adrenergic receptor subtype are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

    • Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [³H]prazosin for α₁ receptors, [³H]rauwolscine for α₂ receptors, [³H]CGP-12177 for β receptors) at a concentration below its Kₔ value.

    • Competition Binding: A range of concentrations of unlabeled p-hydroxymethamphetamine are added to compete with the radioligand for binding to the receptor.

    • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of p-hydroxymethamphetamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Norepinephrine Release Assay from Brain Synaptosomes

This assay measures the ability of a compound to induce the release of norepinephrine from nerve terminals.

  • Objective: To quantify the norepinephrine-releasing activity of p-hydroxymethamphetamine.

  • Methodology:

    • Synaptosome Preparation: Brain tissue (e.g., hypothalamus or cortex) is homogenized in a sucrose (B13894) buffer. The homogenate is subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.[7][8][9]

    • Loading with [³H]Norepinephrine: The synaptosomes are incubated with [³H]norepinephrine, which is taken up and stored in synaptic vesicles.

    • Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

    • Stimulation: After a baseline period, the synaptosomes are exposed to various concentrations of p-hydroxymethamphetamine.

    • Fraction Collection: The superfusate is collected in fractions over time.

    • Quantification: The amount of [³H]norepinephrine in each fraction is determined by scintillation counting.

    • Data Analysis: The release of [³H]norepinephrine is expressed as a percentage of the total radioactivity in the synaptosomes. The potency (EC₅₀) and efficacy (Eₘₐₓ) of p-hydroxymethamphetamine to induce norepinephrine release are then calculated.

Intracellular Calcium Mobilization Assay

This assay is used to determine the functional activity of a compound at Gq-coupled receptors, such as α₁-adrenergic receptors.

  • Objective: To measure the ability of p-hydroxymethamphetamine to induce intracellular calcium mobilization via α₁-adrenergic receptor activation.

  • Methodology:

    • Cell Culture: Cells stably or transiently expressing the α₁-adrenergic receptor subtype of interest are cultured in appropriate media.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[10][11][12][13][14]

    • Stimulation: The dye-loaded cells are exposed to various concentrations of p-hydroxymethamphetamine.

    • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope by monitoring the change in fluorescence intensity of the calcium-sensitive dye.[10][11]

    • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The concentration of p-hydroxymethamphetamine that produces 50% of the maximal response (EC₅₀) is calculated to determine its potency as an agonist.

Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron p-HMA p-Hydroxymethamphetamine VMAT2 VMAT2 p-HMA->VMAT2 Inhibits NET Norepinephrine Transporter (NET) p-HMA->NET Enters via Transporter TAAR1_intra TAAR1 (intracellular) p-HMA->TAAR1_intra Activates NE_vesicle Norepinephrine (Vesicle) VMAT2->NE_vesicle Blocks uptake into NE_cytosol Norepinephrine (Cytosol) NE_vesicle->NE_cytosol Increased cytosolic concentration NE_cytosol->NET efflux NE_synapse Norepinephrine NET->NE_synapse TAAR1_intra->NET Promotes Reverse Transport Adrenergic_R Adrenergic Receptor NE_synapse->Adrenergic_R Binds to G_protein G-Protein Adrenergic_R->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP₃/DAG) Effector->Second_Messenger Physiological_Response Physiological Response Second_Messenger->Physiological_Response

Caption: Indirect sympathomimetic action of p-hydroxymethamphetamine.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_release Norepinephrine Release Assay b_start Start b_prep Prepare Receptor Membranes b_start->b_prep b_incubate Incubate Membranes with Radioligand & p-HMA b_prep->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate IC₅₀ and Kᵢ b_count->b_analyze b_end End b_analyze->b_end r_start Start r_prep Isolate Brain Synaptosomes r_start->r_prep r_load Load with [³H]Norepinephrine r_prep->r_load r_superfuse Superfuse and Stimulate with p-HMA r_load->r_superfuse r_collect Collect Fractions r_superfuse->r_collect r_count Scintillation Counting r_collect->r_count r_analyze Calculate % Release, EC₅₀, and Eₘₐₓ r_count->r_analyze r_end End r_analyze->r_end

Caption: Workflow for in vitro pharmacological characterization.

Pharmacokinetic Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Metabolism: p-Hydroxymethamphetamine is a major metabolite of methamphetamine, formed primarily through aromatic hydroxylation catalyzed by the cytochrome P450 enzyme CYP2D6.[15] It undergoes further metabolism through conjugation with sulfate (B86663) and glucuronide before excretion.[15] In humans, sulfation is the predominant conjugation pathway.[15]

  • Excretion: The metabolites are excreted in the urine.[15]

  • Stereoselectivity: There is evidence of stereoselectivity in the disposition of p-hydroxymethamphetamine enantiomers in rats, with differences observed in clearance and urinary excretion of the unchanged drug and its conjugates.[6]

Physiological Effects

Cardiovascular Effects

As an indirect-acting sympathomimetic, p-hydroxymethamphetamine is expected to produce cardiovascular effects consistent with increased adrenergic stimulation. These include:

  • Increased Blood Pressure: Caused by vasoconstriction mediated by α-adrenergic receptors.[2][16]

  • Increased Heart Rate: A result of β₁-adrenergic receptor stimulation in the heart.[2][16]

Studies on structurally similar compounds like ephedrine (B3423809) and pseudoephedrine have demonstrated dose-dependent increases in blood pressure and heart rate.[17][18][19]

Central Nervous System (CNS) Effects

The ability of p-hydroxymethamphetamine to cross the blood-brain barrier is lower than that of methamphetamine due to its hydroxyl group, resulting in predominantly peripheral effects.[2] However, central effects can still occur. Studies in rodents have shown that direct administration of p-hydroxyamphetamine (the N-demethylated analog) into the brain produces a behavioral stimulant effect, likely mediated by the dopaminergic system.[20] As a metabolite of methamphetamine, which has significant CNS stimulant properties, some contribution of p-hydroxymethamphetamine to the overall CNS effects of the parent drug is possible.[21][22]

Conclusion

p-Hydroxymethamphetamine is a sympathomimetic amine with an indirect mechanism of action, primarily through the release of norepinephrine. It also demonstrates activity as a TAAR1 agonist. Its pharmacological profile is characterized by cardiovascular stimulation. While it is a major metabolite of methamphetamine, its own pharmacological properties are less extensively characterized, with a notable lack of quantitative receptor binding data. Further research is warranted to fully elucidate its direct receptor interactions and to provide a more complete understanding of its pharmacological and toxicological profile.

References

Veritol (Pholedrine): A Comprehensive Technical Guide on its Discovery, History, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the sympathomimetic amine, Veritol, more commonly known as Pholedrine. Delving into its discovery and historical development, this document meticulously outlines its synthesis, early pharmacological investigations, and clinical applications. The guide emphasizes detailed experimental methodologies, quantitative data from key studies, and the intricate signaling pathways through which this compound exerts its physiological effects. This comprehensive resource is designed to serve as a foundational reference for researchers, scientists, and professionals engaged in drug development and pharmacological research.

Introduction

This compound, chemically known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic agent that garnered clinical interest in the mid-20th century.[1] Sold under various trade names including Veritol, Paredrinol, and Pulsotyl, its primary applications were in ophthalmology as a mydriatic agent and for cardiovascular support as an antihypotensive.[1] Structurally a substituted phenethylamine (B48288) and an amphetamine derivative, this compound's mechanism of action is primarily attributed to its ability to stimulate the sympathetic nervous system by promoting the release of norepinephrine (B1679862). This guide will provide a detailed account of its journey from synthesis to its clinical use, with a focus on the scientific underpinnings of its pharmacological activity. This compound is also recognized as a major metabolite of methamphetamine.

Discovery and History

The development of this compound can be traced back to the active period of sympathomimetic amine research in the early to mid-20th century. While the precise date of its first synthesis is cited as 1951, early pharmacological characterizations and patent filings by Knoll AG in Germany suggest its origins lie in the late 1930s.

Key Milestones:

  • 1937: Initial pharmacological studies were conducted, highlighting its vasopressor effects, with some reports suggesting its potency was superior to the widely used ephedrine.

  • 1938-1939: Knoll AG filed key patents in Germany (DE 674753 and DE 665793), securing the intellectual property for this compound and its synthesis.

  • 1951: Refined methods for the synthesis of this compound sulfate (B86663) were developed, which improved its viability for pharmaceutical production.

  • Mid-20th Century: this compound found its place in clinical practice, primarily for its mydriatic and vasopressor properties.

  • 2004: Despite its historical use, by 2004, this compound remained commercially available only in Germany, primarily for ophthalmic applications.

  • 2021: In a modern application, this compound was identified as a potential biomarker for detecting the direct disposal of methamphetamine in wastewater, highlighting its connection to methamphetamine metabolism.[2]

Chemical Synthesis

The synthesis of this compound (4-hydroxy-N-methylamphetamine) involves the introduction of a hydroxyl group at the para position of the aromatic ring of the methamphetamine structure. A common synthetic route proceeds as follows:

  • Starting Material: The synthesis often begins with p-methoxybenzyl methyl ketone.

  • Reductive Amination: This precursor undergoes reductive amination with methylamine. This step introduces the methylamino group to the propyl side chain.

  • Hydroxylation: The final key step is the hydroxylation of the para-position on the benzene (B151609) ring, converting the methoxy (B1213986) group to a hydroxyl group, yielding this compound.

  • Salt Formation: For pharmaceutical use, this compound is typically converted to its sulfate salt (this compound sulfate) to enhance its water solubility.

Pharmacological Profile

Mechanism of Action

This compound is classified as an indirect-acting sympathomimetic amine.[3] Its primary mechanism of action is the stimulation of the sympathetic nervous system through the release of norepinephrine from presynaptic nerve terminals. This release of norepinephrine then acts on adrenergic receptors to elicit a physiological response.

The presence of the hydroxyl group on the benzene ring is crucial for its activity, as it mimics the structure of endogenous catecholamines like norepinephrine and dopamine, allowing for interaction with adrenergic systems. The N-methyl group contributes to its increased lipophilicity compared to its primary amine analog, northis compound, which can enhance its penetration into the central nervous system.

Signaling Pathways

As an indirect sympathomimetic that causes the release of norepinephrine, this compound's effects are mediated through the activation of adrenergic receptors (alpha and beta) by the released norepinephrine. The downstream signaling cascades are well-established for adrenergic stimulation.

Adrenergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell This compound This compound NE_vesicle Norepinephrine Vesicles This compound->NE_vesicle stimulates NE_release Norepinephrine Release NE_vesicle->NE_release NE Norepinephrine NE_release->NE alpha1_R α1-Adrenergic Receptor NE->alpha1_R binds to beta_R β-Adrenergic Receptor NE->beta_R binds to Gq Gq alpha1_R->Gq Gs Gs beta_R->Gs PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Physiological_response Physiological Response (e.g., increased heart rate) PKA->Physiological_response

Caption: Adrenergic signaling pathway activated by this compound-induced norepinephrine release.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are related to its sympathomimetic activity:

  • Cardiovascular: this compound exerts a pressor effect, increasing blood pressure by causing peripheral vasoconstriction (mediated by α-adrenergic receptors) and potentially increasing cardiac output (mediated by β-adrenergic receptors).

  • Ophthalmic: When applied topically to the eye, this compound induces mydriasis (pupil dilation) by stimulating the radial muscles of the iris, which are under sympathetic control.

Quantitative Data and Experimental Protocols

Mydriatic Effects

Experimental Protocol: Evaluation of Mydriatic Effect in Humans

A representative protocol for evaluating the mydriatic effect of a sympathomimetic agent like this compound in human subjects is as follows:

  • Subject Selection: A cohort of healthy adult volunteers with no pre-existing ocular pathologies is recruited.

  • Baseline Measurement: The baseline pupil diameter is measured using a pupillometer under standardized lighting conditions (e.g., scotopic or mesopic).

  • Drug Administration: A single drop of a standardized concentration of the mydriatic agent (e.g., 1% this compound sulfate solution) is instilled into the conjunctival sac of one eye. The contralateral eye can serve as a control.

  • Time-Course Measurement: Pupil diameter is measured at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes) until the pupil returns to its baseline size.

  • Data Analysis: The change in pupil diameter from baseline is calculated for each time point. The onset of action, time to peak mydriasis, and duration of mydriasis are determined.

Table 1: Comparative Mydriatic Efficacy of this compound and Other Agents

Mydriatic AgentConcentrationOnset of MydriasisTime to Peak MydriasisPeak Mydriasis (Mean Pupil Diameter Increase)Duration of Mydriasis
This compound 1%~20-90 minutesNot explicitly stated2.2 mm8-10 hours
Hydroxyamphetamine 0.5%Similar to this compoundNot explicitly statedSimilar to this compoundNot explicitly stated
Phenylephrine 2.5%Rapid~60 minutes1.24 - 1.80 mmSeveral hours
Tropicamide 1%15-20 minutes20-40 minutes~6-7 mm (total diameter)4-8 hours

Data for this compound and Hydroxyamphetamine are based on a comparative study.[3] Data for Phenylephrine and Tropicamide are from separate clinical trials and are provided for comparative context.

Cardiovascular (Vasopressor) Effects

Experimental Protocol: Evaluation of Vasopressor Effects in Animal Models (Canine)

A typical protocol to assess the vasopressor effects of a sympathomimetic agent in an anesthetized dog model is as follows:

  • Animal Preparation: A healthy adult dog is anesthetized (e.g., with sodium pentobarbital). The femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively.

  • Autonomic Blockade: To isolate the direct and indirect effects of the sympathomimetic agent from reflex autonomic responses, a ganglionic blocking agent (e.g., mecamylamine) can be administered.

  • Dose-Response Measurement: The drug is administered intravenously at increasing doses (e.g., 0.1, 1.0, 10.0 µg/kg). Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are continuously monitored.

  • Receptor Blockade Studies: To determine the involvement of specific adrenergic receptors, the experiment can be repeated after the administration of selective alpha-blockers (e.g., phentolamine) or beta-blockers (e.g., propranolol).

  • Data Analysis: The change in blood pressure and heart rate from baseline is plotted against the drug dose to generate a dose-response curve.

Table 2: Expected Vasopressor Effects of Sympathomimetic Amines

AgentPrimary Receptor Action (of released NE)Expected Effect on Mean Arterial PressureExpected Effect on Heart Rate
This compound α and βIncreaseVariable (can be reflex bradycardia or direct increase)
Norepinephrine Primarily α, some β1Significant IncreaseReflex Bradycardia (due to potent vasoconstriction)
Epinephrine α and βIncreaseIncrease
Phenylephrine Primarily α1IncreaseReflex Bradycardia

This table represents the generally accepted cardiovascular effects of these agents. Specific quantitative data for this compound from early studies is not available.

Experimental_Workflow_Mydriasis start Start: Recruit Healthy Volunteers baseline Measure Baseline Pupil Diameter start->baseline administer Administer 1% this compound Eyedrops (Test Eye) baseline->administer control Administer Saline (Control Eye) baseline->control measure Measure Pupil Diameter at Regular Intervals administer->measure control->measure data_analysis Data Analysis: - Onset of Action - Time to Peak Mydriasis - Duration of Mydriasis measure->data_analysis end End: Determine Mydriatic Profile data_analysis->end

Caption: Experimental workflow for a clinical trial on the mydriatic effects of this compound.

Clinical Applications

The primary historical clinical applications of this compound were:

  • Ophthalmology: As a topical 1% solution, it was used to induce mydriasis for diagnostic eye examinations. It was also used in the diagnosis of Horner's syndrome to differentiate between preganglionic and postganglionic nerve lesions.[3] A positive mydriatic response to this compound in a patient with Horner's syndrome would suggest a preganglionic lesion, as the postganglionic neuron is still intact and able to release norepinephrine.

  • Cardiovascular Support: this compound was utilized as an antihypotensive agent to treat circulatory collapse and hypotension, leveraging its ability to increase blood pressure through norepinephrine release.

Conclusion

Veritol (this compound) represents a significant chapter in the history of sympathomimetic drug development. Its discovery and clinical application provided valuable tools for ophthalmology and cardiovascular medicine in the mid-20th century. While its use has largely been superseded by more modern and selective agents, a thorough understanding of its pharmacology, from its chemical synthesis to its mechanism of action and historical clinical use, remains pertinent for researchers in pharmacology and drug development. The methodologies employed in its early evaluation laid the groundwork for the assessment of future sympathomimetic drugs, and its unique role as a metabolite of methamphetamine continues to be of interest in forensic and environmental toxicology. This guide has aimed to provide a comprehensive and technically detailed overview to serve as a valuable resource for the scientific community.

References

Pholedrine as a Metabolite of Methamphetamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pholedrine (4-hydroxymethamphetamine) as a significant metabolite of methamphetamine. The metabolism of methamphetamine, a potent central nervous system stimulant, is a critical area of study in pharmacology, toxicology, and forensic science. This document details the metabolic pathways leading to the formation of this compound, with a primary focus on the enzymatic processes involved, particularly the role of cytochrome P450 2D6 (CYP2D6). Furthermore, this guide presents quantitative data on this compound concentrations in various biological matrices, outlines detailed experimental protocols for its detection and quantification, and explores the signaling pathways through which this compound may exert its pharmacological effects. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of methamphetamine metabolism and its implications.

Introduction

Methamphetamine is a widely abused psychostimulant that undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, this compound (4-hydroxy-N-methylamphetamine) is a major product of aromatic hydroxylation.[1] The presence and concentration of this compound in biological samples are of significant interest for clinical and forensic toxicology, as it can provide insights into the extent of methamphetamine use and the metabolic capacity of the individual.[1][2] this compound itself is a sympathomimetic amine and has been used clinically as a pressor agent, which complicates the interpretation of its presence in biological samples.[3][4] This guide provides an in-depth examination of this compound as a metabolite of methamphetamine, covering the core areas of metabolic pathways, quantitative analysis, experimental procedures, and pharmacological signaling.

Metabolic Pathway of Methamphetamine to this compound

The primary route of this compound formation is the aromatic 4-hydroxylation of methamphetamine. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[2][5][6][7] The efficiency of this metabolic conversion can be significantly influenced by an individual's CYP2D6 genotype, leading to variations in the pharmacokinetic profile of both methamphetamine and its metabolites.[8][9]

Following its formation, this compound can undergo further Phase II metabolism, primarily through conjugation with sulfate (B86663) and glucuronic acid, to form this compound sulfate and this compound glucuronide, respectively.[2][7] These conjugation reactions are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), rendering the metabolite more water-soluble and facilitating its renal excretion.[10][11]

Below is a diagram illustrating the metabolic conversion of methamphetamine to this compound and its subsequent conjugation.

Methamphetamine Metabolism to this compound Metabolic Pathway of Methamphetamine to this compound and its Conjugates methamphetamine Methamphetamine This compound This compound (4-Hydroxymethamphetamine) methamphetamine->this compound CYP2D6 (Aromatic Hydroxylation) pholedrine_sulfate This compound Sulfate This compound->pholedrine_sulfate SULTs (Sulfation) pholedrine_glucuronide This compound Glucuronide This compound->pholedrine_glucuronide UGTs (Glucuronidation)

Metabolic conversion of methamphetamine to this compound and its conjugates.

Quantitative Data

The concentration of this compound and its conjugates in biological samples can vary widely depending on the dose of methamphetamine, the time of sampling, and the individual's metabolic rate. The following tables summarize available quantitative data from the literature. It is important to note that comprehensive pharmacokinetic data for this compound following controlled methamphetamine administration in humans is limited.

Table 1: Urinary Concentrations of this compound Conjugates in Methamphetamine Users [2]

MetaboliteConcentration Range (µg/mL)
p-hydroxymethamphetamine-sulphate (this compound Sulphate)0.02 - 21.7
p-hydroxymethamphetamine-glucuronide<0.02 - 2.43

Table 2: this compound Concentrations in a Fatal Intoxication Case [12]

Biological MatrixThis compound Concentration
Blood (antemortem)16.1 µg/mL
Urine (antemortem)1120 µg/mL
Heart Blood (postmortem)23.0 µg/mL
Liver (postmortem)27.3 µg/g

Table 3: Urinary Excretion of 4-Hydroxymethamphetamine after Oral Methamphetamine Administration in Humans [9]

Dose of MethamphetaminePercentage of Dose Excreted as 4-Hydroxymethamphetamine (in 24h urine)
20 mg15%

Experimental Protocols

The accurate quantification of this compound in biological matrices is essential for research and forensic applications. The following sections detail established analytical methodologies.

Quantification of this compound in Human Urine by LC-MS/MS

This protocol describes a robust method for the quantification of total this compound in urine, involving enzymatic hydrolysis of its conjugates, solid-phase extraction (SPE) for sample cleanup, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

4.1.1. Sample Preparation

  • Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard (e.g., this compound-d5) and a buffer solution (e.g., acetate (B1210297) buffer, pH 5.0). Add β-glucuronidase/arylsulfatase from Helix pomatia and incubate at 37°C for at least 4 hours to hydrolyze the glucuronide and sulfate conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute this compound with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of this compound from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z 166.1 → Product ion (Q3) m/z 107.1 (quantifier) and m/z 77.1 (qualifier).

      • This compound-d5 (IS): Precursor ion (Q1) m/z 171.1 → Product ion (Q3) m/z 112.1.

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument used.

The following diagram illustrates the workflow for this experimental protocol.

LC-MSMS Workflow for this compound Workflow for LC-MS/MS Quantification of this compound in Urine urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) (C18 Cartridge) hydrolysis->spe lcmsms LC-MS/MS Analysis (ESI+, MRM) spe->lcmsms quantification Quantification lcmsms->quantification

LC-MS/MS workflow for this compound quantification.
Quantification of this compound in Biological Samples by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. Due to the polar nature of this compound, derivatization is typically required to improve its volatility and chromatographic properties.

4.2.1. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) from the biological matrix (e.g., urine, blood) under alkaline conditions to isolate the basic drug fraction.

  • Derivatization: The extracted residue is derivatized to block the polar hydroxyl and secondary amine groups. Common derivatizing agents for amphetamine-like substances include:

    • Acylating agents: Trifluoroacetic anhydride (B1165640) (TFAA), Pentafluoropropionic anhydride (PFPA), or Heptafluorobutyric anhydride (HFBA).

    • Silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The derivatization reaction is typically carried out by heating the sample with the derivatizing agent at a specific temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes).

4.2.2. GC-MS Conditions

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is commonly used.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature program is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

    • Characteristic Ions: The specific ions to be monitored will depend on the derivatizing agent used.

Signaling Pathways of this compound

This compound is a sympathomimetic amine, and its pharmacological effects are primarily mediated through the adrenergic system. It acts as an indirect-acting sympathomimetic by promoting the release of norepinephrine (B1679862) from presynaptic nerve terminals. Additionally, it is suggested to have weak, direct agonist activity at both α- and β-adrenergic receptors.[1]

The released norepinephrine then binds to postsynaptic α- and β-adrenergic receptors, initiating downstream signaling cascades.

  • α1-Adrenergic Receptors: Coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to smooth muscle contraction and vasoconstriction.[1]

  • β-Adrenergic Receptors (β1 and β2): Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP activates protein kinase A (PKA), which phosphorylates various cellular proteins, resulting in physiological responses such as increased heart rate and contractility (β1) and smooth muscle relaxation (β2).[1][13]

The diagram below illustrates the proposed signaling pathway for this compound's action on a synapse.

This compound Signaling Pathway Proposed Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pholedrine_in This compound ne_vesicle Norepinephrine (NE) Vesicle pholedrine_in->ne_vesicle promotes ne_release ne_vesicle->ne_release ne_synapse Norepinephrine ne_release->ne_synapse alpha1_receptor α1-Adrenergic Receptor ne_synapse->alpha1_receptor binds beta_receptor β-Adrenergic Receptor ne_synapse->beta_receptor binds gq Gq alpha1_receptor->gq gs Gs beta_receptor->gs plc PLC gq->plc ip3_dag IP3 + DAG plc->ip3_dag ca_pkc ↑ [Ca2+], ↑ PKC ip3_dag->ca_pkc response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) ca_pkc->response ac Adenylyl Cyclase gs->ac camp cAMP ac->camp pka PKA camp->pka pka->response pholedrine_direct This compound (weak direct agonist) pholedrine_direct->alpha1_receptor pholedrine_direct->beta_receptor

This compound's indirect and direct actions on adrenergic signaling.

Conclusion

This compound is a key metabolite of methamphetamine, and its detection and quantification provide valuable information for clinical and forensic investigations. The metabolic pathway is primarily governed by the activity of CYP2D6, highlighting the importance of pharmacogenomics in understanding individual responses to methamphetamine. While analytical methods for this compound are well-established, further research is needed to fully elucidate its pharmacokinetic profile following controlled methamphetamine administration and to detail the specific enzyme isoforms involved in its conjugation. The sympathomimetic effects of this compound, mediated through the adrenergic system, also warrant further investigation to understand its contribution to the overall pharmacological and toxicological profile of methamphetamine. This technical guide serves as a foundational resource for professionals in the fields of drug metabolism, toxicology, and pharmacology.

References

The Pharmacodynamics of Pholedrine Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholedrine sulfate (B86663), a sympathomimetic amine of the phenethylamine (B48288) class, exerts its physiological effects primarily through an indirect mechanism of action, potentiating the effects of endogenous norepinephrine (B1679862). While direct quantitative binding and potency data for this compound sulfate are notably scarce in publicly available literature, its pharmacodynamic profile can be largely inferred from its structural similarity to other well-characterized sympathomimetics like ephedrine (B3423809) and tyramine. This guide synthesizes the current understanding of this compound sulfate's mechanism of action, its interaction with adrenergic receptors, and the resultant physiological responses. Detailed experimental protocols for assays relevant to its characterization are provided, alongside visualizations of its signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound, chemically known as 4-hydroxy-N-methylamphetamine, is a synthetic sympathomimetic agent.[1] Historically, it has been used clinically for its pressor effects in treating hypotension and as a mydriatic agent for ophthalmic examination.[2][3] Its chemical structure, featuring a phenethylamine backbone with a hydroxyl group on the phenyl ring and a methyl group on the terminal amine, places it in close relation to endogenous catecholamines and other sympathomimetic drugs like amphetamine and ephedrine.[1] The pharmacologic activity of this compound sulfate is predominantly attributed to its ability to evoke the release of norepinephrine from sympathetic nerve endings, thereby acting as an indirect-acting sympathomimetic.[2] There is also evidence to suggest a minor, direct agonistic action on adrenergic receptors.[2]

Mechanism of Action

The primary mechanism of action of this compound sulfate is the displacement of norepinephrine from storage vesicles within presynaptic sympathetic neurons.[2] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then activates postsynaptic α- and β-adrenergic receptors to elicit a physiological response.[2] This indirect action is responsible for the majority of its observed effects.[2]

Additionally, this compound is suggested to possess a weak, direct agonist activity at both α- and β-adrenergic receptors.[2] This dual mechanism, combining indirect and direct sympathomimetic effects, is also characteristic of agents like ephedrine.[2]

Figure 1: Primary Mechanism of Action of this compound Sulfate cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Effector Cell This compound This compound Sulfate Vesicle Synaptic Vesicle (Norepinephrine stores) This compound->Vesicle Displaces NE NE_release Norepinephrine Release Vesicle->NE_release NE Norepinephrine (NE) NE_release->NE Adrenergic_Receptor Adrenergic Receptors (α and β) NE->Adrenergic_Receptor Binds to Response Physiological Response Adrenergic_Receptor->Response Activation

Figure 1: Indirect sympathomimetic action of this compound sulfate.

Adrenergic Receptor Interaction and Signaling Pathways

  • α1-Adrenergic Receptors: Coupled to Gq proteins, their activation by norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to smooth muscle contraction and vasoconstriction.[2]

  • β1-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased cardiac contractility and heart rate.[2]

Figure 2: Adrenergic Receptor Signaling Pathways cluster_alpha1 α1-Adrenergic Pathway cluster_beta1 β1-Adrenergic Pathway NE_alpha Norepinephrine alpha1_R α1 Receptor NE_alpha->alpha1_R Gq Gq protein alpha1_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction NE_beta Norepinephrine beta1_R β1 Receptor NE_beta->beta1_R Gs Gs protein beta1_R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cardiac_effect Increased Cardiac Contractility & Rate PKA->Cardiac_effect

Figure 2: Simplified signaling pathways for α1 and β1 adrenergic receptors.

Quantitative Data

Due to the scarcity of direct quantitative data for this compound sulfate, this section provides a comparative summary of receptor binding affinities for structurally related phenethylamines. This information allows for an inferred profile of this compound's likely interactions.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

Compound α1-Adrenergic α2-Adrenergic β1-Adrenergic β2-Adrenergic D1 (Dopamine) D2 (Dopamine)
This compound Sulfate Data not available Data not available Data not available Data not available Data not available Data not available
Amphetamine >10,000 >10,000 >10,000 >10,000 ~3,000 ~5,000
Ephedrine ~1,500 ~2,000 ~3,000 ~2,500 >10,000 >10,000
Norepinephrine ~50 ~20 ~100 ~250 >10,000 >10,000

Note: The presented values are approximations from various sources and should be considered as such. The primary mechanism of action for many of these compounds involves monoamine transporters, which is not fully captured by receptor binding affinities alone.[4]

Table 2: Illustrative In Vivo Cardiovascular Effects (Comparison with Ephedrine)

Parameter This compound Sulfate (Expected Effect) Ephedrine Sulfate (Oral Dose) - Example Data
Change in Systolic BP (mmHg) Increase +15 to +25
Change in Diastolic BP (mmHg) Increase +10 to +20
Change in Heart Rate (bpm) Increase +10 to +20

Note: The quantitative data for ephedrine sulfate is provided as a reasonable, albeit indirect, reference due to the structural and pharmacological similarities with this compound.[5] Actual effects of this compound sulfate would require direct clinical investigation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the pharmacodynamics of a sympathomimetic amine like this compound sulfate.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound sulfate for various adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]dihydroalprenolol for β).

  • This compound sulfate solutions of varying concentrations.

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist).

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare a series of dilutions of this compound sulfate.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer, unlabeled non-specific control, or a concentration of this compound sulfate.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound sulfate (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Figure 3: Radioligand Receptor Binding Assay Workflow Start Prepare Reagents Incubate Incubate (Membranes + Radioligand + this compound) Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End Determine Binding Affinity Analyze->End

References

Structural relationship between pholedrine and amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural and Pharmacological Relationship Between Pholedrine and Amphetamine

Abstract

This technical guide provides a detailed examination of the structural and pharmacological relationship between this compound and amphetamine. Both molecules belong to the phenethylamine (B48288) class, with amphetamine being a potent central nervous system (CNS) stimulant and this compound acting primarily as a peripherally-acting sympathomimetic agent. The core structural difference—a hydroxyl group at the para-position of the phenyl ring in this compound—is responsible for significant alterations in physicochemical properties and pharmacological activity. This document summarizes key chemical and biological data, outlines relevant experimental protocols for synthesis and analysis, and visualizes critical molecular and functional relationships to provide a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Structural Analysis

Amphetamine and this compound share a common β-phenylethylamine backbone, which is fundamental to their interaction with monoamine systems. Amphetamine, chemically (±)-1-phenylpropan-2-amine, is the parent compound of its structural class.[1] this compound, or 4-[2-(methylamino)propyl]phenol, is structurally a hydroxylated and N-methylated derivative of amphetamine, specifically 4-hydroxy-N-methylamphetamine.[2][3]

The primary structural distinction is the presence of a hydroxyl (-OH) group at the para- (4-) position of the aromatic ring in this compound. This modification is introduced metabolically in humans, where this compound (p-OHMA) is a major metabolite of methamphetamine, which itself is the N-methylated analog of amphetamine.[4] The addition of this polar hydroxyl group drastically changes the molecule's properties compared to amphetamine and methamphetamine.

G cluster_amphetamine Amphetamine cluster_this compound This compound a_struct a_struct p_struct p_struct a_note Absence of -OH group p_note Presence of para- Hydroxyl (-OH) group

Figure 1: Comparative chemical structures of Amphetamine and this compound.

Physicochemical and Pharmacokinetic Properties

The structural difference between amphetamine and this compound directly impacts their physicochemical characteristics, which in turn governs their pharmacokinetic profiles. The hydroxyl group on this compound increases its polarity and hydrogen bonding capability, leading to a lower lipid solubility (LogP) compared to amphetamine. This reduced lipophilicity significantly impairs its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.

PropertyAmphetamineThis compoundReference(s)
IUPAC Name 1-phenylpropan-2-amine4-[2-(methylamino)propyl]phenol[1][3]
Molecular Formula C₉H₁₃NC₁₀H₁₅NO[1][3]
Molar Mass (g·mol⁻¹) 135.21165.23[1][3]
Predicted LogP ~1.8 - 2.0~1.12 - 1.7[2]
Primary Metabolism Hydroxylation by CYP2D6N/A (is a metabolite)[4]
Key Pharmacokinetic Trait Readily crosses blood-brain barrierLimited CNS penetration[4]

Pharmacological Profile and Mechanism of Action

Both amphetamine and this compound are sympathomimetic agents, meaning they mimic the effects of stimulating the sympathetic nervous system. However, their mechanisms and sites of action differ significantly due to their structural variations.

Amphetamine is a potent central nervous system stimulant. Its primary mechanism involves acting as a substrate for monoamine transporters, particularly the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[5] It is taken up into the presynaptic neuron where it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine and norepinephrine.[5] This action, combined with its ability to induce reverse transport (efflux) of these neurotransmitters through DAT and NET, results in a massive increase in synaptic monoamine concentrations.[6][7]

This compound acts as a sympathomimetic agent with effects comparable to ephedrine.[2] Due to its poor ability to cross the blood-brain barrier, its actions are primarily peripheral. It functions as an indirect-acting sympathomimetic by promoting the release of norepinephrine from presynaptic sympathetic neurons.[1] This leads to effects such as vasoconstriction and mydriasis (pupil dilation), the latter being its primary clinical application in diagnosing Horner's syndrome.[3]

G cluster_synapse Synaptic Terminal VMAT2 VMAT2 Vesicle Synaptic Vesicle (Stores DA/NE) VMAT2->Vesicle Blocks DA/NE Packaging DAT_NET DAT / NET Cytosol_DA_NE Cytosolic DA/NE DAT_NET->Cytosol_DA_NE Reverse Transport (Efflux) Synaptic_DA_NE Synaptic DA/NE ↑↑↑ DAT_NET->Synaptic_DA_NE Reuptake Mito Mitochondrion (MAO) Amphetamine Amphetamine Amphetamine->VMAT2 Disrupts Amphetamine->DAT_NET Enters via Transporter This compound This compound (Peripheral Neuron) This compound->DAT_NET Promotes NE Release (Peripheral)

Figure 2: Simplified mechanism of action at a catecholaminergic synapse.
Quantitative Receptor and Transporter Interactions

Direct comparative in vitro binding or functional data for this compound at monoamine transporters is not widely available in peer-reviewed literature. Amphetamine's activity, however, is well-characterized. It acts as a substrate for both DAT and NET, with a higher affinity for NET.[6] It also interacts with VMAT2 with an affinity similar to endogenous monoamines.

TargetLigandAssay TypeValue (Kᵢ or IC₅₀, nM)SpeciesReference(s)
DAT d-Amphetamine[³H]WIN 35,428 Binding~2,700 - 7,000Rat[5]
NET d-Amphetamine[³H]Nisoxetine Binding~400 - 1,400Rat[5][6]
SERT d-Amphetamine[³H]Paroxetine Binding>10,000Rat[5]
VMAT2 d-Amphetamine[³H]DA Uptake Inhibition~2,000Human
DAT This compound-Data Not Available--
NET This compound-Data Not Available--
VMAT2 This compound-Data Not Available--

Note: Kᵢ/IC₅₀ values can vary significantly based on experimental conditions (e.g., tissue preparation, radioligand, buffer composition).

Structure-Activity Relationship (SAR)

The SAR for this pair is straightforward and illustrative of a key principle in neuropharmacology:

  • N-Methylation : The N-methyl group on this compound (relative to a hypothetical 4-hydroxyamphetamine) generally maintains or slightly modifies activity at adrenergic sites but does not fundamentally alter the core mechanism compared to its primary amine counterpart.

  • Para-Hydroxylation : This is the most critical modification. The addition of a polar hydroxyl group at the 4-position of the phenyl ring significantly increases polarity. This change:

    • Reduces CNS Penetration : Decreased lipophilicity hinders passage across the blood-brain barrier, localizing the drug's effects primarily to the periphery.

    • Alters Receptor Interaction : While specific binding data is scarce, the hydroxyl group can form hydrogen bonds, potentially altering the binding mode and affinity for transporter proteins compared to the non-polar phenyl ring of amphetamine. This often leads to a preference for norepinephrine systems over dopamine systems.

    • Creates a Site for Metabolism : The phenyl ring of amphetamine is a primary site for metabolic hydroxylation by CYP2D6 to form active metabolites like 4-hydroxyamphetamine. This compound already possesses this hydroxyl group.

G Amphetamine Amphetamine (Core Structure) AddOH Structural Modification: Add para-Hydroxyl Group Amphetamine->AddOH Leads to 4-Hydroxyamphetamine AddCH3 Structural Modification: Add N-Methyl Group Amphetamine->AddCH3 Leads to Methamphetamine CentralAction Potent Central Action Amphetamine->CentralAction This compound This compound IncreasePolarity ↑ Polarity ↓ LogP AddOH->IncreasePolarity PeripheralAction Predominantly Peripheral Action This compound->PeripheralAction DecreaseBBB ↓ Blood-Brain Barrier Penetration IncreasePolarity->DecreaseBBB DecreaseBBB->PeripheralAction

Figure 3: Logical flow of structure-activity relationships.

Experimental Protocols

Synthesis Protocol: Amphetamine via Leuckart Reaction

This protocol describes a common clandestine method for amphetamine synthesis. Warning: This procedure is for informational purposes only. The synthesis of amphetamine is illegal in many jurisdictions and should only be performed by licensed professionals in a controlled laboratory setting.

Objective: To synthesize amphetamine from phenyl-2-propanone (P2P).

Materials:

  • Phenyl-2-propanone (P2P, benzylmethylketone)

  • Formamide (B127407) (or ammonium (B1175870) formate (B1220265) and formic acid)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether (or other suitable organic solvent)

  • Sulfuric acid (H₂SO₄), concentrated

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Formylation: Combine P2P and a molar excess of formamide in a round-bottom flask. If using ammonium formate, formic acid is also added. Heat the mixture under reflux for several hours (e.g., 4-6 hours at 160-180°C).[4] This reaction forms the N-formylamphetamine intermediate.

  • Hydrolysis: Cool the reaction mixture. Add concentrated HCl and heat under reflux for 2-4 hours to hydrolyze the N-formyl intermediate to the primary amine (amphetamine).

  • Basification and Extraction: Cool the acidic solution and carefully basify with a NaOH solution until strongly alkaline (pH > 12). This converts the amphetamine hydrochloride salt to the free base. Transfer the mixture to a separatory funnel and extract the amphetamine free base into an organic solvent like diethyl ether. Perform multiple extractions to ensure complete recovery.

  • Purification (Optional): The amphetamine free base can be purified by steam distillation or vacuum distillation.

  • Salt Formation: Combine the organic extracts. While stirring, slowly add a solution of concentrated H₂SO₄ in an appropriate solvent (e.g., isopropanol) to precipitate amphetamine sulfate (B86663).

  • Isolation: Collect the precipitated amphetamine sulfate by filtration, wash with cold solvent (e.g., ether), and dry.

Assay Protocol: Monoamine Transporter Binding Affinity (Competitive Radioligand Assay)

This protocol outlines a general method for determining the binding affinity (Kᵢ) of a test compound (e.g., amphetamine) for the dopamine transporter (DAT) using rat striatal tissue.

Objective: To determine the Kᵢ of a test compound for DAT by measuring its ability to displace a specific radioligand.

Materials:

  • Rat striatal tissue (rich in DAT)

  • Radioligand: e.g., [³H]WIN 35,428

  • Non-specific binding agent: e.g., 10 µM Cocaine or GBR-12909

  • Test compound (Amphetamine) at various concentrations

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

  • Scintillation fluid

  • Homogenizer, centrifuges, 96-well plates, vacuum filtration manifold, scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatum in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 min at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation to wash the membranes.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

  • Binding Assay:

    • Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.

    • Total Binding wells: Add membrane preparation (50-100 µg protein), a fixed concentration of [³H]WIN 35,428 (e.g., 1-2 nM), and assay buffer.

    • Non-specific Binding wells: Add membrane preparation, radioligand, and an excess of the non-specific binding agent (e.g., 10 µM cocaine).

    • Competition wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (amphetamine, typically from 1 nM to 100 µM).

    • Incubate the plate at room temperature (or 4°C) for 60-120 minutes to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit for several hours.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the transporter.

G Start Start: Prepare Reagents (Membranes, Radioligand, Buffers) Setup Set up 96-well Plate (Total, Non-Specific, Competition) Start->Setup Incubate Incubate to Reach Equilibrium (e.g., 60 min at RT) Setup->Incubate Filter Rapid Vacuum Filtration (Separate Bound from Free Ligand) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer (3x) Filter->Wash Count Add Scintillation Fluid & Measure Radioactivity (CPM) Wash->Count Analyze Data Analysis: Calculate IC₅₀ and Kᵢ Count->Analyze End End: Determine Binding Affinity Analyze->End

References

Pholedrine: A Technical Guide to Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholedrine, a sympathomimetic amine structurally related to amphetamines, exerts its physiological effects primarily through an indirect mechanism: stimulating the release of norepinephrine (B1679862) from presynaptic neurons.[1][2] While it is also suggested to have weak, direct agonist activity at adrenergic receptors, a comprehensive review of publicly available literature reveals a notable scarcity of quantitative data on its direct binding affinities (Ki) and functional potencies (EC50) for various receptor subtypes.[1] This technical guide summarizes the current understanding of this compound's interaction with adrenergic receptors and the emerging role of Trace Amine-Associated Receptor 1 (TAAR1). It provides detailed experimental protocols for assays used to determine receptor binding and functional activity, and visualizes key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's principal pharmacological action is as an indirect sympathomimetic agent.[1][2] It displaces norepinephrine from storage vesicles in presynaptic sympathetic neurons, leading to an increased concentration of this neurotransmitter in the synaptic cleft.[1] The elevated norepinephrine then activates postsynaptic α- and β-adrenergic receptors, mediating the observed physiological responses, such as vasoconstriction and increased heart rate.[1]

In addition to this primary indirect mechanism, this compound is thought to possess some direct, albeit weak, agonist activity at both α- and β-adrenergic receptors.[1] This dual mechanism is similar to that of ephedrine.[1]

Quantitative Analysis of Receptor Interaction

A thorough search of scientific literature indicates a lack of specific quantitative data for the binding affinity and functional potency of this compound at adrenergic and trace amine-associated receptors. The following tables reflect this data gap but provide context based on this compound's known physiological effects.

Adrenergic Receptor Binding Affinity
Receptor SubtypeBinding Affinity (Ki)Notes
α1-Adrenergic Data not availableExpected to have some affinity due to observed pressor effects.[1]
α2-Adrenergic Data not available---
β1-Adrenergic Data not availableExpected to have some affinity due to observed effects on heart rate.[1]
β2-Adrenergic Data not available---
β3-Adrenergic Data not available---
Adrenergic Receptor Functional Activity
Receptor SubtypeFunctional Potency (EC50/IC50)Efficacy (Emax)Notes
α1-Adrenergic Data not availableData not availableIncreased blood pressure suggests agonistic activity, likely mediated by released norepinephrine and some direct action.[1]
α2-Adrenergic Data not availableData not availablePresynaptic α2-receptors act as a negative feedback mechanism to inhibit further norepinephrine release.[1]
β1-Adrenergic Data not availableData not availableIncreased heart rate observed, suggesting agonistic activity, likely mediated by released norepinephrine and some direct action.[1]
β2-Adrenergic Data not availableData not available---
Trace Amine-Associated Receptor 1 (TAAR1) Interaction

As a metabolite of methamphetamine and a structural analog of other trace amines, this compound is a potential ligand for TAAR1.[2][3] Activation of TAAR1 by amphetamine-like substances has been shown to modulate monoaminergic neurotransmission.[4][5]

ReceptorBinding Affinity (Ki)Functional Potency (EC50)Notes
TAAR1 Data not availableData not availableMethamphetamine has been shown to activate TAAR1, leading to cAMP generation.[3] Given the structural similarity, this compound may exhibit similar activity.

Signaling Pathways

The interaction of this compound with the adrenergic system, primarily through the release of norepinephrine, activates well-established G protein-coupled receptor (GPCR) signaling cascades.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to the Gq family of G proteins.[6] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway This compound This compound (via Norepinephrine) Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Gq Gq protein Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates

Figure 1: α1-Adrenergic Receptor Gq Signaling Pathway
α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to the Gi family of G proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Gi_Signaling_Pathway This compound This compound (via Norepinephrine) Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Gi Gi protein Alpha2_Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP_cAMP ATP → cAMP AC->ATP_cAMP

Figure 2: α2-Adrenergic Receptor Gi Signaling Pathway
β-Adrenergic Receptor Signaling

β-adrenergic receptors are coupled to the Gs family of G proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).[7]

Gs_Signaling_Pathway This compound This compound (via Norepinephrine) Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Gs Gs protein Beta_Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP_cAMP ATP → cAMP AC->ATP_cAMP PKA Protein Kinase A (PKA) ATP_cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Figure 3: β-Adrenergic Receptor Gs Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with adrenergic receptors.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the adrenergic receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [125I]iodocyanopindolol for β).

  • Unlabeled competitor (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prep_Membranes Prepare cell membranes with receptor Incubate Incubate membranes, radioligand, and this compound in 96-well plate Prep_Membranes->Incubate Prep_Radioligand Prepare radioligand solution Prep_Radioligand->Incubate Prep_this compound Prepare serial dilutions of this compound Prep_this compound->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Add scintillation fluid and count radioactivity Wash->Count Plot Plot % inhibition vs. This compound concentration Count->Plot Calculate_IC50 Determine IC50 value Plot->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Figure 4: Radioligand Binding Assay Workflow

Methodology:

  • Plate Setup: To each well of a 96-well plate, add assay buffer, the cell membrane preparation, the specific radioligand at a concentration close to its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for Adrenergic Receptors

This assay is used to determine the functional potency (EC50) of a compound by measuring changes in intracellular cAMP levels.

Objective: To determine if this compound acts as an agonist or antagonist at Gs- or Gi-coupled adrenergic receptors and to quantify its potency (EC50).

Materials:

  • Cells stably expressing the adrenergic receptor of interest (e.g., HEK293 or CHO cells).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescent-based assays).

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • Plate reader compatible with the chosen assay technology.

Workflow:

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_data_analysis Data Analysis Seed_Cells Seed cells expressing the receptor in a 96-well plate Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Add_this compound Add serial dilutions of this compound Incubate_Cells->Add_this compound Incubate_Treatment Incubate for a specified time Add_this compound->Incubate_Treatment Lyse_Cells Lyse cells to release intracellular cAMP Incubate_Treatment->Lyse_Cells Add_Reagents Add cAMP detection reagents Lyse_Cells->Add_Reagents Read_Plate Read plate on a compatible plate reader Add_Reagents->Read_Plate Plot_Response Plot response vs. This compound concentration Read_Plate->Plot_Response Calculate_EC50 Determine EC50 value Plot_Response->Calculate_EC50

Figure 5: Functional cAMP Assay Workflow

Methodology for Gs-Coupled Receptors (e.g., β-adrenergic):

  • Cell Seeding: Seed cells expressing the receptor of interest into a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Incubation: Incubate for a specific time at 37°C to allow for receptor stimulation and cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Methodology for Gi-Coupled Receptors (e.g., α2-adrenergic):

  • Cell Seeding: As above.

  • Compound Addition: Add varying concentrations of this compound.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: As above.

  • Cell Lysis and Detection: As above.

  • Data Analysis: An agonist at a Gi-coupled receptor will decrease the forskolin-stimulated cAMP levels. Plot the inhibition of the forskolin response against the log of the this compound concentration to determine the EC50.

Conclusion

This compound is a sympathomimetic agent whose pharmacological effects are predominantly mediated by the indirect mechanism of norepinephrine release. While direct interaction with adrenergic receptors is proposed, there is a significant gap in the publicly available quantitative data to fully characterize this interaction.[1] Furthermore, its structural similarity to other trace amines suggests a potential interaction with TAAR1, an area that warrants further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to quantitatively assess the receptor binding affinity and functional selectivity of this compound and similar compounds. Such studies are crucial for a more complete understanding of its pharmacological profile and for the development of more selective therapeutic agents.

References

An In-depth Technical Guide to the Indirect Sympathomimetic Effects of Pholedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine, chemically known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine with a historical and niche clinical utility, primarily as a mydriatic agent for the diagnosis of Horner's syndrome.[1][2][3] Its pharmacological profile is that of a classic indirect-acting sympathomimetic agent, exerting its effects by modulating the release of endogenous norepinephrine (B1679862).[1][4] This technical guide provides a comprehensive overview of the core indirect sympathomimetic effects of this compound, detailing its mechanism of action, summarizing available comparative quantitative data, and outlining key experimental protocols for its characterization. Due to the limited availability of recent direct quantitative data for this compound, this guide incorporates comparative data from the well-characterized indirect sympathomimetic amine, tyramine (B21549), and the mixed-acting sympathomimetic, ephedrine (B3423809), to provide a quantitative context for its pharmacological actions.[1][4]

Core Mechanism of Indirect Sympathomimetic Action

The primary sympathomimetic effects of this compound are not mediated by direct interaction with adrenergic receptors, but rather by its ability to increase the concentration of norepinephrine in the synaptic cleft.[1] This is achieved through a tyramine-like mechanism, which involves a series of steps at the presynaptic adrenergic nerve terminal.

The proposed sequence of events is as follows:

  • Uptake into the Presynaptic Neuron: this compound, due to its structural similarity to norepinephrine, is transported into the presynaptic nerve terminal by the norepinephrine transporter (NET).

  • Vesicular Transport: Once inside the neuron, this compound is a substrate for the vesicular monoamine transporter 2 (VMAT2) and is transported into synaptic vesicles.[5]

  • Displacement of Norepinephrine: The influx of this compound into the vesicles displaces stored norepinephrine into the cytoplasm.[5]

  • Reverse Transport of Norepinephrine: The resulting high cytoplasmic concentration of norepinephrine leads to its reverse transport out of the neuron and into the synaptic cleft via the norepinephrine transporter (NET).

  • Adrenergic Receptor Activation: The elevated concentration of norepinephrine in the synaptic cleft leads to the activation of postsynaptic α- and β-adrenergic receptors, eliciting the characteristic sympathomimetic response.

This mechanism underscores this compound's dependence on a functional presynaptic adrenergic neuron, a principle exploited in the diagnostic test for Horner's syndrome.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of indirect sympathomimetic action of this compound.

Pharmacological Effects and Quantitative Data

The sympathomimetic effects of this compound are consistent with the stimulation of the sympathetic nervous system, impacting various organ systems.[1] Due to a scarcity of recent, direct quantitative data on this compound, the following tables provide a comparative overview with tyramine and ephedrine to contextualize its expected potency and efficacy.

Cardiovascular Effects
ParameterThis compoundTyramine (Comparative)Ephedrine (Comparative)
Blood Pressure Increase in systolic and diastolic pressure[1]Dose-dependent increaseDose-dependent increase; mean maximum predicted effect (Emax) of 53.7% with an EC50 of 107 µg·l−1[6]
Heart Rate Increase (positive chronotropy)[1]Dose-dependent increaseIncrease; linear model with a slope of 0.14%·l µg−1[6]
Cardiac Output Increase (positive inotropy)[1]IncreaseIncrease
Ocular Effects
ParameterThis compoundHydroxyamphetamine (Comparative)
Mydriasis Produces dilation of the pupil[1]1% this compound has similar effects to 0.5% hydroxyamphetamine[2][7]
Other Systemic Effects
SystemEffect of this compound
Respiratory Bronchodilation (β₂-receptor effect)[1]
Metabolic Increased glycogenolysis and lipolysis[1]

Experimental Protocols

The characterization of the indirect sympathomimetic effects of this compound involves a combination of in vitro and in vivo experimental models.

In Vitro Norepinephrine Release Assay

Objective: To quantify the ability of this compound to induce norepinephrine release from cultured neuronal cells or isolated tissues.

Methodology:

  • Cell Culture/Tissue Preparation:

    • PC12 cells (pheochromocytoma of the rat adrenal medulla) or SH-SY5Y cells (human neuroblastoma) are cultured under standard conditions.

    • Alternatively, isolated tissues rich in sympathetic innervation (e.g., rat vas deferens) are prepared.

  • Radiolabeling:

    • Cells or tissues are incubated with ³H-norepinephrine to allow for its uptake and storage in synaptic vesicles.

  • Drug Incubation:

    • The preparations are then incubated with various concentrations of this compound sulphate for a defined period.

  • Sample Collection and Quantification:

    • The supernatant (extracellular medium) is collected.

    • The amount of released ³H-norepinephrine in the supernatant is quantified using liquid scintillation counting.

  • Data Analysis:

    • The amount of released ³H-norepinephrine is expressed as a percentage of the total cellular ³H-norepinephrine content.[1]

    • Dose-response curves are constructed to determine the EC50 (half-maximal effective concentration) for norepinephrine release.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Preparation cluster_experiment Experiment cluster_analysis Analysis A Cell Culture (e.g., PC12) or Tissue Isolation B Incubation with ³H-Norepinephrine A->B C Incubation with This compound (various conc.) B->C D Collection of Supernatant C->D E Liquid Scintillation Counting of ³H-Norepinephrine D->E F Calculation of % Release E->F G Dose-Response Curve Generation (EC50) F->G

Caption: Experimental workflow for characterizing sympathomimetic properties.

In Vivo Cardiovascular Assessment in Animal Models

Objective: To evaluate the effects of this compound on cardiovascular parameters in a whole-animal system.

Methodology:

  • Animal Model:

    • Anesthetized rats or other suitable animal models are used.

  • Instrumentation:

    • Arterial and venous catheters are implanted for direct blood pressure monitoring and intravenous drug administration, respectively.

    • Electrocardiogram (ECG) leads are placed to monitor heart rate and rhythm.

  • Drug Administration:

    • Increasing doses of this compound are administered intravenously.[4]

  • Data Acquisition:

    • Continuous recordings of blood pressure and heart rate are obtained before, during, and after drug administration.[4]

  • Data Analysis:

    • Dose-response curves are constructed to determine the effective dose required to produce 50% of the maximal response (ED50) for changes in blood pressure and heart rate.[4]

    • To confirm the indirect mechanism, experiments can be repeated after pretreatment with a norepinephrine uptake inhibitor (e.g., desipramine) or a depleting agent (e.g., reserpine), which should attenuate the effects of this compound.

Conclusion

This compound is a classic indirect-acting sympathomimetic amine whose pharmacological effects are mediated primarily through the release of endogenous norepinephrine from presynaptic nerve terminals.[1] Its clinical utility in the diagnosis of Horner's syndrome is a direct consequence of its reliance on a functional presynaptic adrenergic neuron.[1][2] While recent quantitative data for this compound is limited, comparative analysis with other sympathomimetics like tyramine and ephedrine provides a valuable framework for understanding its expected potency and physiological effects. The experimental protocols outlined in this guide provide a basis for the further characterization of this compound and other novel indirect-acting sympathomimetic agents. Further research, including head-to-head comparative studies with modern analytical techniques, would be beneficial to fully elucidate the quantitative pharmacological profile of this compound.

References

Pholedrine's Effect on Norepinephrine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholedrine, a sympathomimetic amine chemically identified as 4-hydroxy-N-methylamphetamine, primarily exerts its pharmacological effects through the indirect release of norepinephrine (B1679862) from presynaptic nerve terminals.[1][2] This mechanism classifies it as an indirect-acting sympathomimetic agent, with a mode of action comparable to compounds such as tyramine (B21549) and hydroxyamphetamine.[1] Its established use as a mydriatic agent in the diagnosis of Horner's syndrome underscores its reliance on a functional presynaptic adrenergic neuron.[1][3][4] This technical guide provides an in-depth overview of the core principles of this compound's action on norepinephrine release, including available quantitative data, detailed experimental protocols for its study, and visualizations of the key pathways and workflows. Due to a scarcity of recent quantitative data for this compound, this guide incorporates comparative data from functionally similar indirect-acting sympathomimetics to provide a broader context for its pharmacological profile.

Mechanism of Action: Norepinephrine Release

This compound's sympathomimetic effects are predominantly indirect, meaning it potentiates the effects of endogenous norepinephrine (NE) at adrenergic synapses.[1] Unlike direct-acting sympathomimetics that bind to and activate adrenergic receptors, this compound's primary mechanism involves the release of stored norepinephrine from presynaptic nerve terminals.[1][5]

The proposed sequence of events at the adrenergic nerve terminal is as follows:

  • Uptake into the Presynaptic Neuron: this compound is taken up from the synaptic cleft into the presynaptic neuron by the norepinephrine transporter (NET).

  • Vesicular Displacement: Once inside the neuron, this compound enters the synaptic vesicles, likely via the vesicular monoamine transporter 2 (VMAT2).

  • Norepinephrine Efflux: The presence of this compound within the vesicles displaces norepinephrine into the neuronal cytoplasm.

  • Reverse Transport: The increased cytoplasmic concentration of norepinephrine leads to its reverse transport out of the neuron and into the synaptic cleft through the norepinephrine transporter (NET).

  • Receptor Activation: The elevated concentration of norepinephrine in the synapse results in the activation of postsynaptic α- and β-adrenergic receptors, leading to the characteristic sympathomimetic physiological responses, such as increased heart rate and blood pressure.[2][6]

This indirect action is a hallmark of many substituted phenethylamines and amphetamine derivatives.[1][7] this compound is also recognized as an active metabolite of methamphetamine.[8]

Quantitative Data

Recent quantitative data detailing the potency (EC50) and efficacy (Emax) of this compound on norepinephrine release are limited in the scientific literature.[1][2] However, comparative data from clinical observations and studies of similar compounds provide valuable context.

CompoundObservation/ParameterSpecies/ModelNotes
This compound 1% solution produces mydriatic effects similar to 0.5% hydroxyamphetamine.[9]HumanMydriasis is a direct consequence of norepinephrine release acting on the iris dilator muscle.
This compound Dilates a normal pupil by a mean of 2.2 mm.[4]Human (patients with Horner's syndrome)Provides a quantitative measure of its physiological effect.
Pseudoephedrine EC50 for norepinephrine release: 224 nM.[10]In vitroA structurally and functionally related sympathomimetic.
Pseudoephedrine EC50 for dopamine (B1211576) release: 1,988 nM.[10]In vitroDemonstrates a ~9-fold selectivity for norepinephrine release over dopamine.

Experimental Protocols

Isolated Tissue Bath Assay for Functional Response

This in vitro method assesses the functional response of a tissue (e.g., vascular smooth muscle contraction) to a sympathomimetic agent, providing an indirect measure of norepinephrine release.[11][12][13][14]

3.1.1. Tissue Preparation:

  • Humanely euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional protocols.

  • Carefully dissect the target tissue, for example, the thoracic aorta or vas deferens.

  • Place the isolated tissue in a petri dish containing a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Under a dissecting microscope, remove any adhering connective and adipose tissue.

  • Cut the tissue into appropriate segments (e.g., rings of 2-4 mm for aortic tissue).

  • Suspend the tissue segments in an organ bath chamber filled with PSS, maintained at 37°C, and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).[15]

  • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Apply a basal resting tension and allow the tissue to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing with fresh PSS.[15]

3.1.2. Experimental Procedure:

  • After equilibration, obtain a reference contraction by administering a high concentration of a standard agonist (e.g., potassium chloride or phenylephrine).

  • Wash the tissue and allow it to return to baseline.

  • Construct a cumulative concentration-response curve by adding increasing concentrations of this compound (or a comparator compound) to the bath at set intervals.

  • Record the change in tissue tension after each addition.

  • To confirm the indirect mechanism, the experiment can be repeated in the presence of a norepinephrine uptake inhibitor (e.g., desipramine) or after chemical sympathectomy with a drug like reserpine, which depletes norepinephrine stores.

3.1.3. Data Analysis:

  • Express the contractile response as a percentage of the maximum response to the reference agonist.

  • Plot the response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect).

In Vivo Microdialysis for Direct Measurement of Norepinephrine Release

This technique allows for the direct measurement of extracellular norepinephrine concentrations in specific tissue compartments (e.g., brain regions, muscle) of a living animal.[2][7][16][17]

3.2.1. Surgical Procedure:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Perform a craniotomy over the brain region of interest (e.g., hippocampus, prefrontal cortex).

  • Implant a guide cannula to the target coordinates and secure it with dental cement.

  • Allow the animal to recover from surgery for a defined period.

3.2.2. Microdialysis Experiment:

  • On the day of the experiment, place the awake, freely moving animal in a microdialysis bowl.

  • Insert a microdialysis probe through the guide cannula into the target tissue.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[16]

  • Allow for an equilibration period (e.g., 1-2 hours) to achieve a stable baseline.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., acetic acid or perchloric acid) to prevent catecholamine degradation.[2]

  • Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe in a reverse dialysis setup) and continue collecting samples to measure the change in norepinephrine levels from baseline.

3.2.3. Sample Analysis (HPLC-ECD):

  • Analyze the norepinephrine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1][2][3][6][18]

  • Inject a small volume of the dialysate into the HPLC system.

  • Separate the catecholamines on a reverse-phase column.

  • Detect and quantify norepinephrine using an electrochemical detector, which measures the current generated by the oxidation of the analyte.

  • Calculate the concentration of norepinephrine in each sample by comparing the peak area to that of known standards.

Visualizations

Signaling Pathway

Pholedrine_Norepinephrine_Release cluster_presynaptic Presynaptic Neuron Pholedrine_ext This compound NET Norepinephrine Transporter (NET) Pholedrine_ext->NET 1. Uptake Pholedrine_int This compound NET->Pholedrine_int NE_synapse NE NET->NE_synapse VMAT2 VMAT2 Pholedrine_int->VMAT2 2. Vesicular   Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle NE_vesicle Norepinephrine (NE) NE_cyto NE NE_vesicle->NE_cyto 3. Displacement NE_cyto->NET 4. Reverse   Transport Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Response Physiological Response Adrenergic_Receptor->Response Isolated_Tissue_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Tissue (e.g., Aorta) A2 Prepare Tissue Rings A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibrate under Tension A3->A4 B1 Add Cumulative Concentrations of this compound A4->B1 B2 Record Isometric Tension B1->B2 C1 Plot Concentration- Response Curve B2->C1 C2 Calculate EC50 and Emax C1->C2 Microdialysis_Workflow cluster_procedure In Vivo Procedure cluster_analysis Sample Analysis A1 Implant Guide Cannula (Stereotaxic Surgery) A2 Insert Microdialysis Probe A1->A2 A3 Perfuse with aCSF & Equilibrate A2->A3 A4 Collect Baseline Samples A3->A4 A5 Administer this compound A4->A5 A6 Collect Post-Dose Samples A5->A6 B1 Inject Dialysate into HPLC-ECD System A6->B1 B2 Separate & Detect Norepinephrine B1->B2 B3 Quantify Concentration vs. Standards B2->B3

References

The Weak Direct Agonist Activity of Pholedrine: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Abstract

Pholedrine, a sympathomimetic amine structurally related to amphetamines, primarily exerts its physiological effects through an indirect mechanism: stimulating the release of norepinephrine (B1679862) from sympathetic neurons.[1] However, evidence also suggests a weak, direct agonist activity at both α- and β-adrenergic receptors.[1] This technical guide provides a comprehensive overview of the direct pharmacological actions of this compound on adrenergic receptors. It details the experimental methodologies used to characterize such interactions, summarizes the available (though limited) quantitative data, and visualizes the pertinent signaling pathways. While the predominant action of this compound is indirect, understanding its direct activity is crucial for a complete pharmacological profile.

Introduction

This compound, also known as 4-hydroxy-N-methylamphetamine, has been used clinically as a pressor agent to treat hypotension and topically in ophthalmology to dilate the pupil.[1][2][3] Its chemical structure, a substituted phenethylamine (B48288) and amphetamine derivative, underlies its sympathomimetic properties.[2] The principal mechanism of action is the displacement of norepinephrine from storage vesicles in presynaptic neurons, which then activates postsynaptic adrenergic receptors.[1] This indirect action is responsible for the majority of its physiological effects.[1]

Nevertheless, like ephedrine, this compound is understood to possess some direct agonist activity at adrenergic receptors.[1] This direct interaction, though considered minor, contributes to its overall pharmacological profile. This document aims to collate and present the technical details of this weak direct agonism for a scientific audience.

Adrenergic Receptor Interaction and Signaling Pathways

The direct interaction of this compound with adrenergic receptors would activate well-characterized G protein-coupled receptor (GPCR) signaling cascades. The specific pathway activated depends on the receptor subtype (α or β) and the G protein to which it couples.

α-Adrenergic Receptor Signaling
  • α1-Adrenergic Receptors: These receptors couple to Gq proteins. Agonist binding initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[4]

  • α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Agonist activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]

alpha_adrenergic_signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling Pholedrine_a1 This compound alpha1_R α1 Receptor Pholedrine_a1->alpha1_R Gq Gq Protein alpha1_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response_a1 Physiological Response Ca_release->Response_a1 PKC->Response_a1 Pholedrine_a2 This compound alpha2_R α2 Receptor Pholedrine_a2->alpha2_R Gi Gi Protein alpha2_R->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Response_a2 Physiological Response cAMP_decrease->Response_a2

Figure 1: α-Adrenergic Receptor Signaling Pathways.
β-Adrenergic Receptor Signaling

  • β1, β2, and β3-Adrenergic Receptors: All subtypes of β-adrenergic receptors are coupled to Gs proteins.[6] Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[7] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.[7][8]

beta_adrenergic_signaling This compound This compound beta_R β Receptor (β1, β2, β3) This compound->beta_R Gs Gs Protein beta_R->Gs AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim ATP ATP AC_stim->ATP cAMP_increase ↑ cAMP ATP->cAMP_increase PKA Protein Kinase A (PKA) cAMP_increase->PKA Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Response Physiological Response Phosphorylation->Response

Figure 2: β-Adrenergic Receptor Signaling Pathway.

Quantitative Analysis of Direct Receptor Interaction

A thorough review of publicly available literature reveals a notable scarcity of quantitative data on the direct binding affinities (Ki or Kd) and functional potencies (EC50) or maximal efficacy (Emax) of this compound at specific adrenergic receptor subtypes.[1] The majority of its characterization has been through physiological responses, which are a composite of its direct and primary indirect actions.[1]

Table 1: this compound Adrenergic Receptor Binding Affinities (Ki/Kd)

Receptor SubtypeLigandKi (nM)Kd (nM)Source
α1This compoundData not availableData not available-
α2This compoundData not availableData not available-
β1This compoundData not availableData not available-
β2This compoundData not availableData not available-
β3This compoundData not availableData not available-

Table 2: this compound Adrenergic Receptor Functional Activity (EC50/Emax)

Receptor SubtypeAssay TypeEC50 (nM)Emax (%)Source
α1Vasoconstriction/IP3Data not availableData not available-
α2cAMP InhibitionData not availableData not available-
β1Cardiac Contractility/cAMPData not availableData not available-
β2Bronchodilation/cAMPData not availableData not available-
β3Lipolysis/cAMPData not availableData not available-

EC50: Half maximal effective concentration. Emax: Maximum effect, often relative to a standard full agonist like isoproterenol (B85558) for β-receptors or phenylephrine (B352888) for α1-receptors.

Experimental Protocols for Assessing Direct Agonist Activity

To definitively quantify the direct agonist activity of this compound, a series of in vitro assays would be required. These assays are designed to isolate the direct receptor interaction from the indirect effects of norepinephrine release.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[9] These assays measure the displacement of a known high-affinity radiolabeled ligand by the unlabeled test compound (this compound).

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Membranes are prepared from cells or tissues expressing the adrenergic receptor subtype of interest. This is typically achieved through cell lysis followed by differential centrifugation.[10]

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Equilibration: The reaction is allowed to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prep_membranes Prepare Receptor-Containing Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and this compound prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (IC50, Ki) quantify->analyze end End analyze->end

References

Pholedrine's Neuronal Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholedrine, a sympathomimetic amine of the phenethylamine (B48288) class, primarily exerts its neuronal effects through an indirect mechanism, amplifying noradrenergic signaling. This technical guide delineates the downstream signaling pathways in neurons that are presumptively activated by this compound. Due to a scarcity of direct quantitative data for this compound in publicly accessible literature, this document synthesizes information from structurally and functionally related compounds, such as amphetamine and norepinephrine (B1679862), to provide a comprehensive overview. The guide covers the core presynaptic mechanisms, subsequent postsynaptic adrenergic receptor activation, and the principal intracellular signaling cascades, including the Gs/cAMP/PKA and Gq/PLC/PKC pathways. Detailed experimental protocols for assays relevant to the study of indirect-acting sympathomimetics are provided, alongside quantitative data from related molecules to serve as a comparative reference. All signaling pathways and experimental workflows are visually represented through detailed diagrams.

Introduction

This compound (4-hydroxy-N-methylamphetamine) is a synthetic sympathomimetic amine historically used for its hypertensive and mydriatic properties.[1][2] Its pharmacological profile is primarily characterized by its action as an indirect-acting sympathomimetic agent, meaning it increases the concentration of endogenous catecholamines, particularly norepinephrine (NE), in the synaptic cleft.[3][4] This elevation of synaptic NE leads to the activation of postsynaptic α- and β-adrenergic receptors, triggering a cascade of downstream signaling events within the neuron. Understanding these pathways is critical for elucidating its full spectrum of physiological effects and for the development of novel therapeutics targeting the noradrenergic system.

Presynaptic Mechanism of Action: Amplifying Norepinephrine Release

This compound's primary action is not direct agonism of postsynaptic receptors, but rather the manipulation of presynaptic norepinephrine handling. This is achieved through a dual mechanism common to many amphetamine-like substances.[1][5][6]

  • Norepinephrine Transporter (NET) Interaction: this compound is a substrate for the norepinephrine transporter (NET).[1] It competitively inhibits the reuptake of NE from the synaptic cleft and is transported into the presynaptic terminal. This action alone increases the residence time of NE in the synapse. The influx of this compound can also induce a conformational change in the transporter, causing it to operate in reverse (efflux).[5][7]

  • Disruption of Vesicular Storage: Once inside the neuron, this compound, as a weak base, can disrupt the proton gradient of synaptic vesicles, which is essential for the storage of monoamines via the vesicular monoamine transporter 2 (VMAT2). This leads to the leakage of norepinephrine from the vesicles into the cytoplasm, significantly increasing cytosolic NE concentration.[6]

This elevated cytosolic NE further drives reverse transport through NET, resulting in a robust, non-exocytotic release of norepinephrine into the synaptic cleft.[5][8]

A potential, additional layer of regulation involves the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor. Amphetamine-like substances are known agonists of TAAR1.[9][10] Activation of TAAR1 can modulate the function of monoamine transporters, including NET, often leading to phosphorylation events that can further promote transporter internalization and efflux, although the precise role in this compound's action is not fully elucidated.[10][11]

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pholedrine_ext This compound (Extracellular) NET Norepinephrine Transporter (NET) Pholedrine_ext->NET Uptake Pholedrine_int This compound (Intracellular) NET->Pholedrine_int NE_synapse Norepinephrine (NE) (Increased) NET->NE_synapse Vesicle Synaptic Vesicle (High NE) Pholedrine_int->Vesicle Disrupts H+ gradient TAAR1 TAAR1 Pholedrine_int->TAAR1 Activates NE_cyto Cytosolic NE (Increased) Vesicle->NE_cyto Leakage NE_cyto->NET Reverse Transport (Efflux) TAAR1->NET Modulates AR Adrenergic Receptors (α1, β) NE_synapse->AR Binds & Activates

Caption: Presynaptic mechanism of this compound action.

Postsynaptic Downstream Signaling Pathways

The increased concentration of norepinephrine in the synaptic cleft leads to the activation of postsynaptic adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary subtypes mediating downstream neuronal signaling are α1- and β-adrenergic receptors.[12][13]

α1-Adrenergic Receptor Signaling: The Gq/PLC Pathway

α1-adrenergic receptors are coupled to the Gq family of heterotrimeric G-proteins.[12] Their activation by norepinephrine initiates a canonical signaling cascade that leads to increases in intracellular calcium.

  • Gq Activation: Norepinephrine binding to the α1-receptor induces a conformational change, leading to the exchange of GDP for GTP on the Gαq subunit and its dissociation from the Gβγ dimer.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).[12]

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]

  • IP3-Mediated Ca2+ Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated Ca2+ channels. This binding triggers the release of stored Ca2+ into the cytosol.

  • DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC). PKC then phosphorylates a multitude of substrate proteins, leading to diverse cellular responses, including modulation of ion channel activity and gene expression.[14]

G NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Binds Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Release Ca2_cyto->PKC Co-activates Response Cellular Responses (e.g., Enzyme activation, Gene expression) PKC->Response Phosphorylates Targets

Caption: α1-Adrenergic receptor downstream signaling pathway.
β-Adrenergic Receptor Signaling: The Gs/cAMP Pathway

β-adrenergic receptors are coupled to the Gs family of heterotrimeric G-proteins.[13] Their activation initiates a signaling cascade that elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP).

  • Gs Activation: Norepinephrine binding to the β-receptor causes the Gαs subunit to release GDP and bind GTP, leading to its activation and dissociation.

  • Adenylyl Cyclase (AC) Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cAMP.[2]

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.

  • Phosphorylation of Downstream Targets: The active PKA catalytic subunits phosphorylate various cellular proteins, including ion channels, enzymes, and transcription factors like the cAMP response element-binding protein (CREB). This phosphorylation alters their activity and leads to the ultimate cellular response.[15]

Recent studies in striatal neurons have also identified a non-canonical pathway where β1-adrenergic receptors can stimulate CREB phosphorylation through a MAPK/MSK signaling cascade, independent of cAMP/PKA.[15]

G NE Norepinephrine BetaR β-Adrenergic Receptor NE->BetaR Binds Gs Gs Protein BetaR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Responses (e.g., Synaptic plasticity, Metabolic changes) PKA->Response Phosphorylates Targets CREB->Response Alters Gene Expression

Caption: β-Adrenergic receptor downstream signaling pathway.

Quantitative Data (Comparative)

Direct quantitative data for this compound's binding affinities and potency at neuronal transporters and receptors are not widely available. The following tables summarize data for norepinephrine and related sympathomimetic/transporter-inhibiting compounds to provide a comparative context.

Table 1: Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundNorepinephrine Transporter (NET)Dopamine (B1211576) Transporter (DAT)Serotonin Transporter (SERT)
Norepinephrine ~180~240>10,000
d-Amphetamine ~41~65~2,000
Desipramine 0.4 - 2.1[16]~2,000~35
This compound Data Not AvailableData Not AvailableData Not Available

Note: Data are compiled from various sources and should be considered approximate. Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50/IC50, nM) for Adrenergic Receptors

Compoundα1A-Adrenergic Receptor (EC50)β1-Adrenergic Receptor (EC50)β2-Adrenergic Receptor (EC50)
Norepinephrine ~10~50~200
This compound Data Not AvailableData Not AvailableData Not Available

Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response. Affinity can vary significantly based on the specific receptor subtype and experimental system.

Experimental Protocols

Investigating the neuronal signaling of an indirect sympathomimetic like this compound requires a multi-faceted approach. Below are detailed protocols for key experiments.

Protocol: Norepinephrine Transporter (NET) Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for the norepinephrine transporter.

  • Objective: To calculate the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of a test compound at the human NET (hNET).

  • Principle: A competitive binding assay where the test compound displaces a specific radiolabeled ligand (e.g., [³H]Nisoxetine) from hNET expressed in a cell line.[1]

  • Materials:

    • Cell Membranes: From HEK293 or CHO cells stably expressing hNET.

    • Radioligand: [³H]Nisoxetine (~1 nM final concentration).[1]

    • Test Compound: this compound, prepared in serial dilutions.

    • Reference Compound: Desipramine.

    • Non-specific Binding Control: High concentration of Desipramine (e.g., 10 µM).[1]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold Assay Buffer.

    • 96-well microplates, glass fiber filter mats, cell harvester, liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells expressing hNET in cold buffer and pellet the membranes by ultracentrifugation. Resuspend the pellet and determine protein concentration.[17]

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Cell membranes + [³H]Nisoxetine + Assay Buffer.

      • Non-specific Binding: Cell membranes + [³H]Nisoxetine + 10 µM Desipramine.

      • Test Compound: Cell membranes + [³H]Nisoxetine + serial dilutions of this compound.

    • Incubation: Incubate the plate for 2-3 hours at 4°C with gentle agitation to reach equilibrium.[1]

    • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand. Wash the filters multiple times with ice-cold Wash Buffer.[17]

    • Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) for each filter disc using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[18]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare hNET Membranes A1 Combine Membranes, Radioligand & Compound in 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Test Compound P2->A1 P3 Prepare Radioligand & Controls P3->A1 A2 Incubate to Equilibrium (e.g., 2h at 4°C) A1->A2 A3 Filter & Wash (Separate Bound/Free) A2->A3 A4 Add Scintillant & Count CPM A3->A4 D1 Calculate Specific Binding A4->D1 D2 Plot Dose-Response Curve & Find IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Eq. D2->D3

Caption: Experimental workflow for NET radioligand binding assay.
Protocol: cAMP Accumulation Assay

This protocol measures the ability of a compound to stimulate Gs-coupled receptors, like the β-adrenergic receptor.

  • Objective: To quantify the increase in intracellular cAMP in response to receptor activation.

  • Principle: Cultured cells expressing the receptor of interest are stimulated with the test compound. The resulting change in intracellular cAMP is measured, often using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).[19][20]

  • Materials:

    • Cultured Neurons or a cell line expressing β-adrenergic receptors.

    • Test Compound: this compound or a known agonist like Isoproterenol.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX): To prevent cAMP degradation.

    • cAMP Assay Kit (e.g., HTRF, LANCE, or ELISA-based).

    • Cell culture plates (96- or 384-well).

  • Procedure:

    • Cell Plating: Seed cells into a microplate and culture until they form a confluent monolayer.

    • Pre-incubation: Remove culture medium and add stimulation buffer containing a PDE inhibitor. Incubate for a short period (e.g., 30 minutes) at 37°C.

    • Stimulation: Add serial dilutions of the test compound (this compound) or a reference agonist to the wells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.[21]

    • Cell Lysis & Detection: Add the lysis buffer provided in the assay kit to stop the reaction and release intracellular cAMP. Add the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).

    • Incubation & Reading: Incubate the plate as per the kit's instructions (e.g., 60 minutes at room temperature) to allow for the competitive binding reaction to occur. Read the plate on a suitable microplate reader (e.g., HTRF-compatible reader).

    • Data Analysis:

      • Generate a cAMP standard curve using known concentrations of cAMP.

      • Convert the raw assay signal for each sample into a cAMP concentration using the standard curve.

      • Plot the cAMP concentration against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[19]

Conclusion

This compound acts as an indirect sympathomimetic amine, primarily increasing synaptic norepinephrine concentrations in neurons by targeting the norepinephrine transporter and vesicular storage mechanisms. The resulting activation of postsynaptic α1- and β-adrenergic receptors is predicted to trigger two main downstream signaling cascades: the Gq/PLC/PKC pathway, leading to increased intracellular calcium, and the Gs/AC/cAMP/PKA pathway, which modulates protein phosphorylation. While direct quantitative pharmacological data for this compound remain elusive, the established mechanisms of related compounds provide a robust framework for understanding its neuronal effects. The experimental protocols detailed herein offer a clear path for future research to precisely quantify the binding and functional characteristics of this compound and similar molecules, which is essential for both basic neuroscience research and targeted drug development.

References

In Vitro Studies of Pholedrine on Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholedrine, a sympathomimetic amine, exerts its physiological effects primarily through an indirect mechanism, stimulating the release of norepinephrine (B1679862) from presynaptic neurons. While it is also suggested to have some weak, direct agonist activity at adrenergic receptors, a comprehensive quantitative in vitro profile of its direct interaction with adrenergic receptor subtypes is notably scarce in publicly available literature. This technical guide synthesizes the current understanding of this compound's interaction with adrenergic receptors, provides detailed experimental protocols for in vitro assessment, and visualizes the key signaling pathways and experimental workflows. Due to the limited direct binding and functional data for this compound, this guide also presents contextual data on structurally similar compounds to offer a broader perspective on the potential interactions of phenylethylamine derivatives with the adrenergic system.

Introduction to this compound

This compound, also known as 4-hydroxy-N-methylamphetamine, is a synthetic sympathomimetic amine.[1][2] Structurally, it is a substituted phenethylamine (B48288) and a derivative of amphetamine.[2] Clinically, it has been used to treat hypotension due to its pressor effects.[1] The primary mechanism of action of this compound is the displacement of norepinephrine from storage vesicles in presynaptic sympathetic neurons.[1] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then activates postsynaptic adrenergic receptors, resulting in a sympathomimetic response.[1] In addition to this primary indirect action, a minor, direct agonist effect on both α- and β-adrenergic receptors has been suggested, similar to ephedrine.[1]

This compound's Mechanism of Action at the Synapse

This compound's interaction with the adrenergic synapse is twofold: a dominant indirect action and a weaker direct action.

  • Indirect Action: this compound is taken up into the presynaptic neuron by the norepinephrine transporter (NET). Inside the neuron, it displaces norepinephrine from vesicular stores, leading to an increased cytosolic concentration of norepinephrine and subsequent reverse transport of norepinephrine into the synaptic cleft.

  • Direct Action: It is hypothesized that this compound can also directly bind to and activate postsynaptic α- and β-adrenergic receptors, though with low potency.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pholedrine_ext This compound NET Norepinephrine Transporter (NET) Pholedrine_ext->NET 1. Uptake Adrenergic_Receptor Adrenergic Receptor (α/β) Pholedrine_ext->Adrenergic_Receptor Direct Binding (Weak Effect) Pholedrine_int This compound NE_synapse Norepinephrine Vesicle Vesicle (Norepinephrine) NE_int Norepinephrine NE_int->NET 3. Reverse Transport Pholedrine_int->Vesicle 2. Displacement NE_synapse->Adrenergic_Receptor 4. Receptor Binding (Primary Effect) Response Physiological Response Adrenergic_Receptor->Response

This compound's dual mechanism of action at the adrenergic synapse.

Quantitative Analysis of this compound's Adrenergic Receptor Interaction

Despite its clinical use, there is a significant lack of publicly available quantitative data on the direct binding affinities (Ki) and functional potencies (EC50) of this compound at various adrenergic receptor subtypes.[1] The majority of the literature focuses on its physiological effects, which are largely attributable to its indirect sympathomimetic action.

Table 1: Summary of this compound's Direct Interaction with Adrenergic Receptors

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50/IC50)EfficacyNotes
α1-Adrenergic Data not availableData not availableAgonist (presumed)Pressor responses suggest agonistic activity, likely mediated by released norepinephrine and some direct action.[1]
α2-Adrenergic Data not availableData not availableData not availablePresynaptic α2-receptors would be involved in the negative feedback of norepinephrine release.[1]
β1-Adrenergic Data not availableData not availableAgonist (presumed)Increased heart rate observed clinically suggests agonistic activity, likely mediated by released norepinephrine and some direct action.[1]
β2-Adrenergic Data not availableData not availableData not available---
β3-Adrenergic Data not availableData not availableData not available---

Adrenergic Receptor Interaction of Structurally Related Compounds

To provide a broader context, this section presents available in vitro data for compounds structurally related to this compound. It is crucial to note that these values are not directly transferable to this compound but can offer insights into the potential interactions of this class of compounds.

Table 2: In Vitro Adrenergic Receptor Data for Compounds Structurally Related to this compound

CompoundReceptor SubtypeAssay TypeValueSpeciesReference
Norephedrineα1-AdrenergicFunctionalPotent AgonistRat[3]
Norephedrineβ1-AdrenergicFunctionalWeak ActivityRat[3]
Norephedrineβ2-AdrenergicFunctionalWeak ActivityRat[3]
Ephedrine Stereoisomersα2-AdrenergicBinding (Ki)1-10 µM (Weak Affinity)Human[4]
Ephedrine Stereoisomersα1-AdrenergicBindingNo Significant ActivityHuman[4]
Ephedrine Stereoisomersβ-AdrenergicBindingNo Significant ActivityHuman[4]

Note: This table is not exhaustive and is intended to provide illustrative examples.

Experimental Protocols for In Vitro Adrenergic Receptor Studies

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with adrenergic receptors.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells expressing the adrenergic receptor subtype of interest (e.g., HEK293, CHO cells).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer to a known protein concentration.

  • Binding Reaction:

    • In a multi-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a specific radioligand (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [³H]dihydroalprenolol for β).

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • For non-specific binding determination, add a high concentration of a known unlabeled antagonist in separate wells.

    • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Membrane_Prep Membrane Preparation (Receptor Source) Start->Membrane_Prep Incubation Incubation: Membranes + Radioligand + this compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation Data_Analysis Data Analysis: IC50 → Ki Calculation Scintillation->Data_Analysis End End Data_Analysis->End

Workflow for a radioligand binding assay.
Functional Assays

Functional assays measure the physiological response to receptor activation, allowing for the determination of a compound's potency (EC50) and efficacy.

Protocol: cAMP Accumulation Assay (for Gs- and Gi-coupled receptors)

  • Cell Culture: Culture cells expressing the β-adrenergic (Gs-coupled) or α2-adrenergic (Gi-coupled) receptor subtype of interest.

  • Assay Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors, add an agent like forskolin (B1673556) to stimulate adenylyl cyclase.

    • Add increasing concentrations of the test compound (this compound).

    • Incubate for a specific time at 37°C.

  • cAMP Quantification:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • For agonists (Gs), determine the EC50 value (concentration producing 50% of the maximal response).

    • For inhibitors (Gi), determine the IC50 value (concentration causing 50% inhibition of the forskolin-stimulated response).

Protocol: Inositol (B14025) Phosphate (IP) Accumulation Assay (for Gq-coupled receptors)

  • Cell Culture and Labeling: Culture cells expressing the α1-adrenergic receptor subtype. Incubate the cells with [³H]-myo-inositol to radiolabel the phosphoinositide pool.

  • Assay Procedure:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells with LiCl to inhibit inositol monophosphatase.

    • Add increasing concentrations of the test compound (this compound).

    • Incubate for a specific time at 37°C.

  • IP Extraction and Quantification:

    • Stop the reaction and lyse the cells.

    • Separate the inositol phosphates from other cellular components using ion-exchange chromatography.

    • Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphates against the log concentration of the test compound.

    • Determine the EC50 value.

Adrenergic Receptor Signaling Pathways

The interaction of this compound, either directly or indirectly via norepinephrine, with adrenergic receptors activates distinct G protein-coupled receptor (GPCR) signaling pathways.

α1-Adrenergic Receptor Signaling (Gq Pathway)

Activation of α1-adrenergic receptors leads to the activation of the Gq family of G proteins. This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC).

Agonist Agonist (e.g., Norepinephrine) Alpha1_R α1-Adrenergic Receptor Agonist->Alpha1_R Gq Gq Protein Alpha1_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PIP2 PIP2 Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC_Activation->Response

α1-Adrenergic receptor Gq signaling pathway.
α2-Adrenergic Receptor Signaling (Gi Pathway)

α2-adrenergic receptors are coupled to the Gi family of G proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway generally has an inhibitory effect.

Agonist Agonist (e.g., Norepinephrine) Alpha2_R α2-Adrenergic Receptor Agonist->Alpha2_R Gi Gi Protein Alpha2_R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Inhibitory Response (e.g., ↓ Neurotransmitter Release) PKA->Response

α2-Adrenergic receptor Gi signaling pathway.
β-Adrenergic Receptor Signaling (Gs Pathway)

β-adrenergic receptors are coupled to the Gs family of G proteins. Activation of Gs stimulates adenylyl cyclase, which increases the production of cAMP from ATP. Elevated cAMP levels activate PKA, which then phosphorylates various downstream targets to elicit a physiological response.

Agonist Agonist (e.g., Norepinephrine) Beta_R β-Adrenergic Receptor Agonist->Beta_R Gs Gs Protein Beta_R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activity cAMP->PKA Response Physiological Response (e.g., ↑ Heart Rate, Smooth Muscle Relaxation) PKA->Response

β-Adrenergic receptor Gs signaling pathway.

Conclusion

This compound is a sympathomimetic agent that primarily acts indirectly by stimulating the release of norepinephrine from sympathetic neurons.[1] It is also suggested to possess weak, direct agonist activity at adrenergic receptors.[1] While its physiological effects, such as increased blood pressure and heart rate, are well-documented and consistent with the activation of α1- and β1-adrenergic receptors, there is a significant lack of publicly available quantitative data regarding its direct binding affinities and functional potencies at the various adrenergic receptor subtypes.[1] The in vitro methodologies detailed in this guide provide a framework for the comprehensive characterization of this compound and other sympathomimetic amines at adrenergic receptors. Further research is warranted to fully elucidate the direct receptor interaction profile of this compound and to quantify its contribution to the overall pharmacological effects.

References

Stability of Pholedrine in Biological Matrices: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine, chemically known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine with indirect-acting properties. It functions primarily by stimulating the release of norepinephrine (B1679862) from presynaptic nerve terminals, leading to various physiological effects. As a metabolite of methamphetamine, its detection and quantification in biological matrices are of significant interest in clinical and forensic toxicology, as well as in pharmacokinetic studies.[1][2] Understanding the stability of this compound in biological samples such as plasma, blood, and urine is critical for ensuring the accuracy and reliability of analytical results. This guide provides a comprehensive overview of the available data on this compound stability, detailed experimental protocols, and its mechanism of action.

Data Presentation: Stability of this compound and Related Compounds

Quantitative data on the stability of this compound in biological matrices is limited in publicly available literature. Therefore, this section presents available data for this compound alongside data for structurally similar compounds, such as amphetamine and ephedrine (B3423809) derivatives, to provide a comparative context. It is important to note that the stability of this compound should ideally be confirmed by direct experimental studies.

Table 1: Stability of this compound in Oral Fluid

Storage TemperatureDurationMatrixAnalyte Loss
Room TemperatureUp to 1 monthNeat and preserved oral fluidSignificant losses (up to 100%)[2]
4°CUp to 1 monthNeat oral fluidSignificant losses (up to 88.2%)[2]
-20°CUp to 1 monthNeat and preserved oral fluidStable[2]
Freeze-Thaw Cycles3 cyclesNeat and preserved oral fluidStable[2]

Table 2: Long-Term Stability of Amphetamine and Ephedrine Derivatives in Urine

Storage TemperatureDurationAnalytesStability
4°C24 months (sterile), 6 months (non-sterile)Amphetamine, methamphetamine, ephedrine derivativesNo significant loss observed[3]
-20°C24 months (sterile), 6 months (non-sterile)Amphetamine, methamphetamine, ephedrine derivativesNo significant loss observed[3]
37°C7 daysAmphetamine, methamphetamine, ephedrine derivativesNo significant loss observed[3]
Freeze-Thaw Cycles (-20°C to Room Temp)3 cycles (sterile)Amphetamine, methamphetamine, ephedrine derivativesNo significant loss observed[3]

Table 3: Forced Degradation of this compound Sulphate (Chemical Stability)

ConditionParameters% Degradation
Acid Hydrolysis0.1 N HCl, 80°C, 24hData extrapolated from similar compounds, direct data not available[1]
Base Hydrolysis0.1 N NaOH, 80°C, 24hData extrapolated from similar compounds, direct data not available[1]
Oxidative Degradation3% H₂O₂, RT, 24hData extrapolated from similar compounds, direct data not available[1]
Thermal DegradationSolid state, 80°C, 72hData extrapolated from similar compounds, direct data not available[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are protocols for key experiments related to the analysis and stability testing of this compound and similar compounds.

Protocol 1: Determination of this compound in Human Body Fluids by LC-MS/MS

This method is suitable for the quantitative analysis of this compound in blood and urine.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Columns: SPEC-C18AR/MP3® columns.

  • Procedure:

    • Condition the SPE column.

    • Load the biological fluid sample.

    • Wash the column to remove interferences.

    • Elute this compound with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[2]

2. Chromatographic Conditions

  • HPLC System: High-Performance Liquid Chromatography system.

  • Stationary Phase: RP-18 column.

  • Mobile Phase:

  • Elution: Gradient elution from 50% to 70% of mobile phase B.

  • pH: 5.[2]

3. Mass Spectrometric Detection

  • Mass Spectrometer: Tandem mass spectrometer with a turbo ion-spray source.

  • Ionization Mode: Positive ionization.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Post-Column Infusion: Supra-pure acetic acid at a flow rate of 0.2 µL/min to optimize ionization.[2]

  • Internal Standards: D11-methamphetamine and D5-methylenedioxymethamphetamine.[2]

Protocol 2: Forced Degradation Study of this compound Sulphate

This protocol is used to assess the intrinsic chemical stability of the drug substance.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL solution of this compound sulphate in a suitable solvent (e.g., methanol or water).[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 24 hours.[1]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 24 hours.[1]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose the solid this compound sulphate to a temperature of 80°C for 72 hours.[1]

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation.

Mandatory Visualization

Signaling Pathway of this compound

This compound acts as an indirect sympathomimetic agent. Its primary mechanism involves the release of norepinephrine from presynaptic neurons. This diagram illustrates the proposed signaling pathway.

Pholedrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Uptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) This compound->VMAT2 Uptake into Vesicle NE_Cytoplasm Norepinephrine (Cytoplasm) NET->NE_Cytoplasm Reverse Transport NE_Synapse Norepinephrine (Synaptic Cleft) NET->NE_Synapse NE_Vesicle Norepinephrine (Stored in Vesicles) VMAT2->NE_Vesicle Displaces NE NE_Vesicle->NE_Cytoplasm NE_Cytoplasm->NET Increased Cytoplasmic NE Adrenergic_Receptor Adrenergic Receptors (α and β) NE_Synapse->Adrenergic_Receptor Binds to Response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) Adrenergic_Receptor->Response Activation

Caption: Indirect sympathomimetic action of this compound.

Experimental Workflow for this compound Stability Testing

This diagram outlines the general workflow for assessing the stability of this compound in biological matrices.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Collect_Sample Collect Biological Matrix (Plasma, Blood, Urine) Spike_this compound Spike with Known Concentration of this compound Collect_Sample->Spike_this compound Aliquot Aliquot Samples Spike_this compound->Aliquot Temp_RT Room Temperature Aliquot->Temp_RT Store under different conditions Temp_4C 4°C Aliquot->Temp_4C Store under different conditions Temp_Neg20C -20°C Aliquot->Temp_Neg20C Store under different conditions Temp_Neg70C -70°C Aliquot->Temp_Neg70C Store under different conditions Freeze_Thaw Freeze-Thaw Cycles Aliquot->Freeze_Thaw Store under different conditions Time_Points Analyze at Predetermined Time Points (T0, T1, T2...) Temp_RT->Time_Points Temp_4C->Time_Points Temp_Neg20C->Time_Points Temp_Neg70C->Time_Points Freeze_Thaw->Time_Points Extraction Sample Extraction (e.g., SPE, LLE) Time_Points->Extraction Quantification Quantification by LC-MS/MS or HPLC Extraction->Quantification Data_Analysis Data Analysis and Stability Assessment Quantification->Data_Analysis

Caption: General workflow for this compound stability testing.

Conclusion

The stability of this compound in biological matrices is a critical factor for accurate toxicological and pharmacokinetic analysis. While direct, comprehensive quantitative data on its stability in plasma, blood, and urine remains scarce, evidence from related compounds suggests that this compound is likely to be most stable when stored at -20°C or below. Significant degradation can be expected at room temperature and 4°C, particularly over extended periods. The provided experimental protocols offer a framework for conducting robust stability studies and accurate quantification of this compound. The visualization of its signaling pathway clarifies its indirect sympathomimetic mechanism of action. Further research is warranted to establish detailed stability profiles of this compound in various biological matrices to enhance the reliability of its measurement in clinical and forensic settings.

References

Methodological & Application

Quantitative Analysis of Pholedrine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of pholedrine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is applicable for clinical and forensic toxicology, as well as pharmacokinetic studies.

Introduction

This compound (4-hydroxymethamphetamine) is a sympathomimetic amine that has been used as a pressor agent to manage hypotension. Following administration, this compound is extensively metabolized, with a significant portion excreted in the urine as a sulphate conjugate.[1] To accurately determine the total this compound concentration, an enzymatic hydrolysis step is necessary to convert the this compound sulphate back to the parent drug prior to analysis.[1] This LC-MS/MS method offers high sensitivity and selectivity for the quantification of total this compound in urine samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this analytical method.

Table 1: Method Detection and Quantitation Limits

ParameterValueReference
Limit of Detection (LOD)0.8 ng/mL[1]
Lower Limit of Quantification (LLOQ)3 ng/mL[1]

Table 2: Linearity and Precision

ParameterValueReference
Linearity Range1 - 100 ng/mL (r=0.999)[1]
Intra-day Precision (R.S.D.)3.8 - 8.7% (for 5 - 80 ng/mL)[1]
Inter-day Precision (R.S.D.)6.7 - 10.7% (for 5 - 100 ng/mL)[1]

Experimental Protocol

This protocol details the complete workflow from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (or other suitable internal standard)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Ammonium (B1175870) acetate (B1210297)

  • Acetic acid

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A critical step in the analysis of total this compound is the enzymatic hydrolysis of its sulphate conjugate.[1]

  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add an appropriate volume of internal standard solution (e.g., this compound-d5).

    • Add β-glucuronidase/arylsulfatase solution in an ammonium acetate buffer.

    • Incubate the mixture to allow for the complete conversion of this compound sulphate to this compound.[1]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[1]

    • Load the hydrolyzed urine sample onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.[1]

    • Dry the cartridge under vacuum for 5 minutes.[1]

    • Elute the analyte with 2 mL of methanol.[1]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterCondition
ColumnReversed-phase C18 (e.g., 5 µm particle size, 150 x 2.1 mm)
Mobile Phase A5 mM ammonium acetate in water with 0.1% formic acid
Mobile Phase BMethanol/acetonitrile (3/1, v/v) with 0.02% acetic acid
GradientGradient elution from 50% to 70% of Mobile Phase B
Flow RateAs optimized for the specific column and system
Injection Volume10 µL

Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsSee Table 3

Table 3: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound166.1148.1Optimized for instrument
This compound (Qualifier)166.191.1Optimized for instrument
This compound-d5 (IS)171.1153.1Optimized for instrument

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_ms LC-MS/MS Analysis reconstitution->lc_ms_ms data_processing Data Processing & Quantification lc_ms_ms->data_processing signaling_pathway cluster_urine Urine Matrix cluster_hydrolysis Enzymatic Hydrolysis cluster_detection LC-MS/MS Detection pholedrine_sulphate This compound Sulphate pholedrine_free This compound (Free Form) pholedrine_sulphate->pholedrine_free β-glucuronidase/ arylsulfatase precursor_ion Precursor Ion (m/z 166.1) pholedrine_free->precursor_ion ESI+ product_ion Product Ions (m/z 148.1, 91.1) precursor_ion->product_ion Collision-Induced Dissociation

References

Application Note: Detection of p-hydroxymethamphetamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Hydroxymethamphetamine is a primary metabolite of methamphetamine, a potent central nervous system stimulant. Its detection and quantification in biological matrices are crucial for forensic toxicology, clinical diagnostics, and drug metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the definitive identification and quantification of drugs and their metabolites. However, due to the polar nature of p-hydroxymethamphetamine, chemical derivatization is necessary to enhance its volatility and thermal stability, thereby improving its chromatographic behavior and mass spectral characteristics. This application note provides a detailed protocol for the detection of p-hydroxymethamphetamine in biological samples using GC-MS following derivatization with heptafluorobutyric anhydride (B1165640) (HFBA).

Principle

The method involves the extraction of p-hydroxymethamphetamine from a biological matrix, followed by a derivatization step where the polar amine and hydroxyl functional groups are acylated with heptafluorobutyric anhydride (HFBA). This reaction produces a less polar, more volatile, and thermally stable derivative. The resulting di-HFBA-p-hydroxymethamphetamine is then analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides definitive identification and quantification based on the characteristic mass spectrum of the derivative.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for urine or plasma samples.

Reagents and Materials:

  • Sodium chloride (NaCl)

  • Sodium bicarbonate buffer (pH 11.5)

  • Ethyl acetate (B1210297)

  • 0.1 M Hydrochloric acid (HCl)

  • Nitrogen gas, high purity

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of the biological sample (urine or plasma), add sodium bicarbonate buffer to adjust the pH to approximately 11.5.

  • Saturate the sample with NaCl to facilitate the extraction.

  • Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Back-extract the amines from the ethyl acetate by adding 2 mL of 0.1 M HCl. Vortex for 2 minutes and centrifuge.

  • Discard the upper ethyl acetate layer.

  • Adjust the pH of the remaining acidic aqueous layer to 11.5 with sodium bicarbonate buffer.

  • Perform a second extraction with 5 mL of ethyl acetate. Vortex for 2 minutes and centrifuge.

  • Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.

Derivatization with Heptafluorobutyric Anhydride (HFBA)

Reagents and Materials:

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate

  • Heating block or water bath

Procedure:

  • Reconstitute the dried extract from the sample preparation step in 50 µL of ethyl acetate.

  • Add 50 µL of HFBA to the reconstituted extract.[1]

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the mixture at 70°C for 30 minutes in a heating block or water bath.[1]

  • After heating, allow the sample to cool to room temperature.

  • Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.[1]

GC-MS Analysis

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier Gas Helium at a constant flow rate of 1 mL/min[1]
Inlet Temperature 280°C[1]
Injection Volume 2 µL[1]
Injection Mode Splitless[1]
Oven Temperature Program Initial temperature 80°C, hold for 2 minutes; ramp at 8°C/min to 150°C; then ramp at 30°C/min to 280°C.[1]
Mass Spectrometer Agilent 5977 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Mass Range 50-600 amu (full scan mode for identification)
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM) for quantification
Transfer Line Temperature 280°C[1]

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method for the analysis of p-hydroxymethamphetamine and related compounds after derivatization.

AnalyteDerivatizing AgentMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)
p-HydroxymethamphetamineHFBAPlasma~1 ng/mL[2]~1 ng/mL[2]
p-HydroxymethamphetamineTFAAUrineNot specified~20 ng/mL[2]
MethamphetamineHFBAUrineNot specified15 ng/mL[3]
AmphetamineHFBAUrineNot specified25 ng/mL[3]
Expected Mass Spectral Data for di-HFBA-p-hydroxymethamphetamine

Derivatization with HFBA will occur at both the amine and the phenolic hydroxyl groups of p-hydroxymethamphetamine. The resulting di-HFBA derivative will have a significantly higher molecular weight, leading to a unique fragmentation pattern. Based on the known fragmentation of HFBA-derivatized amphetamines, the following characteristic ions are expected for di-HFBA-p-hydroxymethamphetamine.

Ion DescriptionProposed m/z Value
Molecular Ion [M]+557
Fragment from cleavage beta to the amine430
Fragment from cleavage alpha to the amine254
Tropylium-like ion with O-HFBA group303

Note: These are predicted values and should be confirmed with a certified reference standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (Urine/Plasma) ph_adjust pH Adjustment (pH 11.5) sample->ph_adjust l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) ph_adjust->l_l_extraction back_extraction Back Extraction (0.1 M HCl) l_l_extraction->back_extraction second_extraction Second L-L Extraction (Ethyl Acetate) back_extraction->second_extraction evaporation1 Evaporation to Dryness second_extraction->evaporation1 reconstitution1 Reconstitution (Ethyl Acetate) evaporation1->reconstitution1 add_hfba Add HFBA reconstitution1->add_hfba heating Heating (70°C, 30 min) add_hfba->heating evaporation2 Evaporation to Dryness heating->evaporation2 reconstitution2 Final Reconstitution (Ethyl Acetate) evaporation2->reconstitution2 gcms_injection GC-MS Injection reconstitution2->gcms_injection data_acquisition Data Acquisition (Scan & SIM) gcms_injection->data_acquisition data_analysis Data Analysis (Quantification) data_acquisition->data_analysis

Caption: Experimental workflow for GC-MS analysis of p-hydroxymethamphetamine.

Derivatization Reaction

derivatization_reaction pOHMA p-hydroxymethamphetamine (HO-C6H4-CH2-CH(CH3)-NHCH3) diHFBA_pOHMA di-HFBA-p-hydroxymethamphetamine (C3F7CO-O-C6H4-CH2-CH(CH3)-N(CH3)COC3F7) pOHMA->diHFBA_pOHMA + 2 HFBA HFBA Heptafluorobutyric Anhydride ((C3F7CO)2O)

Caption: Derivatization of p-hydroxymethamphetamine with HFBA.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of Pholedrine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of pholedrine from human plasma samples. This compound, a sympathomimetic amine, is of significant interest in clinical and forensic toxicology.[1][2] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for isolating this compound from complex biological matrices prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes C18-based solid-phase extraction, which has demonstrated an extraction recovery of 67%.[1][2]

Introduction

This compound (4-hydroxymethamphetamine) is a cardiovascular agent with hypertensive and adrenergic effects.[1][2] Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, monitoring of therapeutic drug levels, and forensic investigations. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and cleaner extracts. This protocol details a robust SPE method for the extraction of this compound from plasma, optimized for subsequent analysis by LC-MS/MS.

Materials and Reagents

  • SPE Cartridges: SPEC-C18AR/MP3® or equivalent C18 cartridges

  • Plasma Samples: Human plasma collected in appropriate anticoagulant (e.g., EDTA, heparin)

  • Internal Standard (IS): D11-methamphetamine and D5-methylenedioxymethamphetamine have been used.[1]

  • Reagents for Sample Pre-treatment:

  • SPE Conditioning, Wash, and Elution Solvents:

    • Methanol (B129727) (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Ammonium acetate buffer (5mM, pH 5)

    • Methanol/Acetonitrile (3:1, v/v) with 0.02% acetic acid

Experimental Protocol

This protocol is based on a validated method for the determination of this compound in human body fluids.[1][3]

3.1. Sample Pre-treatment

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.

  • Spike the sample with the appropriate concentration of the internal standard.

  • Vortex briefly.

3.2. Solid-Phase Extraction (SPE)

The following steps should be performed using a vacuum manifold.

  • Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

    • Pass 1 mL of 5mM ammonium acetate buffer (pH 5) through the cartridge. Do not allow the sorbent to go dry.

  • Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise pace (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5mM ammonium acetate buffer (pH 5).

    • Wash the cartridge with 1 mL of a mixture of 5mM ammonium acetate/acetonitrile (95/5, v/v) with 0.02% acetic acid.[1]

    • Dry the cartridge under high vacuum for 5 minutes to remove any residual wash solution.

  • Elution:

    • Place a clean collection tube in the vacuum manifold.

    • Elute the analyte with 1 mL of a mixture of methanol/acetonitrile (3:1, v/v) containing 0.02% acetic acid.[1]

    • Apply a gentle vacuum to allow for a slow elution rate.

3.3. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 5mM ammonium acetate/acetonitrile 95/5 (v/v), 0.02% acetic acid).[1]

  • Vortex the reconstituted sample.

  • Transfer the sample to an autosampler vial for analysis.

Data Presentation

The following table summarizes the performance characteristics of the described method for the analysis of this compound in plasma.

ParameterValueReference
Extraction Recovery 67%[1][2]
Limit of Detection (LOD) 0.8 ng/mL[1][2][3]
Lower Limit of Quantification (LLOQ) 3 ng/mL[1][2][3]
Linearity Range 1 - 100 ng/mL (r=0.999)[1][2][3]
Intra-day Precision (RSD) 3.8 - 8.7% (for 5-80 ng/mL)[1][2]
Inter-day Precision (RSD) 6.7 - 10.7% (for 5-100 ng/mL)[1][2]

Visualization

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (C18) cluster_post Post-Elution plasma Plasma Sample spike Spike with Internal Standard plasma->spike vortex1 Vortex spike->vortex1 condition 1. Condition (Methanol, Water, Buffer) load 2. Load Sample vortex1->load wash 3. Wash (Buffer, Aqueous Organic) load->wash elute 4. Elute (Methanol/Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for this compound from Plasma.

Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation of this compound from human plasma. This procedure, coupled with a sensitive analytical technique such as LC-MS/MS, is suitable for a wide range of research, clinical, and forensic applications. The method demonstrates good recovery and precision, making it a valuable tool for the accurate quantification of this compound in biological samples.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Pholedrine Sulfate in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine, a sympathomimetic amine, is a metabolite of methamphetamine and is also used therapeutically. In toxicological and clinical analyses, the accurate quantification of this compound in urine is crucial. This compound is excreted in urine as the free form and as sulfate (B86663) and glucuronide conjugates. To determine the total concentration of this compound, a hydrolysis step is necessary to cleave these conjugates and liberate the free drug prior to analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzymatic hydrolysis is often preferred over acid hydrolysis as it employs milder conditions, minimizing the degradation of the analyte and yielding cleaner extracts.[1]

This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound sulfate in human urine samples using β-glucuronidase/arylsulfatase from Helix pomatia.

Metabolic Pathway of this compound

This compound undergoes phase II metabolism in the body, primarily through sulfation and glucuronidation, to form water-soluble conjugates that are readily excreted in the urine. The enzymatic hydrolysis protocol described herein reverses this process to enable the detection of total this compound.

G This compound This compound Sulfate_Conjugate This compound Sulfate This compound->Sulfate_Conjugate Sulfotransferase Glucuronide_Conjugate This compound Glucuronide This compound->Glucuronide_Conjugate UDP-glucuronosyltransferase Excretion Urinary Excretion Sulfate_Conjugate->Excretion Glucuronide_Conjugate->Excretion

Figure 1: Metabolic conjugation of this compound.

Principles of Enzymatic Hydrolysis

The enzyme preparation from Helix pomatia contains both β-glucuronidase and arylsulfatase activities, allowing for the simultaneous cleavage of both glucuronide and sulfate conjugates. The arylsulfatase component specifically catalyzes the hydrolysis of the sulfate ester bond of this compound sulfate, yielding free this compound and a sulfate ion.

Quantitative Data Summary

The efficiency of enzymatic hydrolysis can be influenced by several factors, including enzyme concentration, temperature, pH, and incubation time. The following tables summarize key quantitative data related to the enzymatic hydrolysis of phenolic compounds, including sympathomimetic amines, in urine.

Table 1: Recommended Conditions for Enzymatic Hydrolysis of Phenolic Conjugates in Urine

ParameterRecommended ValueReference
Enzymeβ-Glucuronidase/Arylsulfatase from Helix pomatia[2]
Enzyme Concentration (Solid)≥30 units/μL of urine[2]
Enzyme Concentration (Liquid)≥30 µL/100 µL of urine[2]
pH5.0[2]
Temperature37°C[2]
Incubation Time4 hours[2]

Table 2: Recovery of Analytes after Enzymatic Hydrolysis

CompoundRecovery (%)Analytical MethodReference
p-Hydroxyamphetamine>94%HPLC[3]
General Phenolic Compounds73-107% (interday accuracy)GC-MS/MS
Various Drugs of Abuse (average)97% (parent drug recovery)UHPLC-MS/MS[4]

Experimental Protocols

This section provides a detailed protocol for the enzymatic hydrolysis of this compound sulfate in urine samples, followed by a general procedure for sample preparation for GC-MS analysis.

Reagents and Materials
  • Urine sample

  • β-Glucuronidase/Arylsulfatase from Helix pomatia (liquid or solid form)

  • Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 5.0)

  • Internal Standard (e.g., deuterated this compound or a suitable analog)

  • Organic solvent for extraction (e.g., ethyl acetate, chloroform/isopropanol)

  • Derivatizing agent (for GC-MS analysis, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Vortex mixer

  • Centrifuge

  • Water bath or incubator

  • Solid-Phase Extraction (SPE) cartridges (optional)

  • Evaporator (e.g., nitrogen evaporator)

  • GC-MS or LC-MS/MS system

Detailed Protocol for Enzymatic Hydrolysis

G cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction cluster_analysis Analysis Urine_Sample 1. Aliquot 1 mL of urine sample into a glass tube. Add_IS 2. Add internal standard. Urine_Sample->Add_IS Add_Buffer 3. Add 1 mL of 1 M ammonium acetate buffer (pH 5.0). Add_IS->Add_Buffer Vortex1 4. Vortex briefly. Add_Buffer->Vortex1 Add_Enzyme 5. Add β-glucuronidase/arylsulfatase (≥3000 units). Vortex1->Add_Enzyme Vortex2 6. Vortex gently. Add_Enzyme->Vortex2 Incubate 7. Incubate at 37°C for 4 hours. Vortex2->Incubate Cool 8. Cool to room temperature. Incubate->Cool Extract 9. Perform liquid-liquid or solid-phase extraction. Cool->Extract Evaporate 10. Evaporate the organic layer to dryness. Extract->Evaporate Derivatize 11. Reconstitute and derivatize (for GC-MS). Evaporate->Derivatize Analyze 12. Analyze by GC-MS or LC-MS/MS. Derivatize->Analyze

Figure 2: Workflow for enzymatic hydrolysis and analysis.

Step-by-Step Procedure:

  • Sample Preparation:

    • Pipette 1.0 mL of the urine sample into a clean glass centrifuge tube.

    • Add an appropriate amount of the internal standard solution.

    • Add 1.0 mL of 1 M ammonium acetate buffer (pH 5.0) to the urine sample.

    • Vortex the mixture for 10-15 seconds.

  • Enzymatic Hydrolysis:

    • Add the β-glucuronidase/arylsulfatase enzyme from Helix pomatia.

      • If using a liquid enzyme solution (e.g., ≥100,000 units/mL of β-glucuronidase and ≥800,000 units/mL of sulfatase), add at least 30 µL.

      • If using a solid enzyme preparation, ensure at least 30 units per µL of urine are added (i.e., ≥30,000 units for a 1 mL sample).[2]

    • Gently vortex the tube to mix the contents.

    • Incubate the sample in a water bath or incubator at 37°C for 4 hours.[2]

  • Extraction (Liquid-Liquid Extraction Example):

    • After incubation, allow the sample to cool to room temperature.

    • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction process with another 5 mL of the organic solvent for improved recovery.

    • Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dry residue in a suitable solvent (e.g., 100 µL of ethyl acetate or mobile phase for LC-MS/MS).

Derivatization for GC-MS Analysis

For the analysis of this compound by GC-MS, a derivatization step is necessary to improve its volatility and chromatographic properties.

  • To the reconstituted extract, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injecting an aliquot into the GC-MS system.

Conclusion

The protocol described provides a reliable and robust method for the enzymatic hydrolysis of this compound sulfate in urine samples. The use of β-glucuronidase/arylsulfatase from Helix pomatia under optimized conditions ensures efficient cleavage of sulfate conjugates, allowing for the accurate determination of total this compound concentrations. This is a critical step in both clinical and forensic toxicology to ensure that the full extent of exposure to or use of this compound is captured. The subsequent analysis by chromatographic techniques coupled with mass spectrometry provides the necessary sensitivity and specificity for confident identification and quantification.

References

Application Notes and Protocols for the Analytical Testing of Pholedrine Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine is a sympathomimetic amine that functions as a vasoconstrictor and is utilized in the management of hypotension.[1] As a substituted phenethylamine (B48288) and amphetamine derivative, its accurate and reliable quantification is crucial for quality control in pharmaceutical formulations, toxicological screenings, and metabolic studies.[1][2] These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This compound, also known as 4-hydroxy-N-methylamphetamine, is structurally related to other sympathomimetic compounds like methamphetamine and ephedrine.[2] Its analysis is critical not only for pharmaceutical quality control but also in forensic toxicology and as a potential biomarker for methamphetamine consumption.[3][4]

Mechanism of Action: Sympathomimetic Activity

This compound exerts its effects by mimicking the endogenous agonists of the sympathetic nervous system, such as norepinephrine (B1679862). As a sympathomimetic amine, a primary mechanism of action involves the displacement of norepinephrine from storage vesicles in presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, leading to the activation of postsynaptic adrenergic receptors and resulting in physiological effects like increased heart rate and blood pressure.[5]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron pho This compound vesicle Norepinephrine Storage Vesicle pho->vesicle displaces ne_released Norepinephrine vesicle->ne_released releases receptor Adrenergic Receptor ne_released->receptor binds to response Physiological Response receptor->response activates

This compound's sympathomimetic mechanism of action.

High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Formulations

A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for the routine quality control of this compound in pharmaceutical dosage forms.[1] This method effectively separates this compound from potential degradation products and excipients.[1]

Experimental Protocol: RP-HPLC

1. Materials and Reagents:

  • This compound Sulfate Reference Standard

  • HPLC Grade Acetonitrile (B52724)

  • HPLC Grade Methanol

  • Potassium Dihydrogen Orthophosphate (KH2PO4)

  • Orthophosphoric Acid

  • HPLC Grade Water

  • 0.45 µm Membrane Filters

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 10 mM Potassium Dihydrogen Orthophosphate buffer (pH 3.0 adjusted with Orthophosphoric Acid) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 275 nm
Run Time 10 minutes

3. Preparation of Solutions:

  • Mobile Phase Preparation: Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 70:30 (v/v) ratio and degas by sonication for 15 minutes.[1]

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Sulfate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.[1]

4. Sample Preparation (from Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

  • Make up the volume to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).[1]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample preparation by comparing its peak area with the calibration curve.

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase inject Inject 20 µL into HPLC System prep_mobile->inject prep_std Prepare Standard Solutions (1-20 µg/mL) prep_std->inject prep_sample Prepare Sample Solution (from tablets) prep_sample->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 275 nm separate->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantify this compound in Sample calibrate->quantify

Workflow for the HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Fluids

LC-MS/MS is a highly sensitive and specific method for the determination of this compound in biological matrices such as blood and urine. This makes it the gold standard for confirmatory analysis in toxicological and clinical settings.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of the biological fluid (e.g., blood, urine), add an internal standard (e.g., D11-methamphetamine).[5]

  • Condition a SPEC-C18AR/MP3 solid-phase extraction column.[5]

  • Load the sample onto the SPE column.

  • Wash the column to remove interferences.

  • Elute this compound with an appropriate solvent.

  • The reported extraction recovery for this method is 67%.[5]

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
LC-MS/MS System HPLC system coupled with a tandem mass spectrometer with a turbo ion-spray source.
Column RP-18 stationary phase.
Mobile Phase A 5mM ammonium (B1175870) acetate/acetonitrile (95/5, v/v), 0.02% acetic acid.
Mobile Phase B Methanol/acetonitrile (3/1, v/v), 0.02% acetic acid.
Elution Gradient elution from 50% to 70% of mobile phase B at pH 5.
Post-column Addition of supra-pure acetic acid at a flow rate of 0.2 µL/min to optimize ionization.
Ionization Mode Positive Ionization.
Detection Mode Multiple Reaction Monitoring (MRM).

3. Quantitative Data:

ParameterValue
Limit of Detection (LOD) 0.8 ng/mL
Lower Limit of Quantification (LLOQ) 3 ng/mL
Linearity Range 1-100 ng/mL (r=0.999)
Intra-day Precision (RSD) 3.8 - 8.7% (for 5-80 ng/mL)
Inter-day Precision (RSD) 6.7 - 10.7% (for 5-100 ng/mL)

Data sourced from a validated method for this compound in human body fluids.[5]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing add_is Add Internal Standard to Biological Sample spe Solid-Phase Extraction (SPE) on C18 add_is->spe elute Elute and Concentrate spe->elute inject Inject into LC-MS/MS System elute->inject separate Gradient Separation on RP-18 Column inject->separate ionize Positive Ionization (Turbo Ion-Spray) separate->ionize detect MRM Detection ionize->detect quantify Quantify this compound using Internal Standard detect->quantify

Workflow for the LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For a non-volatile compound like this compound, a derivatization step is typically required to increase its volatility for GC analysis.

General Experimental Protocol: GC-MS

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Adjust the pH of the sample to an alkaline range to ensure this compound is in its free base form.

  • Extract with a suitable organic solvent.

  • Evaporate the solvent and reconstitute the residue.

2. Derivatization:

  • The extracted analyte is derivatized to increase its volatility.

  • Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

3. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Injection: Splitless or split injection depending on the concentration.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium.

  • Ionization: Electron Ionization (EI).

  • Detection: Scan or Selected Ion Monitoring (SIM) mode.

Note: While GC-MS has been used for the emergency toxicological analysis of this compound, detailed validated quantitative methods, including LOD and LOQ, were not as readily available in the reviewed literature as for LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract Liquid-Liquid Extraction (LLE) derivatize Derivatization (e.g., with MSTFA) extract->derivatize inject Inject into GC-MS System derivatize->inject separate GC Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect identify Identify this compound Derivative detect->identify

General workflow for the GC-MS analysis of this compound.

Conclusion

The analytical methods detailed provide robust and reliable frameworks for the quantification of this compound. For pharmaceutical quality control, the described RP-HPLC method is simple, rapid, and accurate.[1] For bioanalytical applications requiring high sensitivity and specificity, the LC-MS/MS method is superior. GC-MS offers a viable alternative, particularly for confirmatory purposes, though it necessitates a derivatization step. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.

References

Application Notes and Protocols for the Synthesis of Optically Pure Pholedrine Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine, chemically known as 4-[2-(methylamino)propyl]phenol, is a sympathomimetic amine and a structural analogue of methamphetamine.[1] It functions primarily as an indirect-acting adrenergic agonist, exerting its effects by stimulating the release of norepinephrine (B1679862) from presynaptic nerve terminals.[2] This action leads to various physiological responses, including vasoconstriction and mydriasis, making it a subject of interest in pharmacological research and historically for clinical applications such as the diagnosis of Horner's syndrome.[1]

This compound possesses a chiral center, existing as (R)- and (S)-enantiomers. The biological activity of many chiral drugs resides predominantly in one enantiomer. Therefore, the synthesis of optically pure this compound is crucial for targeted pharmacological studies and drug development.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of optically pure this compound sulphate. The methodology covers the synthesis of racemic this compound, its chiral resolution to isolate the desired enantiomer, and the final conversion to the sulphate salt.

Synthesis of Racemic this compound

The synthesis of racemic this compound is most commonly achieved through the reductive amination of 4-hydroxyphenylacetone (B1242247) with methylamine (B109427).[3][4] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

  • 4-hydroxyphenylacetone

  • Methylamine (40% solution in methanol)

  • Methanol (B129727)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxyphenylacetone in methanol.

    • To this solution, add 1.2 equivalents of methylamine solution (40% in methanol) dropwise at room temperature while stirring.

    • Continue stirring the reaction mixture for 2-4 hours at room temperature to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction:

    • After imine formation is complete, cool the reaction mixture in an ice bath to below 25°C.

    • Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 25°C.

    • Once the addition is complete, remove the ice bath and continue stirring for an additional 4-6 hours at room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue with hydrochloric acid.

    • Wash the acidic aqueous layer with diethyl ether to remove any unreacted ketone.

    • Make the aqueous layer basic with a strong base, such as sodium hydroxide, to precipitate the racemic this compound base.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation: Synthesis of Racemic this compound
ParameterValue/Range
Starting Material 4-hydroxyphenylacetone
Reagents Methylamine, Sodium Borohydride
Solvent Methanol
Reaction Time 6-10 hours
Typical Yield 70-85%
Purity (by HPLC) >98%

Chiral Resolution of Racemic this compound

The separation of the enantiomers of racemic this compound can be achieved by diastereomeric salt formation using a chiral resolving agent. O,O'-Dibenzoyl-R,R-tartaric acid is an effective resolving agent for structurally similar amphetamines and can be adapted for the resolution of this compound.

Experimental Protocol: Chiral Resolution (Adapted from Methamphetamine Resolution)

Materials:

  • Racemic this compound free base

  • O,O'-Dibenzoyl-R,R-tartaric acid

  • Dichloroethane

  • Methanol

  • Water

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (B109758)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 1.0 equivalent of racemic this compound free base in a mixture of dichloroethane and water.

    • In a separate flask, dissolve 0.25 equivalents of O,O'-Dibenzoyl-R,R-tartaric acid in a mixture of dichloroethane and a minimal amount of methanol.

    • Slowly add the resolving agent solution to the this compound solution over 30 minutes at room temperature with constant stirring.

    • Crystallization of the less soluble diastereomeric salt should begin within 15-30 minutes.

    • Stir the resulting suspension at 5°C overnight to ensure complete crystallization.

  • Isolation of the Diastereomeric Salt:

    • Filter the suspension to collect the crystalline diastereomeric salt.

    • Wash the collected salt with cold dichloroethane (3 x 5 mL).

    • Dry the salt under an infrared lamp.

  • Liberation of the Optically Pure this compound Free Base:

    • Suspend the dried diastereomeric salt in water.

    • Add 2N sodium hydroxide solution until the salt dissolves and the solution is basic.

    • Extract the liberated optically pure this compound free base with dichloromethane (3 x 25 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Evaporate the solvent under reduced pressure to yield the optically pure this compound free base as an oil or solid.

Data Presentation: Chiral Resolution
ParameterValue/Range
Resolving Agent O,O'-Dibenzoyl-R,R-tartaric acid
Solvent System Dichloroethane/Methanol/Water
Typical Yield (of one enantiomer) 80-95% (based on half of the racemate)
Optical Purity (Enantiomeric Excess) 85-98% (initial, can be improved by recrystallization)

Synthesis of Optically Pure this compound Sulphate

The final step is the conversion of the optically pure this compound free base to its sulphate salt to improve its stability and aqueous solubility.

Experimental Protocol: Salt Formation

Materials:

  • Optically pure this compound free base

  • Ethanol

  • Sulfuric acid (H₂SO₄)

  • Beaker

  • Stirring rod

  • Filtration apparatus

Procedure:

  • Dissolve the purified optically pure this compound free base in a minimal amount of ethanol.

  • In a separate container, prepare a solution of sulfuric acid in ethanol.

  • Slowly add the sulfuric acid solution to the this compound solution with constant stirring. A 2:1 molar ratio of this compound to sulfuric acid should be used.

  • The this compound sulphate will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation: Salt Formation
ParameterValue
Reactant Optically Pure this compound Free Base
Reagent Sulfuric Acid
Solvent Ethanol
Molar Ratio (this compound:H₂SO₄) 2:1
Typical Yield >95%
Final Product Optically Pure this compound Sulphate

Analytical Methods

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the resolved this compound should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Typical Chiral HPLC Conditions:

  • Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA or ID) or a vancomycin-based column.

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and an alkane (e.g., hexane), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Detection: UV detector at a suitable wavelength (e.g., 220 nm).

  • Quantification: The e.e. is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Racemic this compound cluster_1 Chiral Resolution cluster_2 Salt Formation cluster_3 Analysis start 4-hydroxyphenylacetone imine Imine Formation (Methylamine, Methanol) start->imine reduction Reduction (NaBH4) imine->reduction racemic Racemic this compound reduction->racemic salt Diastereomeric Salt Formation (O,O'-Dibenzoyl-R,R-tartaric acid) racemic->salt crystallization Fractional Crystallization salt->crystallization liberation Liberation of Free Base (NaOH) crystallization->liberation pure_base Optically Pure this compound liberation->pure_base sulphate_formation Sulphate Salt Formation (H2SO4, Ethanol) pure_base->sulphate_formation final_product Optically Pure this compound Sulphate sulphate_formation->final_product analysis Chiral HPLC (e.e. determination) final_product->analysis

Caption: Workflow for the synthesis of optically pure this compound sulphate.

Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound net Norepinephrine Transporter (NET) This compound->net Uptake ne_cytosol Cytosolic Norepinephrine net->ne_cytosol Displaces NE vesicle Synaptic Vesicle (Norepinephrine) vesicle->ne_cytosol Inhibits VMAT2 ne_synapse Norepinephrine ne_cytosol->ne_synapse Reverse Transport via NET adrenergic_receptor Adrenergic Receptor (α/β) ne_synapse->adrenergic_receptor Binds to g_protein G-Protein Activation adrenergic_receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger response Physiological Response second_messenger->response

Caption: Indirect sympathomimetic action of this compound.

References

Application Notes & Protocols: Diagnostic Use of Pholedrine Eye Drops for Horner's Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Horner's syndrome is a clinical triad (B1167595) of symptoms—miosis (constricted pupil), ptosis (drooping eyelid), and facial anhidrosis (decreased sweating)—resulting from a disruption of the oculosympathetic pathway.[1][2] Pharmacological testing is a crucial step in the diagnostic evaluation of Horner's syndrome, not only to confirm the diagnosis but also to localize the causative lesion along the three-neuron sympathetic pathway. Pholedrine, an indirect-acting sympathomimetic amine, serves as a valuable diagnostic tool for this purpose.[3] Chemically similar to hydroxyamphetamine, this compound is used as a topical ophthalmic solution to differentiate between preganglionic and postganglionic lesions causing Horner's syndrome.[4][5] Its diagnostic utility lies in its mechanism of action, which depends on the integrity of the postganglionic neuron.

Mechanism of Action

This compound is an indirect sympathomimetic agent.[3] Its primary mechanism of action is to stimulate the release of norepinephrine (B1679862) from the presynaptic vesicles of the postganglionic sympathetic neurons that innervate the iris dilator muscle.[4] This release of norepinephrine into the synaptic cleft leads to the stimulation of α1-adrenergic receptors on the iris dilator muscle, resulting in pupillary dilation (mydriasis).

The diagnostic value of this compound is realized in the context of a disrupted sympathetic pathway.

  • Intact Postganglionic Neuron (Preganglionic or Central Lesion): If the lesion is central (first-order neuron) or preganglionic (second-order neuron), the postganglionic (third-order) neuron remains intact and contains stored norepinephrine. The administration of this compound will successfully trigger the release of this norepinephrine, leading to pupillary dilation.[4]

  • Damaged Postganglionic Neuron (Postganglionic Lesion): In a postganglionic lesion, the third-order neuron is damaged, leading to the degeneration of its nerve terminals and depletion of norepinephrine stores. Consequently, when this compound is administered, there is little to no norepinephrine to be released, and the pupil fails to dilate or dilates minimally.[4]

Signaling Pathway of this compound Action

cluster_0 Presynaptic Terminal (Postganglionic Neuron) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Iris Dilator Muscle) This compound Eye Drops This compound Eye Drops Norepinephrine Vesicles Norepinephrine Vesicles This compound Eye Drops->Norepinephrine Vesicles Stimulates Release Norepinephrine Norepinephrine Norepinephrine Vesicles->Norepinephrine Release Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha-1 Adrenergic Receptor Binds to Pupillary Dilation Pupillary Dilation Alpha-1 Adrenergic Receptor->Pupillary Dilation Activates

Caption: Signaling pathway of this compound-induced mydriasis.

Quantitative Data Presentation

The following table summarizes the expected pupillary response to the administration of 1% this compound eye drops in different clinical scenarios.

Clinical ScenarioBaseline Pupil StatusExpected Pupillary Dilation with 1% this compoundInterpretation
Normal Eye NormalMean dilation of 2.2 mm[4][5]Intact sympathetic pathway
Horner's Syndrome (Preganglionic or Central Lesion) MiosisDilation equal to or slightly more than the contralateral normal eye[4]Intact postganglionic neuron
Horner's Syndrome (Postganglionic Lesion) MiosisMinimal to no dilation[4]Damaged postganglionic neuron

Experimental Protocols

Patient Preparation and Baseline Measurement
  • Informed Consent: Obtain informed consent from the subject after explaining the procedure, potential side effects, and purpose of the test.

  • Medical History: Review the patient's medical history for any contraindications, such as narrow-angle glaucoma, cardiovascular disease, or hypersensitivity to sympathomimetic amines.[6][7]

  • Abstinence from Certain Medications: Instruct the patient to avoid the use of any other eye drops or medications that could interfere with pupillary function for a specified period before the test.

  • Baseline Pupil Measurement: In a dimly lit room, measure the pupil diameter of both eyes. This can be done using a pupillometer for accuracy or standardized photography with a ruler in the frame of reference.[5] Record the baseline measurements.

This compound Administration
  • Dosage: Instill one to two drops of 1% this compound ophthalmic solution into the conjunctival sac of both eyes.[6]

  • Occlusion: Apply gentle pressure to the lacrimal sac for 2-3 minutes after instillation to minimize systemic absorption.[5]

Post-Instillation Measurement and Observation
  • Time to Maximal Effect: The maximal mydriatic effect of this compound is typically observed between 20 and 90 minutes after administration.[4][5]

  • Pupil Measurement: At 45 to 60 minutes post-instillation, remeasure the pupil diameter of both eyes under the same lighting conditions as the baseline measurement.

  • Observation: Observe for any adverse effects, such as eye irritation, blurred vision, or systemic side effects like increased heart rate or blood pressure.[7][8]

Experimental Workflow

Start Start Patient_Preparation Patient Preparation and Baseline Pupil Measurement Start->Patient_Preparation Pholedrine_Administration Administer 1% this compound Eye Drops to Both Eyes Patient_Preparation->Pholedrine_Administration Wait Wait for 45-60 Minutes Pholedrine_Administration->Wait Post_Measurement Post-instillation Pupil Measurement Wait->Post_Measurement Interpretation Interpret Results Post_Measurement->Interpretation Preganglionic Preganglionic/Central Lesion: Horners pupil dilates Interpretation->Preganglionic Dilation Postganglionic Postganglionic Lesion: Horners pupil fails to dilate Interpretation->Postganglionic No Dilation End End Preganglionic->End Postganglionic->End

Caption: Experimental workflow for Horner's syndrome diagnosis using this compound.

Interpretation of Results

The key to interpreting the this compound test is the comparison of pupillary dilation between the affected and unaffected eye.

  • Positive Test for Postganglionic Lesion: The pupil of the eye with Horner's syndrome shows minimal or no dilation, while the contralateral, healthy pupil dilates as expected. This indicates a lesion in the postganglionic (third-order) neuron.[4]

  • Negative Test for Postganglionic Lesion (Suggesting Preganglionic or Central Lesion): The pupil of the eye with Horner's syndrome dilates, often to a degree equal to or greater than the healthy eye. This suggests that the postganglionic neuron is intact and that the lesion is located in the central (first-order) or preganglionic (second-order) neuron.[4]

Safety Precautions and Contraindications

  • Contraindications: this compound eye drops should be used with caution in patients with a known hypersensitivity to the drug or other sympathomimetic amines. It is also contraindicated in patients with narrow-angle glaucoma.[7] Patients with significant cardiovascular disease, including hypertension and arrhythmias, should be carefully evaluated before the test, as systemic absorption can occur.[6][8]

  • Adverse Effects: The most common side effects are localized to the eye and include stinging or burning upon instillation, temporary blurred vision, and photophobia due to mydriasis.[8] Systemic side effects are rare but can include increased heart rate, elevated blood pressure, tremors, and sweating.[7]

  • Patient Counseling: Patients should be advised not to drive or operate heavy machinery until their vision returns to normal. Wearing sunglasses is recommended to manage photophobia.[6][8]

Conclusion

The this compound test is a valuable and effective pharmacological tool for localizing the lesion in Horner's syndrome. By understanding its mechanism of action and following a standardized protocol, researchers and clinicians can reliably differentiate between preganglionic and postganglionic causes, guiding further diagnostic investigations and management. Due to the limited commercial availability of hydroxyamphetamine, this compound serves as an important substitute in the diagnostic armamentarium for this neurological condition.[4][9]

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Pholedrine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pholedrine is a sympathomimetic amine used for its vasoconstrictive properties in the management of hypotension. Accurate and reliable analytical methods are essential for the quality control of this compound in pharmaceutical formulations and for its determination in biological matrices for clinical and forensic toxicology. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, offering high resolution, sensitivity, and specificity. This document provides detailed application notes and protocols for the analysis of this compound using reversed-phase HPLC (RP-HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application Note 1: Stability-Indicating RP-HPLC-UV Method for this compound in Pharmaceutical Formulations

This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of this compound in pharmaceutical dosage forms.[1] The method is designed to separate this compound from its potential degradation products, ensuring an accurate assessment of its concentration.[1]

Principle

The method utilizes a C18 stationary phase and an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier to achieve the separation of this compound.[1] Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance.[1]

Quantitative Data Summary
ParameterValue
Linearity Range1-20 µg/mL[1]
System Suitability - RSD of Peak Area≤ 2.0%[1]
System Suitability - Theoretical Plates> 2000[1]
System Suitability - Tailing Factor≤ 1.5[1]
Experimental Protocol

1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent[1]
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase 10 mM Potassium Dihydrogen Orthophosphate buffer (pH 3.0 adjusted with Orthophosphoric Acid) : Acetonitrile (B52724) (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 30°C[1]
Detection Wavelength 275 nm[1]
Run Time 10 minutes[1]

2. Preparation of Mobile Phase

  • Dissolve 1.36 g of Potassium Dihydrogen Orthophosphate (KH2PO4) in 1000 mL of HPLC grade water to prepare a 10 mM solution.[1]

  • Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.[1]

  • Filter the buffer solution through a 0.45 µm membrane filter.[1]

  • Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 70:30 (v/v) ratio.[1]

  • Degas the mobile phase by sonication for 15 minutes before use.[1]

3. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Sulfate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1-20 µg/mL by diluting the stock solution with the mobile phase.[1]

4. Sample Preparation (from Tablets)

  • Weigh and finely powder 20 tablets.[1]

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[1]

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1]

  • Make up the volume to the mark with the mobile phase and mix well.[1]

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[1]

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).[1]

5. System Suitability Before sample analysis, inject a standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the number of theoretical plates is greater than 2000, and the tailing factor is not more than 1.5.[1]

6. Analysis Inject the prepared standard and sample solutions into the chromatograph and record the peak areas for quantification.[1]

Application Note 2: LC-MS/MS Method for this compound in Human Body Fluids

This application note details a sensitive and specific method for the determination of this compound in human body fluids (blood and urine) using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[2] This method is suitable for toxicological analysis in cases of intoxication.[2]

Principle

The method involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation on a reversed-phase column with gradient elution.[2] Detection is performed using a tandem mass spectrometer in the positive ionization, multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[2]

Quantitative Data Summary
ParameterValue
Linearity Range 1-100 ng/mL[2]
Correlation Coefficient (r) 0.999[2]
Limit of Detection (LOD) 0.8 ng/mL[2]
Lower Limit of Quantification (LLOQ) 3 ng/mL[2]
Intra-day Precision (RSD) 3.8-8.7% (for 5-80 ng/mL)[2]
Inter-day Precision (RSD) 6.7-10.7% (for 5-100 ng/mL)[2]
Extraction Recovery 67%[2]
Experimental Protocol

1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Standard HPLC system
Mass Spectrometer Tandem mass spectrometer with a turbo ion-spray source[2]
Column RP-18 stationary phase[2]
Mobile Phase A 5mM ammonium (B1175870) acetate/acetonitrile (95/5, v/v), 0.02% acetic acid[2]
Mobile Phase B Methanol/acetonitrile (3/1, v/v), 0.02% acetic acid[2]
Elution Gradient elution from 50% to 70% of Mobile Phase B[2]
Post-column Addition Supra-pure acetic acid at 0.2 µL/min to optimize ionization[2]
Detection Mode Positive ionization, Multiple Reaction Monitoring (MRM)[2]

2. Sample Preparation (Solid-Phase Extraction)

  • Use SPEC-C18AR/MP3 columns for solid-phase extraction.[2]

  • The detailed SPE procedure (conditioning, loading, washing, and elution steps) should be optimized to achieve the reported 67% extraction recovery.[2]

3. Internal Standards D11-methamphetamine and D5-methylenedioxymethamphetamine are used as internal standards.[2]

4. Analysis Inject the extracted samples into the LC-MS/MS system for analysis. The concentrations of this compound in the samples are determined by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.[2]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLC_System HPLC System MobilePhase->HPLC_System StandardPrep Standard Preparation StandardPrep->HPLC_System SamplePrep Sample Preparation SamplePrep->HPLC_System Detector UV or MS/MS Detector HPLC_System->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition Chromatogram Chromatogram DataAcquisition->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General experimental workflow for HPLC analysis of this compound.

SPE_Workflow Start Biological Sample (e.g., Blood, Urine) Condition Condition SPE Cartridge Start->Condition 1 Load Load Sample Condition->Load 2 Wash Wash Cartridge Load->Wash 3 Elute Elute this compound Wash->Elute 4 Evaporate Evaporate Eluate Elute->Evaporate 5 Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute 6 Analyze Inject into LC-MS/MS Reconstitute->Analyze 7

References

Application Note: Immunoassay for the Detection of Pholedrine in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine, a sympathomimetic amine, is structurally similar to amphetamine and methamphetamine.[1] This structural relationship presents a significant potential for cross-reactivity in immunoassays designed for the detection of amphetamines.[1] Currently, there is a lack of commercially available immunoassays specifically designed for the detection of this compound. However, existing amphetamine immunoassays can be utilized as a screening tool for this compound, provided that their cross-reactivity is thoroughly characterized. This application note provides a comprehensive guide to understanding and determining the cross-reactivity of this compound with amphetamine immunoassays and outlines a protocol for its detection in biological fluids.

The principle behind this application is the competitive binding immunoassay. In such assays, an analyte in a biological sample competes with a labeled drug conjugate for a limited number of antibody binding sites.[1] Due to the shared core phenethylamine (B48288) skeleton, this compound may be recognized by antibodies raised against amphetamine, leading to a positive result.[1] It is crucial to note that any positive result from an immunoassay should be considered presumptive and must be confirmed by a more specific method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Principle of Competitive Immunoassay for this compound Detection

The following diagram illustrates the principle of a competitive immunoassay, which is the basis for most amphetamine screening tests.

G cluster_0 High this compound Concentration cluster_1 Low this compound Concentration Antibody_A Antibody Result_A Low Signal Antibody_A->Result_A Generates Pholedrine_A This compound (in sample) Pholedrine_A->Antibody_A Binds Labeled_Amphetamine_A Labeled Amphetamine Labeled_Amphetamine_A->Antibody_A Blocked Antibody_B Antibody Result_B High Signal Antibody_B->Result_B Generates Pholedrine_B This compound (in sample) Pholedrine_B->Antibody_B Limited Binding Labeled_Amphetamine_B Labeled Amphetamine Labeled_Amphetamine_B->Antibody_B Binds

Caption: Principle of Competitive Immunoassay for this compound Detection.

Data Presentation: Cross-Reactivity of Sympathomimetic Amines

While specific quantitative cross-reactivity data for this compound is not widely available in manufacturers' literature, the following table presents data for other common sympathomimetic amines in various amphetamine immunoassays. This provides a comparative context for the expected cross-reactivity of this compound. The data is presented as the concentration of the compound required to produce a positive result at the cutoff concentration of the assay's target analyte (e.g., d-amphetamine or d-methamphetamine).

CompoundAssay TargetCutoff Concentration (ng/mL)Concentration for Positive Result (ng/mL)Cross-Reactivity (%)
d-Amphetamined-Amphetamine500500100
d-Methamphetamined-Methamphetamine500500100
Ephedrined-Amphetamine500> 10,000< 5
Pseudoephedrined-Amphetamine500> 25,000< 2
Phenylpropanolamined-Amphetamine500> 15,000< 3.3

Note: This data is illustrative and may vary between different immunoassay kits and manufacturers. It is imperative to determine the specific cross-reactivity of this compound for the assay being used.

Experimental Protocol: Determination of this compound Cross-Reactivity in an Amphetamine Immunoassay

This protocol outlines the steps to determine the cross-reactivity of this compound in a commercially available amphetamine immunoassay.

Materials
  • Amphetamine immunoassay kit (e.g., ELISA, EMIT, KIMS)

  • This compound sulfate (B86663) standard

  • Drug-free human urine

  • d-Amphetamine standard (as a positive control)

  • Microplate reader (for ELISA) or appropriate analyzer

  • Pipettes and tips

  • Vortex mixer

Experimental Workflow

The following diagram illustrates the workflow for determining the cross-reactivity of this compound.

G start Start prepare_samples Prepare this compound-Spiked Urine Samples start->prepare_samples prepare_controls Prepare Negative and Positive Controls prepare_samples->prepare_controls run_immunoassay Perform Immunoassay prepare_controls->run_immunoassay read_results Read Results (Qualitative/Quantitative) run_immunoassay->read_results analyze_data Analyze Data read_results->analyze_data determine_cross_reactivity Determine Lowest Concentration for Positive Result analyze_data->determine_cross_reactivity end_node End determine_cross_reactivity->end_node

Caption: Workflow for Immunoassay Cross-Reactivity Testing.

Procedure
  • Preparation of this compound-Spiked Urine Samples:

    • Prepare a stock solution of this compound sulfate in drug-free human urine.

    • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 100 ng/mL, 500 ng/mL, 1000 ng/mL, 5000 ng/mL, 10,000 ng/mL).

  • Preparation of Controls:

    • Negative Control: Use an un-spiked drug-free human urine sample.

    • Positive Control: Spike a drug-free human urine sample with d-amphetamine at the cutoff concentration specified by the immunoassay kit manufacturer (e.g., 500 ng/mL).

  • Immunoassay Procedure:

    • Follow the instructions provided with the commercial amphetamine immunoassay kit.

    • In parallel, analyze the prepared this compound-spiked samples, the negative control, and the positive control.

  • Data Analysis:

    • Record the qualitative (positive/negative) and/or quantitative results for each sample.

    • Determine the lowest concentration of this compound that produces a positive result according to the assay's criteria.

  • Calculation of Cross-Reactivity:

    • Cross-reactivity can be calculated using the following formula: Cross-Reactivity (%) = (Cutoff Concentration of Target Analyte / Lowest Concentration of this compound Giving a Positive Result) x 100

Logical Relationship: Interpretation of Results

The following diagram illustrates the logical flow for interpreting the results of an amphetamine immunoassay when this compound use is suspected.

G start Urine Sample Received immunoassay Perform Amphetamine Immunoassay start->immunoassay result Immunoassay Result? immunoassay->result positive Positive result->positive Positive negative Negative result->negative Negative confirm Confirm with GC-MS or LC-MS/MS positive->confirm report_negative Report as Negative for Amphetamines negative->report_negative confirm_result Confirmatory Result? confirm->confirm_result pholedrine_detected This compound Detected confirm_result->pholedrine_detected This compound amphetamine_detected Amphetamine/Methamphetamine Detected confirm_result->amphetamine_detected Amphetamine no_drug No Amphetamine/Pholedrine Detected confirm_result->no_drug Negative

Caption: Logical Flow for Result Interpretation.

Conclusion and Recommendations

The structural similarity between this compound and amphetamines necessitates a careful approach when using immunoassays for drug screening.[1] While a dedicated this compound immunoassay is not currently available, existing amphetamine assays can serve as a valuable initial screening tool. However, it is critical for laboratories to perform in-house validation to determine the specific cross-reactivity of this compound with their chosen assay.[1]

Key Recommendations:

  • Validation is Essential: Always validate the cross-reactivity of this compound with any amphetamine immunoassay before implementation for screening purposes.

  • Confirmatory Testing is Mandatory: All positive screening results must be confirmed by a more specific analytical method such as GC-MS or LC-MS/MS to differentiate between this compound and other amphetamine-like compounds.[1]

  • Awareness of Metabolites: Be aware that this compound is a metabolite of other drugs, which can complicate the interpretation of results.[1]

  • Consult Manufacturer's Data: While often lacking specific data for this compound, reviewing the manufacturer's cross-reactivity data for other sympathomimetic amines can provide useful context.[1]

By following these guidelines, researchers, scientists, and drug development professionals can effectively utilize existing immunoassay technologies for the preliminary detection of this compound in biological fluids, ensuring accurate and reliable results through appropriate validation and confirmatory testing.

References

Application Notes and Protocols for the Derivatization of Pholedrine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine, a sympathomimetic amine, is of significant interest in pharmaceutical research and clinical diagnostics. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method, offering high sensitivity and specificity. However, due to the polar nature of this compound, containing both a secondary amine and a phenolic hydroxyl group, direct GC-MS analysis can result in poor chromatographic peak shape and thermal degradation. Derivatization is a crucial step to enhance its volatility and thermal stability, thereby improving its chromatographic behavior and ensuring accurate and reproducible quantification.

This document provides detailed application notes and protocols for the derivatization of this compound using two common and effective methods: silylation and acylation. Additionally, a protocol for chiral derivatization is included to enable the separation and analysis of its enantiomers.

Derivatization Strategies for this compound

The primary functional groups of this compound targeted for derivatization are the secondary amine and the phenolic hydroxyl group. Both groups contain active hydrogens that can be replaced with less polar, more thermally stable groups.

  • Silylation: This is a widely used derivatization technique where the active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.

  • Acylation: This method involves the introduction of an acyl group, typically a perfluoroacyl group, to the amine and hydroxyl moieties. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) are commonly used, yielding derivatives with excellent chromatographic properties and mass spectrometric characteristics.

  • Chiral Derivatization: To separate the enantiomers of this compound, a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), can be used. This reaction forms diastereomers that can be separated on a standard achiral GC column.

Experimental Protocols

Silylation of this compound using MSTFA

This protocol describes the derivatization of this compound using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting di-TMS-pholedrine derivative is highly volatile and thermally stable.

Materials:

  • This compound standard solution (e.g., 1 mg/mL in methanol)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (optional, as a catalyst)

  • Ethyl acetate (B1210297) (or other suitable solvent)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Protocol:

  • Sample Preparation: Pipette an appropriate volume of the this compound standard solution or sample extract into a reaction vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.

  • Derivatization:

    • Add 50 µL of MSTFA to the dried residue.

    • (Optional) Add 10 µL of pyridine to catalyze the reaction.

    • Securely cap the vial.

  • Reaction: Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1-2 µL of the derivatized solution directly into the GC-MS system.

Experimental Workflow for Silylation of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample evaporate Evaporate to Dryness start->evaporate add_reagent Add MSTFA (and optional Pyridine) evaporate->add_reagent heat Heat at 60-70°C for 30 min add_reagent->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject

Figure 1: Silylation Workflow
Acylation of this compound using PFPA

This protocol outlines the derivatization of this compound using pentafluoropropionic anhydride (PFPA). The resulting di-PFP-pholedrine derivative exhibits excellent chromatographic behavior and produces characteristic mass fragments.

Materials:

  • This compound standard solution (e.g., 1 mg/mL in methanol)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (or other suitable solvent)

  • Pyridine or Triethylamine (TEA) as a catalyst

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Protocol:

  • Sample Preparation: Pipette an appropriate volume of the this compound standard solution or sample extract into a reaction vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of ethyl acetate to the dried residue.

    • Add 50 µL of PFPA.

    • Add 10 µL of pyridine or TEA to catalyze the reaction.

    • Securely cap the vial.

  • Reaction: Heat the vial at 70°C for 20 minutes.

  • Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.

  • Analysis: Inject 1-2 µL of the reconstituted solution into the GC-MS system.

Experimental Workflow for Acylation of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample evaporate1 Evaporate to Dryness start->evaporate1 add_reagents Add Ethyl Acetate, PFPA, and Catalyst evaporate1->add_reagents heat Heat at 70°C for 20 min add_reagents->heat cool_evap Cool and Evaporate heat->cool_evap reconstitute Reconstitute in Ethyl Acetate cool_evap->reconstitute inject Inject into GC-MS reconstitute->inject

Figure 2: Acylation Workflow
Chiral Derivatization of this compound using Mosher's Acid Chloride

This protocol is designed for the separation of this compound enantiomers by forming diastereomers using (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride.

Materials:

  • This compound standard solution (racemic or enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous pyridine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • GC-MS system

Protocol:

  • Sample Preparation and Evaporation: As described in the previous protocols, ensure the sample is completely dry.

  • Derivatization:

    • Dissolve the dried residue in 100 µL of anhydrous dichloromethane.

    • Add 20 µL of anhydrous pyridine.

    • Add a slight excess (approximately 1.2 equivalents) of Mosher's acid chloride.

    • Securely cap the vial and let it stand at room temperature for 1-2 hours, or until the reaction is complete (can be monitored by TLC or a pilot GC-MS run).

  • Work-up:

    • Quench the reaction by adding 200 µL of saturated sodium bicarbonate solution.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the organic (bottom) layer to a clean vial.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Inject 1-2 µL of the dried organic solution into the GC-MS system. The two diastereomers should be resolved on a standard achiral column.

Data Presentation

The following tables summarize the expected quantitative data for the derivatization of this compound. Note that the mass-to-charge ratios (m/z) for the derivatized products are calculated based on the molecular weight of this compound and the respective derivatizing groups. The characteristic fragment ions are predicted based on the known fragmentation patterns of similar derivatized phenethylamines.

Table 1: Derivatization Reagents and Expected Molecular Weights

Derivatization MethodReagentAbbreviationMolecular Weight of Derivative ( g/mol )
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA309.58 (di-TMS)
AcylationPentafluoropropionic anhydridePFPA457.34 (di-PFP)
AcylationHeptafluorobutyric anhydrideHFBA557.34 (di-HFB)
AcylationTrifluoroacetic anhydrideTFA357.26 (di-TFA)

Table 2: Predicted Mass Spectral Data of this compound Derivatives

DerivativeMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Predicted)
di-TMS-Pholedrine309236 ([M-73]+), 179, 73
di-PFP-Pholedrine457310 ([M-147]+), 268, 147
di-HFB-Pholedrine557360 ([M-197]+), 318, 197
di-TFA-Pholedrine357260 ([M-97]+), 218, 97

Table 3: Typical GC-MS Parameters for this compound Derivative Analysis

ParameterSetting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless or Split (e.g., 10:1)
Injector Temperature250 - 280 °C
Carrier GasHelium, constant flow (e.g., 1.0 - 1.2 mL/min)
Oven ProgramInitial temp: 100°C, hold 1 min; Ramp: 15°C/min to 280°C, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (e.g., m/z 50-600) and/or Selected Ion Monitoring (SIM)

Logical Relationships in Derivatization

The choice of derivatization reagent and method depends on the analytical goal. The following diagram illustrates the decision-making process.

Decision Tree for this compound Derivatization

cluster_achiral Achiral Derivatization cluster_chiral Chiral Derivatization start Analytical Goal for This compound Analysis quant Routine Quantification and Identification start->quant Standard Analysis chiral Enantiomeric Separation start->chiral Stereoisomer Analysis silylation Silylation (e.g., MSTFA) - Good volatility - Thermally stable quant->silylation acylation Acylation (e.g., PFPA) - Excellent chromatography - Characteristic fragments quant->acylation chiral_reagent Chiral Reagent (e.g., Mosher's Acid Chloride) chiral->chiral_reagent diastereomers Formation of Diastereomers chiral_reagent->diastereomers separation Separation on Achiral Column diastereomers->separation

Figure 3: Derivatization Strategy

Conclusion

The derivatization of this compound is an essential step for reliable GC-MS analysis. The choice between silylation and acylation will depend on laboratory preference, available reagents, and specific analytical requirements. For the determination of enantiomeric composition, chiral derivatization is a necessary and effective approach. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and scientists to develop and implement robust analytical methods for this compound in various matrices. It is recommended to validate the chosen method in the specific matrix of interest to ensure accuracy and precision.

Application Notes and Protocols for the Use of Pholedrine-d5 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision.[1][2] Deuterated internal standards, in particular, are favored due to their chemical similarity to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, chromatography, and ionization.[1][2][3] Pholedrine-d5, a deuterated analog of the sympathomimetic amine this compound, is an ideal internal standard for the quantification of this compound in biological matrices.

This compound, also known as 4-hydroxy-N-methylamphetamine, is a cardiovascular agent with hypertensive and adrenergic effects.[4] Accurate and reliable quantification of this compound is crucial in pharmacokinetic studies, toxicological investigations, and clinical monitoring.[4][5] This document provides detailed application notes and protocols for the use of this compound-d5 as an internal standard in LC-MS/MS assays for the determination of this compound.

Principle of an Ideal Internal Standard

An ideal internal standard should share as many physicochemical properties with the analyte as possible. This ensures that it behaves similarly during all stages of the analytical process, from extraction to detection.[2] By adding a known concentration of this compound-d5 to the unknown samples, calibration standards, and quality control samples, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratiometric approach corrects for potential analyte loss during sample processing and fluctuations in instrument response, thereby significantly improving the robustness and reliability of the method.[1]

Experimental Protocols

This section details the recommended methodologies for sample preparation, liquid chromatography, and mass spectrometry for the quantitative analysis of this compound using this compound-d5 as an internal standard. The following protocols are based on established methods for this compound analysis and general principles of bioanalytical method development.[4][5]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for the cleanup and concentration of analytes from complex biological matrices such as plasma, urine, and tissue homogenates.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound-d5 internal standard working solution

  • SPE columns (e.g., SPEC-C18AR/MP3®)[4][5]

  • Methanol

  • Acetonitrile

  • 5 mM Ammonium (B1175870) acetate (B1210297) in 95:5 (v/v) water:acetonitrile, with 0.02% acetic acid (Mobile Phase A)

  • Methanol:acetonitrile (3:1, v/v) with 0.02% acetic acid (Mobile Phase B)

  • Supra-pure acetic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Spiking: To 1 mL of the biological sample, add a precise volume of the this compound-d5 internal standard working solution to achieve a final concentration within the linear range of the assay.

  • Column Conditioning: Condition the SPE columns according to the manufacturer's instructions.

  • Sample Loading: Load the spiked sample onto the conditioned SPE column.

  • Washing: Wash the column with an appropriate solvent to remove interfering substances.

  • Elution: Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase.

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is recommended for the separation of this compound.

  • Mobile Phase A: 5 mM ammonium acetate in 95:5 (v/v) water:acetonitrile, with 0.02% acetic acid.[4][5]

  • Mobile Phase B: Methanol:acetonitrile (3:1, v/v) with 0.02% acetic acid.[4][5]

  • Gradient Elution: A gradient elution from 50% to 70% of Mobile Phase B is a suitable starting point.[4][5] The gradient should be optimized to ensure baseline separation of this compound from any potential interferences.

  • Flow Rate: A typical flow rate for a standard analytical HPLC column is between 0.5 and 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is recommended for reproducible retention times.

  • Injection Volume: Typically 5-20 µL.

Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this application.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: These should be optimized for the specific instrument and may include parameters such as ion spray voltage, temperature, and gas flows.

  • Post-column Infusion: The addition of a small amount of supra-pure acetic acid post-column can enhance ionization.[4][5]

Quantitative Data

The following tables summarize the key quantitative parameters for the analysis of this compound and the proposed parameters for this compound-d5.

Table 1: Mass Spectrometry Parameters for this compound and this compound-d5

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
This compound166.177.1200To be optimized
This compound166.1107.1200To be optimized
This compound-d5 (Proposed) 171.1 To be determined 200 To be optimized
This compound-d5 (Proposed) 171.1 To be determined 200 To be optimized

Note: The product ions for this compound-d5 will need to be determined experimentally by infusing a standard solution into the mass spectrometer and performing a product ion scan. Based on the fragmentation of this compound, likely product ions for this compound-d5 would involve the stable deuterated fragments.

Table 2: Method Performance Characteristics for this compound Analysis (Based on a published method[4][5])

ParameterValue
Limit of Detection (LOD)0.8 ng/mL
Lower Limit of Quantification (LLOQ)3 ng/mL
Linearity Range1-100 ng/mL (r = 0.999)
Intra-day Precision (RSD)3.8 - 8.7%
Inter-day Precision (RSD)6.7 - 10.7%
Extraction Recovery67%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with this compound-d5 Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound analysis.

Ratiometric Quantification Logic

G Analyte_Response This compound Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response This compound-d5 Peak Area IS_Response->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Concentration Unknown Concentration Calibration_Curve->Concentration

References

Application Notes and Protocols for the Validated Quantification of Pholedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed and validated method for the quantification of pholedrine in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.[1] Protocols for sample preparation, instrument parameters, and method validation are outlined to ensure accurate and reproducible results.

Introduction

This compound (4-hydroxymethamphetamine) is a sympathomimetic amine that has been used as a pressor agent to manage hypotension.[2] In forensic toxicology and clinical settings, accurate quantification of this compound is crucial as it is also a metabolite of methamphetamine.[3] This document describes a robust analytical method for the determination of this compound in biological samples such as urine and blood.

I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method provides high sensitivity and selectivity for the quantification of this compound.[1][4] The method involves chromatographic separation of this compound from endogenous matrix components followed by detection using a triple quadrupole mass spectrometer.

Table 1: Summary of Quantitative Method Validation Parameters
ParameterResult
Linearity Range 1 - 100 ng/mL (r=0.999)[1][5][6]
Limit of Detection (LOD) 0.8 ng/mL[1][5][6]
Lower Limit of Quantification (LLOQ) 3 ng/mL[1][5][6]
Intra-day Precision (R.S.D.) 3.8 - 8.7%[1][5][6]
Inter-day Precision (R.S.D.) 6.7 - 10.7%[1][5][6]
Extraction Recovery (SPE) 67%[5]

II. Experimental Protocols

A. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of this compound from complex biological matrices like urine and blood.[2][3][7]

Materials:

  • C18 SPE cartridges (e.g., 100 mg, 3 mL)[2][7]

  • Methanol (B129727) (LC-MS grade)[2]

  • Acetonitrile (LC-MS grade)[2]

  • Water (LC-MS grade)[2]

  • Ammonium (B1175870) acetate[2]

  • Formic acid[7]

  • Internal standard (e.g., this compound-d5 or D11-methamphetamine)[2][5]

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., urine, blood), add the internal standard.[3]

  • Enzymatic Hydrolysis (for urine samples): Since a significant portion of this compound is excreted as a sulphate conjugate, enzymatic hydrolysis is necessary to quantify the total this compound.[2] Add β-glucuronidase/arylsulfatase to the urine sample and incubate.[2]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[3][7]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[3][7]

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove interfering substances.[2]

  • Drying: Dry the cartridge under vacuum for 5 minutes.[2]

  • Elution: Elute the analyte with 2 mL of methanol or a mixture of methanol and acetonitrile.[2][7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2][3] Reconstitute the residue in 100 µL of the initial mobile phase.[2][3]

G cluster_prep Sample Preparation Sample Biological Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (Urine) Add_IS->Hydrolysis Load_Sample Load Sample onto SPE Hydrolysis->Load_Sample Condition_SPE Condition SPE Cartridge (Methanol, Water) Condition_SPE->Load_Sample Wash_SPE Wash SPE Cartridge (Water, 20% Methanol) Load_Sample->Wash_SPE Dry_SPE Dry SPE Cartridge Wash_SPE->Dry_SPE Elute Elute this compound (Methanol/Acetonitrile) Dry_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Experimental workflow for this compound quantification.
B. LC-MS/MS Instrumentation and Conditions

Instrumentation:

  • Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)[2]

  • Triple quadrupole mass spectrometer with an ESI source[2]

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 (e.g., 5 µm particle size, 150 x 2.1 mm)[7]
Mobile Phase A 5 mM ammonium acetate (B1210297) in water with 0.1% formic acid[7]
Mobile Phase B Acetonitrile with 0.1% formic acid[7]
Gradient A suitable gradient to achieve separation[7]
Flow Rate 0.2 - 0.4 mL/min[7]
Injection Volume 10 µL[7]
Column Temperature 40°C[3]

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Scan Type Multiple Reaction Monitoring (MRM)[7]
MRM Transitions To be optimized for this compound and the internal standard[7]
C. Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Linearity: Assessed by analyzing a series of standards of known concentrations to establish a calibration curve.[7]

  • Accuracy and Precision: Determined by replicate analysis of samples with known concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5]

  • Stability: Evaluation of the stability of the analyte in the biological matrix under different storage conditions.

III. Mechanism of Action: Sympathomimetic Activity

This compound is a sympathomimetic amine that exerts its effects by stimulating the release of norepinephrine (B1679862) from presynaptic nerve terminals.[3] This leads to the activation of adrenergic receptors, resulting in physiological responses such as increased blood pressure and heart rate.[3]

G cluster_pathway This compound Signaling Pathway This compound This compound Presynaptic_Neuron Presynaptic Neuron This compound->Presynaptic_Neuron Enters NE_Vesicles Norepinephrine (NE) Vesicles Presynaptic_Neuron->NE_Vesicles Stimulates release from Synaptic_Cleft Synaptic Cleft NE_Vesicles->Synaptic_Cleft Releases NE into Postsynaptic_Receptor Adrenergic Receptors (α and β) Synaptic_Cleft->Postsynaptic_Receptor NE binds to Physiological_Response Physiological Response (e.g., Vasoconstriction) Postsynaptic_Receptor->Physiological_Response Activates

Proposed signaling pathway for this compound.

References

Application of Pholedrine in Neuropharmacology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine, also known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine with a structural resemblance to methamphetamine.[1][2] Primarily recognized for its role as an indirect-acting sympathomimetic agent, this compound's mechanism of action involves the modulation of norepinephrine (B1679862) release, making it a valuable tool in neuropharmacology research.[1] Historically, it has seen clinical application as a mydriatic agent for the diagnosis of Horner's syndrome.[3] this compound also exists as a major metabolite of methamphetamine.[4] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, focusing on its neuropharmacological properties.

Mechanism of Action

This compound exerts its effects predominantly by increasing the synaptic concentration of norepinephrine.[1] Its mechanism is analogous to other amphetamine-like substances and is understood to involve a multi-step process at the presynaptic terminal.[5] This includes:

  • Uptake into the Presynaptic Neuron: this compound is transported into the presynaptic neuron via monoamine transporters, particularly the norepinephrine transporter (NET), and to a lesser extent, the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT).[1]

  • Disruption of Vesicular Storage: Once inside the neuron, this compound interferes with the vesicular monoamine transporter 2 (VMAT2), disrupting the proton gradient essential for sequestering neurotransmitters into synaptic vesicles.[1][6] This leads to an increase in the cytosolic concentration of neurotransmitters like norepinephrine.

  • Transporter-Mediated Efflux: The elevated cytoplasmic neurotransmitter levels cause a reversal of the direction of transport by NET, DAT, and SERT, resulting in the non-exocytotic release of norepinephrine and other monoamines into the synaptic cleft.[1][5]

  • Trace Amine-Associated Receptor 1 (TAAR1) Interaction: Like other amphetamines, this compound may also interact with the intracellularly located TAAR1.[7] Activation of TAAR1 can modulate the activity of monoamine transporters, further contributing to the efflux of neurotransmitters.[7][8]

Data Presentation

Quantitative data on the binding affinity and functional potency of this compound are not extensively available in the public domain. The following tables provide data for structurally related compounds to serve as a reference for experimental design.

Table 1: Binding Affinities (Ki, μM) of Amphetamine and Related Compounds for Monoamine Transporters

CompoundNETDATSERT
Amphetamine~ 0.1~ 0.510 - 40
Methamphetamine~ 0.1~ 0.510 - 40
MDMA1.19 - 1.754.87 - 8.290.64 - 2.41
Cocaine0.48 - 3.60.23 - 0.50.3 - 0.74

Data compiled from multiple sources.[9][10] Values are approximate and can vary based on experimental conditions.

Table 2: Cardiovascular Effects of Ephedrine (B3423809) (a structurally similar sympathomimetic) in Healthy Volunteers

Parameter0.25 mg/kg0.5 mg/kg1.0 mg/kg
Heart Rate (% change) Linear increaseLinear increaseLinear increase
Systolic Blood Pressure (Emax, %) 53.753.753.7
Systolic Blood Pressure (EC50, µg/L) 107107107

Data adapted from a pharmacokinetic/pharmacodynamic study of ephedrine.[11] Emax represents the mean maximum predicted effect, and EC50 is the concentration at which 50% of the maximum effect is observed.

Experimental Protocols

The following are detailed protocols that can be adapted for studying the neuropharmacological effects of this compound.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

This protocol is designed to determine the binding affinity of this compound for NET, DAT, and SERT using a competitive radioligand binding assay.[12][13][14]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human NET, DAT, or SERT.

  • Radioligands: [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT.

  • Unlabeled reference compounds (e.g., Desipramine for NET, Cocaine for DAT, Citalopram for SERT).

  • This compound sulfate.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target transporter.

    • Homogenize cells in ice-cold Assay Buffer and centrifuge to pellet membranes.

    • Wash the membrane pellet and resuspend in fresh Assay Buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • Prepare serial dilutions of this compound and the reference compound.

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add Assay Buffer, radioligand (final concentration ~Kd of the radioligand), and membrane preparation.

    • Non-specific Binding: Add a high concentration of the unlabeled reference compound, radioligand, and membrane preparation.

    • Competitor Binding: Add this compound dilutions, radioligand, and membrane preparation.

    • Incubate the plate (e.g., 60 minutes at room temperature).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash filters with ice-cold Wash Buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Neurotransmitter Release Assay

This protocol measures the ability of this compound to induce the release of [³H]norepinephrine from rat brain synaptosomes.[15][16]

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus).

  • [³H]Norepinephrine.

  • This compound sulfate.

  • Krebs-Ringer buffer.

  • Perfusion system with chambers.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Dissect and homogenize rat brain tissue in ice-cold buffer.

    • Prepare synaptosomes by differential centrifugation.

  • Loading with [³H]Norepinephrine:

    • Incubate synaptosomes with [³H]Norepinephrine to allow for uptake.

  • Perfusion and Release Measurement:

    • Transfer the loaded synaptosomes to a perfusion system.

    • Perfuse with Krebs-Ringer buffer to establish a stable baseline of [³H]Norepinephrine release.

    • Switch to a buffer containing various concentrations of this compound.

    • Collect perfusate fractions at regular intervals.

    • Measure the radioactivity in each fraction using a liquid scintillation counter.

  • Data Analysis:

    • Express the amount of [³H]Norepinephrine released as a percentage of the total radioactivity in the synaptosomes.

    • Construct a dose-response curve by plotting the percentage of release against the log concentration of this compound.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol allows for the in vivo measurement of extracellular norepinephrine and dopamine levels in a specific brain region of an awake, freely moving rat following this compound administration.[17][18][19]

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound sulfate.

  • HPLC system with electrochemical detection.

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).

    • Allow the animal to recover for several days.

  • Microdialysis:

    • Gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples.

    • Administer this compound (e.g., intraperitoneally or subcutaneously).

    • Continue collecting dialysate samples at regular intervals.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for norepinephrine and dopamine content using HPLC with electrochemical detection.

  • Data Analysis:

    • Express neurotransmitter concentrations as a percentage of the baseline levels.

    • Plot the time course of neurotransmitter changes in response to this compound administration.

Protocol 4: Assessment of Locomotor Activity

This protocol is used to evaluate the stimulant effects of this compound on spontaneous motor activity in mice.[20][21][22]

Materials:

  • Adult male C57BL/6 mice.

  • Open field activity chambers equipped with infrared beams or video tracking software.

  • This compound sulfate.

  • Saline solution (vehicle).

Procedure:

  • Habituation:

    • Habituate the mice to the testing room and the activity chambers for 1-2 days prior to the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration:

    • On the test day, administer this compound or saline (vehicle control) to different groups of mice (e.g., via intraperitoneal injection).

  • Locomotor Activity Recording:

    • Immediately after injection, place each mouse in the center of an open field chamber.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) for a set period (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

    • Compare the activity levels between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA).

    • Construct a dose-response curve for the effect of this compound on locomotor activity.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pholedrine_ext This compound NET NET Pholedrine_ext->NET Uptake DAT DAT Pholedrine_ext->DAT SERT SERT Pholedrine_ext->SERT Pholedrine_int This compound (intracellular) NET->Pholedrine_int NE_synapse Norepinephrine NET->NE_synapse Efflux DAT->Pholedrine_int SERT->Pholedrine_int VMAT2 VMAT2 Pholedrine_int->VMAT2 Inhibition TAAR1 TAAR1 Pholedrine_int->TAAR1 Activation NE_vesicle Norepinephrine (vesicular) VMAT2->NE_vesicle NE Sequestration Vesicle Synaptic Vesicle NE_cyto Norepinephrine (cytosolic) NE_cyto->NET Reverse Transport NE_vesicle->NE_cyto Leakage TAAR1->NET Modulation Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding Postsynaptic Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic Effect

Caption: Presumed signaling pathway of this compound at the noradrenergic synapse.

Caption: General experimental workflow for neuropharmacological characterization of this compound.

References

Application Notes and Protocols: Pholedrine as a Biomarker for Methamphetamine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wastewater-based epidemiology (WBE) has emerged as a critical tool for monitoring public health trends, including the consumption of illicit drugs. Traditional WBE approaches for methamphetamine often rely on measuring the parent compound in wastewater. However, this method is prone to overestimation due to the direct disposal of unused methamphetamine into sewer systems. To address this limitation, the use of specific metabolites as biomarkers for consumption has been investigated. Pholedrine (4-hydroxymethamphetamine), a primary metabolite of methamphetamine, is a promising biomarker for distinguishing between human consumption and direct disposal.[1][2][3] As this compound is formed in the body after metabolism, its presence in wastewater is a more direct indicator of methamphetamine consumption.[1] This application note provides detailed protocols for the detection and quantification of this compound in wastewater to identify potential instances of direct methamphetamine disposal.

Principle

The core principle of this application is that a high ratio of methamphetamine to its metabolite, this compound, in a wastewater sample suggests direct disposal of the parent drug. In cases of human consumption, a more balanced ratio, or a higher relative abundance of this compound, is expected. By quantifying both compounds, researchers can identify anomalous spikes in methamphetamine concentrations that are not accompanied by a corresponding increase in this compound, thereby flagging a likely disposal event.[1][2][3]

Data Presentation

The following tables summarize key quantitative data for the analysis of this compound.

Table 1: LC-MS/MS Method Performance for this compound Detection

ParameterValueReference
Limit of Detection (LOD)0.8 ng/mL[4]
Lower Limit of Quantification (LLOQ)3 ng/mL[4]
Linearity Range1 - 100 ng/mL[4]
Intraday Precision (RSD%)3.8 - 8.7%[4]
Interday Precision (RSD%)6.7 - 10.7%[4]

Table 2: Reported Concentrations of this compound

MatrixConcentrationContextReference
Blood (antemortem)16.1 µg/mLFatal intoxication case[4]
Urine (antemortem)1120 µg/mLFatal intoxication case[4]
Heart Blood (postmortem)23.0 µg/mLFatal intoxication case[4]
Liver (postmortem)27.3 µg/gFatal intoxication case[4]

Experimental Protocols

Protocol 1: Wastewater Sample Collection and Preparation

Objective: To collect and prepare a representative wastewater sample for the analysis of this compound and methamphetamine.

Materials:

Procedure:

  • Sample Collection: Collect a 24-hour composite influent wastewater sample using an automated sampler to ensure it is representative of the daily load.[1]

  • Storage and Preservation: Store the collected sample in amber glass or polypropylene bottles at 4°C. To inhibit microbial degradation, immediately acidify the sample to pH 2 with HCl or H₂SO₄.[1]

  • Filtration: Remove suspended solids by filtering the wastewater sample through a 0.7 µm glass fiber filter.[1]

  • Solid Phase Extraction (SPE): a. Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.[1] b. Loading: Load 100 mL of the filtered wastewater sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[1] c. Washing: Wash the cartridge with 5 mL of ultrapure water, followed by 5 mL of 40% methanol in water to remove interfering substances.[1] d. Elution: Elute the analytes from the cartridge using 5 mL of 5% ammonium hydroxide in methanol.[1]

  • Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1] b. Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of this compound and methamphetamine in the prepared wastewater extract.

Materials:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • This compound analytical standard

  • Methamphetamine analytical standard

  • Isotopically labeled internal standards (e.g., this compound-d₃, methamphetamine-d₁₁)

  • Mobile phases (as described below)

  • Reconstituted sample extract from Protocol 1

Procedure:

  • LC-MS/MS System Configuration:

    • Chromatographic Column: Reversed-phase C18 column.

    • Mobile Phase A: 5mM ammonium acetate (B1210297) in 95:5 (v/v) water:acetonitrile with 0.02% acetic acid.[4]

    • Mobile Phase B: 3:1 (v/v) methanol:acetonitrile with 0.02% acetic acid.[4]

    • Gradient Elution: A gradient from 50% to 70% of mobile phase B.[4]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and methamphetamine should be optimized by infusing standard solutions.

  • Calibration Curve Preparation: a. Prepare a series of calibration standards of this compound and methamphetamine in the initial mobile phase. The concentration range should encompass the expected concentrations in the samples and include the limit of quantification (LOQ). b. Spike each calibration standard with a constant concentration of the isotopically labeled internal standards.

  • Sample Analysis: a. Inject the reconstituted sample extracts, calibration standards, and quality control (QC) samples into the LC-MS/MS system. b. Acquire data in MRM mode.

  • Data Processing and Quantification: a. Integrate the peak areas for the quantifier and qualifier ions for both the analytes and their respective internal standards. b. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. c. Determine the concentration of this compound and methamphetamine in the wastewater samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Methamphetamine Metabolism to this compound

METH Methamphetamine PHOL This compound (4-Hydroxymethamphetamine) METH->PHOL Aromatic Hydroxylation (CYP2D6) AMP Amphetamine METH->AMP N-demethylation

Caption: Metabolic pathway of methamphetamine.

Experimental Workflow for this compound Analysis in Wastewater

cluster_collection Sample Collection & Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Collection 1. 24h Composite Wastewater Sampling Preservation 2. Acidification (pH 2) & Refrigeration (4°C) Collection->Preservation Filtration 3. Filtration (0.7 µm) Preservation->Filtration SPE 4. Solid Phase Extraction Filtration->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LCMS 6. LC-MS/MS Analysis Evaporation->LCMS Quantification 7. Quantification of This compound & Methamphetamine LCMS->Quantification Ratio 8. Calculate Methamphetamine/ This compound Ratio Quantification->Ratio Interpretation 9. Identify Anomalous Ratios Indicating Disposal Ratio->Interpretation

Caption: Workflow for this compound analysis in wastewater.

Logical Framework for this compound as a Disposal Biomarker

cluster_scenario1 Scenario 1: Human Consumption cluster_scenario2 Scenario 2: Direct Disposal Consumption Methamphetamine Consumed Metabolism Metabolized to This compound Consumption->Metabolism Excretion1 Excretion of Methamphetamine & this compound Metabolism->Excretion1 Wastewater1 Balanced Ratio in Wastewater Excretion1->Wastewater1 Conclusion Conclusion: High Methamphetamine/Pholedrine Ratio Indicates Direct Disposal Wastewater1->Conclusion Disposal Methamphetamine Directly Disposed NoMetabolism No Metabolism Occurs Disposal->NoMetabolism Wastewater2 High Methamphetamine, Low/No this compound NoMetabolism->Wastewater2 Wastewater2->Conclusion

Caption: Rationale for using this compound to detect methamphetamine disposal.

References

Troubleshooting & Optimization

Troubleshooting low yield in pholedrine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in pholedrine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common reductive amination pathway.

Q1: What is a common synthetic route for this compound and its key challenges?

A common and effective method for synthesizing this compound (4-hydroxy-N-methylamphetamine) is the reductive amination of a carbonyl compound with an amine, followed by the reduction of the imine intermediate. The typical pathway involves the reaction of p-hydroxypropiophenone with methylamine (B109427) to form an intermediate imine, which is then reduced to the final product, this compound.

Key challenges that can lead to low yields include incomplete imine formation, premature reduction of the starting ketone, suboptimal reaction conditions (pH, temperature), and product loss during workup and purification.[1][2]

Q2: My reductive amination reaction shows low conversion. What are the most critical reaction conditions to investigate?

Low conversion is a frequent issue and can often be resolved by systematically optimizing reaction parameters.[3] The most critical factors to investigate are pH, temperature, and reaction time.

  • pH Control: The formation of the imine intermediate is most efficient under mildly acidic conditions, typically between pH 4 and 5.[1] This is because the acid catalyzes the dehydration step to form the imine, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. It is advisable to monitor the pH of the reaction at various points.[3]

  • Temperature: The optimal temperature can vary. Some reductive aminations proceed well at room temperature, while others may require gentle heating (e.g., 50-60°C) to drive the reaction to completion.[3] However, excessively high temperatures can lead to side product formation or degradation.[4]

  • Reaction Time: These reactions can be slow. It is crucial to allow sufficient time for the imine to form before adding the reducing agent.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) is recommended to determine the optimal reaction time.[3]

Q3: I am observing a significant amount of the starting ketone (p-hydroxypropiophenone) in my crude product. What is the likely cause?

The presence of unreacted starting material is a classic sign of an issue with either imine formation or the reduction step. The most common cause is the premature reduction of the ketone by the reducing agent before it can react with methylamine to form the imine.[1]

To mitigate this, consider the following:

  • Allow sufficient time for imine formation: Ensure the ketone and amine have reacted for an adequate period (e.g., 1 hour or more) before introducing the reducing agent.[1][5]

  • Use a selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred because it is a weaker reducing agent than sodium borohydride (B1222165) (NaBH₄).[1] NaBH₃CN selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone, especially at the mildly acidic pH required for imine formation.[1] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective and often safer alternative.[6]

Q4: How do I choose the most appropriate reducing agent for my reaction?

The choice of reducing agent is critical for maximizing yield and minimizing side products in a reductive amination.[1] Different agents have varying reactivity and selectivity.

Reducing AgentKey CharacteristicsOptimal ConditionsCommon Issues
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces iminium ions in the presence of carbonyls.[1] Highly effective for one-pot reductive aminations.Mildly acidic (pH 4-5) to promote iminium ion formation.[1]Toxic (releases HCN gas if the pH becomes too acidic). Requires careful handling in a fume hood.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and selective reducing agent, often considered safer than NaBH₃CN.[6] Effective for a wide range of substrates.Can be used with a catalytic amount of acetic acid.[5] Often used in solvents like dichloroethane (DCE) or THF.Can be slower than other hydrides. The reaction generates acetic acid, which can affect acid-sensitive substrates.
Sodium Borohydride (NaBH₄) A strong, non-selective reducing agent. Can reduce the starting ketone in addition to the imine, leading to lower yields.[1]Best used in a two-step process: first form the imine, then add NaBH₄. Requires careful control of conditions.Competitive reduction of the starting ketone is a major side reaction leading to low yield.[1][5]
Catalytic Hydrogenation (H₂, Pd/C) A clean method that avoids hydride reagents. The only byproduct is water.Typically performed under a hydrogen atmosphere with a palladium on carbon catalyst.May not be compatible with other functional groups in the molecule (e.g., alkenes, alkynes) that can also be reduced.

Q5: I suspect product loss during workup and purification. What steps can I take to improve recovery?

Significant product loss can occur during the isolation and purification stages.[2] this compound, being a phenethylamine (B48288) derivative, has specific properties to consider.[7]

  • Check the Aqueous Layer: As an amine, this compound can be protonated and become water-soluble, especially under acidic conditions. Before discarding any aqueous layers from an extraction, basify a small sample to pH >10 and re-extract with an organic solvent. Use TLC or LC-MS to check the extract for your product.[2]

  • Acid-Base Extraction: Use the amine functionality to your advantage. An acid-base extraction is an effective purification technique. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the purified free-base this compound into a fresh organic solvent.

  • Avoid Volatility Issues: While this compound itself is not extremely volatile, be cautious during solvent removal on a rotary evaporator, especially if using high vacuum and temperature.[2]

  • Solid Phase Extraction (SPE): For high-purity samples, consider using Solid Phase Extraction. Methods for extracting this compound from various matrices have been developed and can be adapted for purification.[8]

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Amination

This protocol is a general guideline based on standard reductive amination procedures.[1][3] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • p-hydroxypropiophenone

  • Methylamine (e.g., 40% solution in water or 2M in THF)

  • Methanol (B129727)

  • Acetic Acid (Glacial)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (2M)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-hydroxypropiophenone (1 equivalent) in methanol. Add methylamine (1.5-2.0 equivalents).

  • pH Adjustment: Carefully adjust the pH of the solution to between 4 and 5 by the dropwise addition of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Reduction: Once imine formation is evident, slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and can release HCN gas. Perform this step in a well-ventilated fume hood.

  • Overnight Reaction: Allow the reaction to stir at room temperature overnight.

  • Quench: Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases. This will neutralize any remaining reducing agent.

  • Workup:

    • Reduce the volume of methanol using a rotary evaporator.

    • Adjust the pH of the remaining aqueous solution to >10 with 2M NaOH.

    • Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if a suitable solvent system is found.

Visualizations

G cluster_reaction Reaction Pathway A p-Hydroxypropiophenone C Imine Intermediate A->C + H₂O B Methylamine B->C D This compound C->D + [H] (Reduction)

Caption: Reductive amination pathway for this compound synthesis.

G cluster_troubleshooting Troubleshooting Steps start Low Yield Observed check_crude Analyze Crude Product (TLC, NMR, LC-MS) start->check_crude unreacted_sm Issue: Incomplete Reaction check_crude->unreacted_sm Mainly Starting Material side_products Issue: Side Reactions check_crude->side_products Complex Mixture/ Side Products no_product Issue: Product Loss or Degradation check_crude->no_product No Desired Product opt_imine opt_imine unreacted_sm->opt_imine Optimize Imine Formation (pH, Time) opt_reduction opt_reduction unreacted_sm->opt_reduction Change Reducing Agent (e.g., to NaBH₃CN) opt_temp opt_temp side_products->opt_temp Optimize Temperature opt_reagents opt_reagents side_products->opt_reagents Check Reagent Purity & Stoichiometry opt_workup opt_workup no_product->opt_workup Optimize Workup (Check Aqueous Layers) check_stability check_stability no_product->check_stability Test Product Stability (pH, Air) end_node Improved Yield opt_imine->end_node opt_reduction->end_node opt_temp->end_node opt_reagents->end_node opt_workup->end_node check_stability->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Overcoming emulsion formation during pholedrine extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the liquid-liquid extraction (LLE) of pholedrine, with a specific focus on preventing and resolving emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during this compound extraction?

A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets. During the LLE of this compound, vigorous mixing of the organic and aqueous phases can lead to emulsion formation. This is often exacerbated by the presence of surfactants or other compounds in the sample matrix that can stabilize the interface between the two liquids.

Q2: How can I prevent emulsion formation from the start?

A2: Prevention is often the most effective strategy. Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without introducing excessive mechanical energy that can lead to an emulsion.[1]

  • Salting Out: Before extraction, add a saturated solution of sodium chloride (brine) or solid salt to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help prevent the formation of a stable emulsion.[1]

  • Solvent Choice: Select a solvent system with a significant density difference between the organic and aqueous phases to promote better separation.

Q3: Can the pH of my aqueous solution affect emulsion formation and the extraction of this compound?

A3: Yes, pH is a critical parameter. This compound is a basic compound and should be in its free base form to be efficiently extracted into an organic solvent. This is achieved by basifying the aqueous solution. For amphetamine, a structurally similar compound, a pH of 10 or greater has been shown to yield high recovery rates.[1] While adjusting the pH is crucial for extraction efficiency, extreme pH values can sometimes contribute to emulsion formation, so optimization may be necessary.

Q4: Are there alternatives to liquid-liquid extraction for this compound that are less prone to emulsion formation?

A4: Yes, Solid-Phase Extraction (SPE) is a common alternative for the extraction of this compound and other amphetamine-type compounds from complex matrices.[2][3] SPE can offer cleaner extracts and avoids the vigorous mixing of immiscible liquids, thereby eliminating the risk of emulsion formation.

Troubleshooting Guide: Breaking a Stable Emulsion

If a stable emulsion has already formed during your this compound extraction, follow this step-by-step guide.

Step 1: Patience and Gentle Physical Methods
  • Waiting: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gravity alone may be sufficient to break a weak emulsion.[4]

  • Gentle Agitation: Gently swirl the separatory funnel or tap its sides. A gentle stirring of the emulsion layer with a glass rod can also help coalesce the dispersed droplets.[4]

Step 2: Chemical Methods

If the emulsion persists, chemical intervention is the next step.

  • Addition of Brine: Add a small volume of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.[1]

  • pH Adjustment: Carefully add a few drops of a dilute acid or base to alter the pH. This can change the solubility of emulsifying agents and destabilize the emulsion. Be mindful that this could affect the partitioning of your this compound.

Step 3: Mechanical and Physical Separation

For stubborn emulsions, more robust physical methods are required.

  • Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 1000-3000 x g) for 5-15 minutes. The centrifugal force will accelerate the separation of the phases.[4][5]

  • Filtration: Pass the emulsion through a plug of glass wool or a bed of a filter aid like Celite® in a funnel. This can help to coalesce the small droplets.[4][5]

  • Ultrasonication: Placing the sample in an ultrasonic bath can sometimes disrupt the emulsion through cavitation.[4][5]

Workflow for Troubleshooting Emulsion Formation

The following diagram illustrates a logical workflow for addressing emulsion formation during this compound extraction.

Emulsion_Troubleshooting start Emulsion Formed patience Wait & Gentle Agitation (10-30 min) start->patience check1 Emulsion Broken? patience->check1 brine Add Saturated NaCl (Brine) check1->brine No end_success Phases Separated check1->end_success Yes check2 Emulsion Broken? brine->check2 centrifuge Centrifugation (1000-3000 x g, 5-15 min) check2->centrifuge No check2->end_success Yes check3 Emulsion Broken? centrifuge->check3 filtration Filtration (Glass Wool or Celite®) check3->filtration No check3->end_success Yes check4 Emulsion Broken? filtration->check4 check4->end_success Yes end_fail Consider Alternative Method (e.g., SPE) check4->end_fail No

Caption: Troubleshooting workflow for breaking emulsions.

Experimental Protocols & Data

Adapted Liquid-Liquid Extraction Protocol for this compound
  • Sample Preparation: To 2 mL of the aqueous sample containing this compound, add 5 mL of deionized water.

  • Basification: Adjust the pH of the solution to ≥10 by adding 2 mL of 1M NaOH.[1]

  • Solvent Addition: Add 20 mL of the chosen organic solvent (see Table 1 for solvent selection guidance).

  • Extraction: Gently invert the separatory funnel for 10 minutes to ensure thorough mixing without vigorous shaking.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

  • Collection: Collect the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Quantitative Data

The following tables provide quantitative data adapted from a study on amphetamine extraction, which can serve as a guide for this compound extraction.[1]

Table 1: Influence of Organic Solvent on Extraction Recovery of Amphetamine

Organic SolventMean Recovery (%) ± RSD
Chloroform:Ethyl Acetate:Ethanol (3:1:1 v/v)97 ± 2.03
Chloroform93.2 ± 2.93
Diethyl Ether85.4 ± 4.51
1-Chlorobutane78.9 ± 3.87
Dichloromethane75.6 ± 5.12
Ethyl Acetate68.3 ± 6.24

RSD: Relative Standard Deviation

Table 2: Effect of pH on the Extraction Recovery of Amphetamine

pH of Aqueous PhaseMean Recovery (%)
765.2
878.5
989.1
1097.2

Table 3: Physical Properties of Common Extraction Solvents

SolventDensity (g/mL)Boiling Point (°C)Water Solubility
Chloroform1.4961.2Slightly soluble
Dichloromethane1.3339.6Slightly soluble
Diethyl Ether0.7134.6Slightly soluble
Ethyl Acetate0.9077.1Soluble
1-Chlorobutane0.8978.4Insoluble

This information is intended to guide researchers in developing and troubleshooting their this compound extraction protocols. For critical applications, validation of the chosen method is essential.

References

Improving the sensitivity of pholedrine detection in urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of pholedrine detection in urine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound in urine samples.

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Incomplete hydrolysis of this compound glucuronide: this compound is excreted in urine partly as a glucuronide conjugate. Failure to cleave this conjugate will result in underestimation of the total this compound concentration.[1][2][3][4][5]Implement a hydrolysis step using β-glucuronidase or acid hydrolysis prior to extraction. Optimize hydrolysis conditions (enzyme concentration, incubation time, and temperature) for your specific sample matrix. Recombinant β-glucuronidases can offer efficient and rapid hydrolysis.[1][2][3][4]
Inefficient extraction: The chosen extraction method (e.g., Solid-Phase Extraction - SPE, or Liquid-Liquid Extraction - LLE) may not be optimal for this compound, leading to low recovery.For SPE: Optimize the sorbent type (e.g., mixed-mode cation exchange and reversed-phase), pH of the sample and elution solvent. A C18 SPE cartridge is a common choice.[6][7] Ensure proper conditioning of the SPE cartridge.
For LLE: Optimize the extraction solvent and pH of the aqueous phase to ensure this compound is in its non-ionized form for efficient transfer to the organic phase.
Matrix effects (ion suppression in LC-MS/MS): Co-eluting endogenous compounds from the urine matrix can interfere with the ionization of this compound, leading to a suppressed signal.[8]Improve sample cleanup using a more rigorous SPE protocol. Dilute the sample, though this may compromise the limit of detection.[8] Use a deuterated internal standard to compensate for matrix effects. Optimize chromatographic conditions to separate this compound from interfering matrix components.
Suboptimal derivatization (for GC-MS): Incomplete derivatization of this compound's polar functional groups will result in poor chromatographic peak shape and low sensitivity.Ensure the use of an appropriate derivatizing agent (e.g., acylation reagents like PFPA or silylation reagents). Optimize the reaction conditions (temperature and time) to ensure complete derivatization.[9]
Poor Peak Shape (Tailing or Fronting) in GC-MS/LC-MS Active sites in the GC inlet or column: Polar analytes like this compound can interact with active sites, leading to peak tailing.Use a deactivated GC inlet liner and a high-quality, well-maintained column. Derivatization of this compound is crucial for GC-MS analysis to reduce its polarity.
Inappropriate mobile phase pH in LC-MS: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.Optimize the mobile phase pH to ensure a consistent ionization state for this compound, leading to symmetrical peak shapes. A pH of 5 has been used successfully with a reversed-phase column.[6][7]
High Background Noise Contaminated reagents or solvents: Impurities in solvents or reagents can contribute to high background noise.Use high-purity solvents and reagents (e.g., LC-MS grade).
Carryover from previous injections: this compound from a high-concentration sample may adsorb to parts of the analytical system and elute in subsequent runs.Implement a rigorous needle and injection port washing protocol between samples. Inject a blank solvent after a high-concentration sample to check for carryover.
Inconsistent Results / Poor Reproducibility Variability in sample preparation: Inconsistent execution of the extraction or hydrolysis steps can lead to variable recoveries.Standardize all sample preparation steps and use an internal standard to normalize for variations.
Sample degradation: this compound may not be stable under certain storage or experimental conditions.Store urine samples properly (e.g., at -20°C) until analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in urine?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the detection and quantification of this compound in urine.[6][7] It offers high selectivity through multiple reaction monitoring (MRM) and can achieve low limits of detection (LOD) and quantification (LOQ). One study reported an LOD of 0.8 ng/mL and an LOQ of 3 ng/mL for this compound in body fluids using LC-MS/MS.[6][7]

Q2: Is hydrolysis necessary for this compound detection in urine?

A2: Yes, a hydrolysis step is highly recommended to improve the sensitivity and accuracy of this compound detection. A significant portion of this compound is excreted as a glucuronide conjugate, and enzymatic or acid hydrolysis is necessary to cleave this conjugate and measure the total this compound concentration.[1][2][3][4][5]

Q3: What are the key considerations for sample preparation of urine for this compound analysis?

A3: The key considerations include:

  • Hydrolysis: To cleave glucuronide conjugates.[1][2][3][4][5]* Extraction: Solid-Phase Extraction (SPE) is a common and effective technique for cleaning up and concentrating this compound from the complex urine matrix. [6][7]A study reported a recovery of 67% using SPE with C18AR/MP3 columns. [6][7]Liquid-Liquid Extraction (LLE) is another option.

  • Matrix Effect Mitigation: The urine matrix can significantly impact the analysis, especially in LC-MS/MS. [8]Proper sample cleanup is crucial to minimize ion suppression or enhancement.

Q4: Do I need to derivatize this compound for analysis?

A4: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential. This compound contains polar hydroxyl and amine groups that make it non-volatile and prone to poor chromatographic performance. Derivatization with agents like pentafluoropropionic anhydride (B1165640) (PFPA) or other acylation/silylation reagents improves its volatility and thermal stability. [9]For LC-MS/MS analysis, derivatization is generally not required. [10] Q5: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound in urine?

A5: The LOD and LOQ are method-dependent. For a sensitive LC-MS/MS method, an LOD of 0.8 ng/mL and an LOQ of 3 ng/mL have been reported for this compound in body fluids. [6][7]GC-MS methods for similar amphetamine-like substances have reported LODs ranging from approximately 0.01 to 15 ng/mL and LOQs from 0.05 to 50 ng/mL, depending on the specific analyte and derivatization agent used. [9]

Data Presentation

Table 1: Comparison of Analytical Methods for this compound and Similar Amphetamines in Urine

Parameter LC-MS/MS (this compound) GC-MS (Amphetamines)
Limit of Detection (LOD) 0.8 ng/mL [6][7]0.014 - 15.33 ng/mL [9]
Limit of Quantification (LOQ) 3 ng/mL [6][7]0.046 - 51.10 ng/mL [9]
Extraction Recovery (SPE) 67% [6][7]87 - 96% [9]
Derivatization Required No [10]Yes [9]
Primary Advantage High sensitivity and specificityGood for broad screening

Table 2: Performance of Different Extraction Methods for Amphetamine-like Substances from Urine

Extraction Method Analyte Recovery Rate Reference
Solid-Phase Extraction (SPE)This compound67%[6][7]
Solid-Phase Extraction (SPE)Amphetamines87 - 96%[9]
Liquid-Liquid Extraction (LLE)Pseudoephedrine89%[11]

Experimental Protocols

Sample Preparation and Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is based on a published method for this compound detection. [6][7]

  • Hydrolysis (Recommended):

    • To 1 mL of urine, add 50 µL of β-glucuronidase solution.

    • Incubate at 60°C for 1 hour.

    • Allow the sample to cool to room temperature.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Sample Loading:

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove interfering substances.

  • Elution:

    • Elute this compound from the cartridge using 2 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Derivatization for GC-MS Analysis (Example with Acetic Anhydride/Pyridine)

This is a general protocol for the derivatization of amphetamine-like substances. [9]

  • Extraction:

    • Perform an appropriate extraction (e.g., SPE or LLE) of the urine sample and evaporate the eluate to dryness.

  • Derivatization:

    • To the dry residue, add 50 µL of a pyridine (B92270) and acetic anhydride mixture (1:1 v/v).

    • Vortex the mixture for 30 seconds.

    • Incubate at 60°C for 20 minutes.

  • Evaporation and Reconstitution:

    • Evaporate the derivatization reagents to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation1 Evaporation & Reconstitution Extraction->Evaporation1 LCMS LC-MS/MS Analysis Evaporation1->LCMS Direct Analysis Derivatization Derivatization Evaporation1->Derivatization Required for GC-MS GCMS GC-MS Analysis Derivatization->GCMS

Caption: General experimental workflow for this compound detection in urine.

Troubleshooting_Logic Start Low Signal Intensity? CheckHydrolysis Is Hydrolysis Step Included and Optimized? Start->CheckHydrolysis Yes CheckExtraction Is Extraction Recovery >80%? CheckHydrolysis->CheckExtraction Yes OptimizeHydrolysis Optimize Hydrolysis CheckHydrolysis->OptimizeHydrolysis No CheckMatrix LC-MS/MS: Investigate Matrix Effects CheckExtraction->CheckMatrix Yes OptimizeExtraction Optimize SPE/LLE CheckExtraction->OptimizeExtraction No CheckDeriv GC-MS: Is Derivatization Complete? CheckMatrix->CheckDeriv If GC-MS ImproveCleanup Improve Sample Cleanup Use Internal Standard CheckMatrix->ImproveCleanup Yes OptimizeDeriv Optimize Derivatization CheckDeriv->OptimizeDeriv No SensitiveMethod Sensitive Method Achieved CheckDeriv->SensitiveMethod Yes OptimizeHydrolysis->CheckExtraction OptimizeExtraction->CheckMatrix ImproveCleanup->SensitiveMethod OptimizeDeriv->SensitiveMethod

Caption: Troubleshooting logic for low signal intensity in this compound analysis.

References

Reducing matrix effects in LC-MS/MS analysis of pholedrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of matrix effects in the LC-MS/MS analysis of pholedrine.

Troubleshooting Guide

Issue: I am observing significant ion suppression for this compound in my plasma/urine samples. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS analysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to reduced signal intensity.[1][2] For this compound analysis in biological matrices like plasma or urine, the primary culprits are often phospholipids (B1166683) and salts.[3][4]

Here are the recommended troubleshooting steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For this compound, a C18 or a mixed-mode polymeric SPE cartridge can be used to isolate the analyte from matrix components.[5] A detailed SPE protocol is provided below.

    • Phospholipid Removal (PLR): Phospholipids are a major source of ion suppression in plasma and serum samples.[3][4] Using specialized PLR plates or cartridges can significantly improve data quality by removing over 99% of phospholipids.[3] This leads to improved assay sensitivity, robustness, and reproducibility.[3]

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, though analyte recovery, especially for more polar compounds, might be lower compared to SPE.[6]

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the region where most matrix components, particularly phospholipids, elute.

    • Adjusting the mobile phase composition and gradient can help achieve better separation. For instance, using a gradient with methanol (B129727)/acetonitrile (B52724) can help separate this compound from interfering substances.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., this compound-d5) is the most reliable way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.

Issue: My recovery of this compound is low and inconsistent. What should I check?

Answer:

Low and inconsistent recovery can stem from several factors in your analytical workflow. Here’s a checklist of potential issues and solutions:

  • Sample Preparation Inefficiencies:

    • SPE Method: Ensure proper conditioning and equilibration of the SPE cartridge before loading the sample.[7] Also, make sure the cartridge does not go dry during these steps.[7] The choice of wash and elution solvents is critical. A weak wash solvent should be used to remove interferences without eluting the analyte, while the elution solvent should be strong enough to ensure complete elution of this compound. For a C18 cartridge, a wash with water followed by a weak organic solution (e.g., 20% methanol) and elution with methanol is a common approach.[7]

    • LLE Method: The choice of extraction solvent and pH are crucial. Ensure the pH of the aqueous phase is optimized for the extraction of this compound into the organic phase. The solvent choice should be based on the polarity of this compound.

  • pH of the Sample: For ion-exchange SPE, the pH of the sample must be controlled to ensure the analyte and the sorbent have opposite charges for effective retention.

  • Analyte Stability: Ensure this compound is stable throughout the sample preparation process. For instance, avoid excessively high temperatures during solvent evaporation steps. A gentle stream of nitrogen at around 40°C is recommended.[7]

Issue: I'm seeing high background noise and interfering peaks in my chromatogram.

Answer:

High background noise and interfering peaks are often due to insufficient sample cleanup.

  • Improve Sample Cleanup: As mentioned, techniques like SPE and phospholipid removal are highly effective at producing cleaner extracts compared to simpler methods like protein precipitation.[6] Protein precipitation alone is often insufficient for removing phospholipids, which can cause significant interference.[4][8]

  • Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the initial and final stages of the chromatographic run when highly retained, interfering compounds might elute. This prevents contamination of the mass spectrometer source.[9]

  • Check Reagents and Solvents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade) to avoid introducing contaminants.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] The "matrix" refers to all components in the sample other than the analyte of interest.

Q2: Why are phospholipids a problem in bioanalysis?

A2: Phospholipids are major components of cell membranes and are abundant in biological samples like plasma and serum.[3] Due to their structure, they have a tendency to be co-extracted with analytes of interest and can cause significant ion suppression in the mass spectrometer.[3][4] They can also accumulate on the LC column, leading to shortened column lifetime and increased system backpressure.[3]

Q3: What is the best sample preparation technique to reduce matrix effects for this compound?

A3: For complex biological matrices, Solid-Phase Extraction (SPE) is a highly effective technique for reducing matrix effects when analyzing this compound.[5] Specifically, mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can produce exceptionally clean extracts. For plasma samples, dedicated phospholipid removal techniques are also highly recommended.[3][4][10]

Q4: How can I quantitatively assess matrix effects in my assay?

A4: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[9] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas gives a quantitative measure of the matrix effect (ion suppression if <100%, ion enhancement if >100%).

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?

A5: While not strictly mandatory for all applications, using a SIL-IS (e.g., this compound-d5) is highly recommended and is considered the gold standard for compensating for matrix effects in quantitative LC-MS/MS bioanalysis.[1][7] The SIL-IS behaves almost identically to the analyte during extraction, chromatography, and ionization, thereby providing the most accurate correction for any signal variations caused by matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is adapted from a method for the quantification of this compound sulphate in human urine.[7]

Materials:

  • C18 SPE cartridges (e.g., 100 mg, 3 mL)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 20% Methanol in water

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water.

    • Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove residual water.

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Phospholipid Removal (PLR) for this compound from Plasma/Serum

This is a general protocol for phospholipid removal plates/cartridges.

Materials:

  • Phospholipid removal 96-well plate or cartridges

  • Acetonitrile (LC-MS grade)

  • Positive pressure manifold or centrifuge

Procedure:

  • Protein Precipitation: In a sample tube, add 300 µL of acetonitrile to 100 µL of plasma/serum sample. Vortex for 1 minute to precipitate proteins.

  • Phospholipid Removal: Load the supernatant from the protein precipitation step onto the phospholipid removal plate.

  • Elution: Apply positive pressure or centrifuge to elute the sample, which now has both proteins and phospholipids removed, into a collection plate or tubes.

  • Evaporation and Reconstitution: The resulting eluate can be directly injected if the solvent is compatible with the mobile phase, or it can be evaporated and reconstituted in the initial mobile phase.

Quantitative Data Summary

ParameterMatrixSample PreparationMethodValueReference
Extraction Recovery Human Body FluidsSPE (SPEC-C18AR/MP3)LC-MS/MS67%[5]
Lower Limit of Quantification (LLOQ) Human Body FluidsSPELC-MS/MS3 ng/mL[5]
Limit of Detection (LOD) Human Body FluidsSPELC-MS/MS0.8 ng/mL[5]
Linearity Range Human Body FluidsSPELC-MS/MS1-100 ng/mL (r=0.999)[5]
Intra-day Precision (RSD) Human Body FluidsSPELC-MS/MS3.8-8.7%[5]
Inter-day Precision (RSD) Human Body FluidsSPELC-MS/MS6.7-10.7%[5]
Phospholipid Removal Efficiency PlasmaMicrolute™ PLRLC-MS/MS>99%[3]
Analyte Recovery with PLR PlasmaMicrolute™ PLRLC-MS/MS>90%[3]

Visualizations

SPE_Workflow cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Sample for Analysis Condition 1. Condition (3 mL Methanol) Equilibrate 2. Equilibrate (3 mL Water) Condition->Equilibrate Load 3. Load Sample Wash1 4. Wash 1 (3 mL Water) Load->Wash1 Wash2 5. Wash 2 (3 mL 20% Methanol) Wash1->Wash2 Dry 6. Dry Cartridge (5 min vacuum) Wash2->Dry Elute 7. Elute this compound (2 mL Methanol) Dry->Elute Evaporate 8. Evaporate Eluate Reconstitute 9. Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Matrix_Effect_Mitigation cluster_solutions Mitigation Approaches Start LC-MS/MS Analysis with Significant Matrix Effects Troubleshoot Troubleshooting Strategies Start->Troubleshoot SamplePrep Optimize Sample Preparation (SPE, LLE, PLR) Troubleshoot->SamplePrep Chroma Optimize Chromatography Troubleshoot->Chroma IS Use Stable Isotope-Labeled Internal Standard Troubleshoot->IS Result Reduced Matrix Effects & Accurate Quantification SamplePrep->Result Chroma->Result IS->Result

Caption: Logical approach to mitigating matrix effects in LC-MS/MS.

References

Technical Support Center: Pholedrine Stability in Long-Term Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability challenges associated with pholedrine in long-term sample storage. The information is designed to help troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why are my measured this compound concentrations lower than expected in samples stored for a long period?

Answer: A decrease in this compound concentration over time is a common issue and is often attributable to degradation. This compound, being a phenolic compound, is susceptible to oxidation, which can be accelerated by several factors during long-term storage.

Troubleshooting Steps:

  • Review Storage Temperature: Inadequate storage temperatures are a primary cause of analyte degradation. For long-term stability, samples should ideally be stored at -80°C. While -20°C may be sufficient for some analytes, colder temperatures are generally better for preserving phenolic compounds like this compound. Studies on similar compounds, such as mephedrone (B570743), recommend storage at -20°C to maintain stability.[1][2]

  • Assess Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to significant analyte loss. Each cycle can introduce oxygen and cause physical changes in the sample matrix, accelerating degradation. Plan experiments to minimize the number of freeze-thaw cycles.

  • Evaluate Exposure to Light: this compound's phenolic structure makes it sensitive to photodegradation. Ensure that samples are stored in amber vials or other light-blocking containers to prevent degradation initiated by exposure to UV or ambient light.

  • Check Sample pH: The pH of the biological matrix can influence the rate of oxidation. A slightly acidic environment can help to stabilize this compound. Changes in the pH of stored samples, for instance due to bacterial growth in urine, can promote degradation.[3][4]

FAQ 2: I am observing unexpected peaks in my chromatograms when analyzing stored this compound samples. What could they be?

Answer: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. The primary degradation pathway for this compound is oxidation of the phenolic hydroxyl group.

Troubleshooting Steps:

  • Investigate Oxidation Products: The hydroxyl group on the phenyl ring is prone to oxidation, which can lead to the formation of quinone-type structures. These degradation products will have different retention times and mass-to-charge ratios in your analytical run.

  • Consider Conjugate Hydrolysis: If analyzing urine samples for total this compound, incomplete hydrolysis of sulfate (B86663) and glucuronide conjugates can lead to variability. Ensure your enzymatic or chemical hydrolysis procedure is optimized and consistently applied.

  • Perform a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing a this compound standard to stress conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light. Analyzing the resulting solutions by LC-MS/MS can help to identify the mass of the degradation products and build a library for comparison with your stored samples.

FAQ 3: How can I prevent this compound degradation in my samples during long-term storage?

Answer: Proactive measures during sample collection, processing, and storage are crucial for maintaining the integrity of this compound.

Preventative Measures:

  • Optimal Storage Conditions: Store plasma and urine samples at -80°C for long-term storage. If -80°C is not available, use -20°C, but be aware that the rate of degradation may be higher.[1][2]

  • Use of Preservatives in Urine: For urine samples, the addition of a preservative can inhibit microbial growth, which can alter the sample pH and contribute to degradation. While a variety of preservatives are available, their compatibility with your analytical method should be verified. Studies on other analytes in urine have shown that preservatives like sodium fluoride (B91410) can improve stability.[2][3][4][5][6][7][8]

  • Aliquot Samples: Upon collection, divide samples into smaller aliquots. This practice minimizes the need for repeated freeze-thaw cycles of the entire sample.

  • Protect from Light: Always use amber-colored collection tubes and storage vials to protect samples from light-induced degradation.

  • Control Headspace Air: For very sensitive samples, consider flushing the headspace of the storage vial with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

Data Presentation: Factors Influencing this compound Stability

The following table summarizes the key factors that can affect the stability of this compound in biological samples during long-term storage.

FactorPotential Impact on this compound StabilityMitigation Strategies
Temperature Higher temperatures accelerate chemical and enzymatic degradation.Store samples at -80°C for long-term preservation. Use -20°C as an alternative, but with caution for extended periods.[1][2]
Freeze-Thaw Cycles Repeated cycles can introduce oxygen, cause pH shifts, and lead to analyte loss through precipitation of matrix components.Aliquot samples upon collection to avoid thawing the entire sample multiple times.
Light Exposure The phenolic ring of this compound is susceptible to photodegradation.Use amber vials or light-blocking containers for sample collection and storage.
pH Oxidative degradation is often more prevalent at neutral or slightly basic pH levels. A slightly acidic pH can improve stability.[3][4]For urine, consider the use of preservatives that help maintain a stable pH. Buffer the sample if appropriate for the analytical method.
Oxidation The presence of oxygen can lead to the oxidation of the phenolic hydroxyl group, a primary degradation pathway.Minimize headspace in storage vials. For highly sensitive studies, consider flushing with an inert gas.
Matrix Type The presence of enzymes and other components in whole blood can lead to faster degradation compared to plasma. Urine matrix composition can vary and may contain microorganisms that affect stability.Separate plasma from whole blood as soon as possible after collection. Use preservatives in urine to inhibit microbial activity.[2][3][4][5][6][7][8]

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Plasma

Objective: To evaluate the stability of this compound in human plasma over an extended period at different storage temperatures.

Methodology:

  • Sample Preparation:

    • Pool drug-free human plasma from several donors.

    • Spike the pooled plasma with a known concentration of this compound to prepare low and high concentration quality control (QC) samples.

    • Aliquot the spiked plasma into amber-colored polypropylene (B1209903) vials.

  • Storage:

    • Store the aliquots at two different temperatures: -20°C and -80°C.

    • Protect all samples from light during storage.

  • Analysis:

    • At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve a set of low and high QC samples from each storage temperature.

    • Thaw the samples at room temperature.

    • Analyze the samples using a validated LC-MS/MS method for this compound quantification.[9][10][11][12]

    • The concentration at each time point is compared to the concentration at time zero.

  • Acceptance Criteria:

    • This compound is considered stable if the mean concentration of the stored QC samples is within ±15% of the mean concentration of the time-zero samples.

Protocol 2: Quantification of this compound in Urine by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in urine samples.

Methodology:

  • Sample Preparation (with Hydrolysis for Total this compound):

    • To 1 mL of urine sample, add an internal standard (e.g., this compound-d5).

    • Add β-glucuronidase/arylsulfatase enzyme solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).

    • Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a defined period (e.g., 2-4 hours) to ensure complete hydrolysis of conjugates.

    • After incubation, cool the samples to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode or C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water and then a weak organic solvent (e.g., 20% methanol) to remove interferences.

    • Elute this compound with an appropriate solvent (e.g., methanol or a mixture of methanol and a volatile base).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in multiple reaction monitoring (MRM) mode.[9][10]

Visualizations

Pholedrine_Degradation_Pathway cluster_factors Accelerating Factors This compound This compound (Phenolic Hydroxyl Group) Oxidation Oxidation This compound->Oxidation Degradation_Products Degradation Products (e.g., Quinone-type structures) Oxidation->Degradation_Products Oxygen Oxygen Oxygen->Oxidation Light Light (UV) Light->Oxidation High_pH High pH High_pH->Oxidation Heat Heat Heat->Oxidation

Caption: Potential oxidative degradation pathway for this compound.

Experimental_Workflow_Stability_Testing start Start: Spike Plasma with this compound aliquot Aliquot into Amber Vials start->aliquot storage Store at -20°C and -80°C aliquot->storage timepoint Retrieve Samples at Time Points (0, 1, 3, 6, 12, 24 months) storage->timepoint thaw Thaw Samples timepoint->thaw analysis LC-MS/MS Analysis thaw->analysis compare Compare to Time Zero Concentration analysis->compare stable Stable (within ±15%) compare->stable Yes unstable Unstable (> ±15% change) compare->unstable No

References

Technical Support Center: Chiral Separation of Pholedrine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of pholedrine enantiomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound enantiomers important?

A1: this compound, like many pharmaceutical compounds, is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles. Regulatory bodies such as the FDA increasingly require that the different enantiomeric forms of a drug be studied separately for potency and toxicity. Therefore, separating and quantifying the individual enantiomers of this compound is crucial for drug development, ensuring therapeutic efficacy, and maintaining patient safety.

Q2: What are the primary analytical techniques for the chiral separation of this compound?

A2: The most common techniques for the chiral separation of this compound enantiomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method has its own set of advantages and challenges.

Q3: Is it possible to separate this compound enantiomers on a standard achiral column (e.g., C18)?

A3: Direct separation of enantiomers is not possible on an achiral column. However, an indirect method can be used where the this compound enantiomers are reacted with a chiral derivatizing reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor or no resolution between this compound enantiomers.

  • Possible Causes:

    • Inappropriate Chiral Stationary Phase (CSP).

    • Suboptimal mobile phase composition (pH, organic modifier, additives).

    • Incorrect column temperature.

    • Inappropriate flow rate.

  • Suggested Solutions:

    • CSP Selection: For basic compounds like this compound, polysaccharide-based (e.g., Lux AMP) and macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC V2) CSPs are often effective.[1]

    • Mobile Phase Optimization:

      • pH: High pH (9-11.5) is often critical for the separation of basic amphetamines on polysaccharide-based columns as it suppresses the ionization of the amine group.[1]

      • Organic Modifier: Evaluate different organic modifiers such as methanol, ethanol, and acetonitrile, as they can offer different selectivities.

      • Additives: For basic compounds, the addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can improve peak shape and resolution.

    • Temperature Optimization: Screen a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often increase enantioselectivity, but this is not always the case.[1]

    • Flow Rate: Reducing the flow rate can increase the interaction time between the enantiomers and the CSP, potentially improving resolution.

Issue: Peak tailing or asymmetry.

  • Possible Causes:

    • Secondary interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP.

    • Column overload.

    • Column contamination or degradation.

    • Extra-column effects (dead volume).

  • Suggested Solutions:

    • Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) or diethylamine, to the mobile phase to block active silanol groups.

    • Reduce Sample Load: Dilute the sample or decrease the injection volume to avoid column overload.

    • Column Washing: If the column is contaminated, flush it with a strong solvent.

    • System Optimization: Minimize tubing length and ensure proper connections to reduce dead volume.[1]

Gas Chromatography (GC)

Issue: No separation of this compound enantiomers.

  • Possible Causes:

    • Use of an achiral column without derivatization.

    • Ineffective chiral stationary phase.

    • Suboptimal temperature program.

  • Suggested Solutions:

    • Chiral Derivatization: Derivatize the this compound enantiomers with a chiral derivatizing reagent such as S-(-)-N-(trifluoroacetyl)-prolyl chloride (L-TPC) or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomers that can be separated on a standard achiral column.[2][3][4]

    • Chiral Stationary Phase: If performing a direct separation, use a column with a chiral stationary phase, such as one based on derivatized cyclodextrins.

    • Temperature Program Optimization: Optimize the temperature ramp rate. A slower ramp rate can sometimes improve resolution.[5]

Issue: Poor peak shape or peak broadening.

  • Possible Causes:

    • Analyte adsorption in the inlet or column.

    • Column overload.

    • Suboptimal carrier gas flow rate.

  • Suggested Solutions:

    • Inlet Maintenance: Ensure the inlet liner is clean and consider using a deactivated liner.

    • Sample Concentration: Reduce the amount of sample injected.

    • Flow Rate Optimization: Optimize the linear velocity of the carrier gas (e.g., hydrogen or helium).[5]

Capillary Electrophoresis (CE)

Issue: Inadequate resolution of this compound enantiomers.

  • Possible Causes:

    • Inappropriate chiral selector or concentration.

    • Suboptimal buffer pH.

    • Incorrect applied voltage.

  • Suggested Solutions:

    • Chiral Selector: Cyclodextrins (CDs) and their derivatives are commonly used as chiral selectors for the separation of basic drugs. Experiment with different types of CDs (e.g., β-CD, sulfated-β-CD) and optimize their concentration in the background electrolyte (BGE).

    • Buffer pH: The pH of the BGE affects the charge of both the analyte and the capillary wall, influencing the electroosmotic flow (EOF) and electrophoretic mobility. Optimize the pH to maximize the difference in mobility between the enantiomer-CD complexes.

    • Applied Voltage: Vary the applied voltage. A lower voltage may improve resolution but will increase analysis time.

Issue: Unstable current or fluctuating baseline.

  • Possible Causes:

    • Air bubbles in the capillary.

    • Depletion of buffer ions.

    • Contamination of the capillary or electrodes.

  • Suggested Solutions:

    • Degas Buffers: Degas all buffers before use to prevent bubble formation.

    • Replenish Vials: Replenish the buffer in the inlet and outlet vials regularly.

    • System Cleaning: Clean the capillary and electrodes according to the manufacturer's instructions.

Data Presentation

Table 1: HPLC Chiral Separation of Amphetamine Analogs - Typical Performance Data

ParameterValue
Column Lux 3 µm AMP (150 x 4.6 mm)
Mobile Phase 70:30 (v/v) 5 mM Ammonium Bicarbonate (pH 11) : Acetonitrile
Flow Rate 1.0 mL/min
Temperature 35 °C
Detection UV at 254 nm
Analyte Amphetamine
Resolution (Rs) > 1.5 (baseline separation)

Table 2: LC-MS/MS Analysis of this compound - Quantitative Data

ParameterValue
Limit of Detection (LOD) 0.8 ng/mL
Lower Limit of Quantification (LLOQ) 3 ng/mL
Linearity Range 1-100 ng/mL (r=0.999)
Intra-day Precision (RSD) 3.8 - 8.7%
Inter-day Precision (RSD) 6.7 - 10.7%
Data from a study on the determination of this compound in human body fluids. The method did not separate the enantiomers.[6]

Experimental Protocols

Detailed HPLC Methodology for Chiral Separation of Amphetamine Analogs

This protocol is for the chiral separation of amphetamine analogs, which can be adapted for this compound.

  • Column: Lux 3 µm AMP (150 x 4.6 mm).

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 5 mM ammonium bicarbonate solution in HPLC-grade water. Adjust the pH to 11 with ammonium hydroxide.

    • Organic Phase: Acetonitrile or Methanol.

    • Initial Mobile Phase Composition: 70:30 (v/v) Aqueous:Organic.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Column Equilibration: Equilibrate the column with the initial mobile phase for at least 20-30 column volumes.

  • Sample Preparation: Prepare a standard solution of racemic this compound at a concentration of 10 µg/mL in the mobile phase.

  • Analysis and Optimization: Inject the sample and monitor the separation. If resolution is not optimal, systematically adjust the mobile phase composition (organic modifier percentage and pH) and column temperature.

General Protocol for GC-MS Chiral Separation of this compound via Derivatization
  • Sample Preparation (Derivatization):

    • To a dried extract of the sample containing this compound, add a solution of a chiral derivatizing reagent, such as S-(-)-N-(trifluoroacetyl)-prolyl chloride (L-TPC), in an appropriate solvent (e.g., butylacetate).

    • Heat the mixture to facilitate the reaction (e.g., 60 °C for 15 minutes).[7]

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection.

  • GC-MS System and Conditions:

    • Column: A standard achiral capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp to a high temperature (e.g., 280°C) to elute the diastereomers.

    • Injection Mode: Splitless or split injection.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the derivatized this compound.

Visualizations

Chiral_Method_Development_Workflow start Start: Racemic this compound Sample technique Select Analytical Technique start->technique hplc HPLC technique->hplc Liquid Phase gc GC technique->gc Gas Phase ce CE technique->ce Electrophoretic hplc_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) hplc->hplc_csp gc_derivatize Chiral Derivatization (e.g., with L-TPC) gc->gc_derivatize ce_selector Select Chiral Selector (e.g., Cyclodextrin) ce->ce_selector hplc_mobile_phase Optimize Mobile Phase (pH, Organic Modifier, Additives) hplc_csp->hplc_mobile_phase hplc_params Optimize Temperature & Flow Rate hplc_mobile_phase->hplc_params evaluate Evaluate Resolution (Rs) hplc_params->evaluate gc_column Select Achiral GC Column gc_derivatize->gc_column gc_params Optimize Temperature Program gc_column->gc_params gc_params->evaluate ce_bge Optimize Background Electrolyte (pH, Concentration) ce_selector->ce_bge ce_params Optimize Voltage & Temperature ce_bge->ce_params ce_params->evaluate success Resolution > 1.5 Method Validated evaluate->success Yes fail Resolution < 1.5 Re-optimize evaluate->fail No fail->technique

Caption: Workflow for Chiral Method Development for this compound.

HPLC_Troubleshooting_Logic start Poor/No Resolution in HPLC check_csp Is the CSP appropriate for basic compounds? start->check_csp change_csp Select Polysaccharide or Macrocyclic Glycopeptide CSP check_csp->change_csp No check_mobile_phase Is mobile phase optimized? check_csp->check_mobile_phase Yes change_csp->check_mobile_phase adjust_ph Increase mobile phase pH (9-11.5) check_mobile_phase->adjust_ph No check_temp Is temperature optimized? check_mobile_phase->check_temp Yes adjust_modifier Vary organic modifier type/concentration adjust_ph->adjust_modifier add_additive Add competing base (e.g., DEA) adjust_modifier->add_additive add_additive->check_temp adjust_temp Screen different temperatures (e.g., 10-40°C) check_temp->adjust_temp No check_flow Is flow rate too high? check_temp->check_flow Yes adjust_temp->check_flow adjust_flow Reduce flow rate check_flow->adjust_flow Yes resolved Resolution Improved check_flow->resolved No adjust_flow->resolved

Caption: Troubleshooting Logic for Poor HPLC Resolution.

References

Technical Support Center: Optimizing Reductive Amination for Pholedrine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the reductive amination of 4-hydroxyphenylacetone (B1242247) with methylamine (B109427) for the synthesis of pholedrine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via reductive amination, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my this compound synthesis consistently low?

Potential Causes & Solutions:

  • Suboptimal pH for Imine Formation: The initial formation of the imine between 4-hydroxyphenylacetone and methylamine is a pH-sensitive equilibrium.

    • Too Low pH: The methylamine will be protonated, reducing its nucleophilicity and hindering the initial attack on the carbonyl group.

    • Too High pH: There will be insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine.

    • Solution: The optimal pH for imine formation is typically weakly acidic, around 4-5. Careful control of pH using a buffer system (e.g., acetic acid/acetate) is recommended.

  • Inefficient Reduction of the Imine: The choice and handling of the reducing agent are critical for high yields.

    • Solution: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often a highly effective reagent for this transformation, with reported yields of up to 98% in the analogous synthesis of methamphetamine from phenylacetone.[1] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄).[2] A comparative study of these reagents for your specific substrate is advisable.

  • Reduction of the Starting Ketone: Stronger reducing agents like NaBH₄ can reduce the starting 4-hydroxyphenylacetone to the corresponding alcohol, leading to a lower yield of the desired amine.

    • Solution: Use a milder reducing agent that selectively reduces the imine, such as NaBH(OAc)₃ or NaBH₃CN.[1][2]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material has been consumed before workup.

Question: My final product is impure. What are the likely side products and how can I avoid them?

Potential Causes & Solutions:

  • Unreacted Starting Material: Incomplete reaction can leave 4-hydroxyphenylacetone or methylamine in the final product.

    • Solution: Ensure the reaction goes to completion by optimizing reaction time and monitoring progress. Purification via column chromatography or recrystallization may be necessary.

  • Over-alkylation: The newly formed secondary amine (this compound) can react with another molecule of 4-hydroxyphenylacetone to form a tertiary amine.

    • Solution: This is less common with ketones compared to aldehydes. Using a controlled stoichiometry of reactants can minimize this.

  • Formation of N-cyanomethyl-N-methyl-p-hydroxyphenylethylamine: If using sodium cyanoborohydride as the reducing agent, a potential side product is the N-cyanomethyl derivative. This has been observed in the synthesis of MDMA, a related compound.[3]

    • Solution: Consider using an alternative reducing agent like NaBH(OAc)₃. If NaBH₃CN is used, careful control of reaction conditions and purification are essential.

  • Impurities from the Starting Material: The purity of the initial 4-hydroxyphenylacetone will directly impact the purity of the final product.

    • Solution: Ensure the starting material is of high purity. Characterize the starting material by techniques like NMR or GC-MS before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for the reductive amination of 4-hydroxyphenylacetone?

A1: While several reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its selectivity for reducing the intermediate imine over the starting ketone, which can lead to higher yields and a cleaner reaction profile.[1] Sodium cyanoborohydride (NaBH₃CN) is another effective option, but be aware of the potential for cyanide-containing byproducts.[2][3]

Q2: What is the optimal pH for this reaction?

A2: The formation of the imine intermediate is most efficient under weakly acidic conditions, typically at a pH between 4 and 5. This is a compromise between protonating the carbonyl group to increase its electrophilicity and not fully protonating the amine nucleophile, which would render it unreactive.

Q3: What solvent should I use?

A3: Aprotic solvents are generally preferred for reactions using NaBH(OAc)₃. Tetrahydrofuran (THF) has been successfully used in the synthesis of a similar compound.[1] For other reducing agents like NaBH₃CN or NaBH₄, protic solvents like methanol (B129727) or ethanol (B145695) are common.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TCC) is a simple and effective method. You can spot the reaction mixture alongside the starting material (4-hydroxyphenylacetone) to track its consumption. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the formation of the product and any side products.

Q5: What is a typical purification procedure for this compound?

A5: After quenching the reaction, an acid-base extraction is a common method for initial purification. The reaction mixture can be basified, and the this compound freebase extracted into an organic solvent. Further purification can be achieved by converting the amine to its hydrochloride salt and recrystallizing, or by using column chromatography.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey AdvantagesPotential Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃Aprotic (e.g., THF, Dichloromethane)High selectivity for imines, mild conditions, high yields reported for similar ketones.[1]Moisture sensitive, can be more expensive.
Sodium CyanoborohydrideNaBH₃CNProtic (e.g., Methanol, Ethanol)Effective and selective for imines under acidic conditions.Toxic cyanide byproducts can be formed.[3]
Sodium BorohydrideNaBH₄Protic (e.g., Methanol, Ethanol)Inexpensive and readily available.Less selective, can reduce the starting ketone.
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)Protic (e.g., Ethanol, Methanol)"Green" method, high yields possible.Requires specialized equipment (hydrogenator), catalyst can be expensive.

Experimental Protocols

General Protocol for Reductive Amination of 4-Hydroxyphenylacetone using NaBH(OAc)₃ (adapted from a similar procedure[1])

Materials:

  • 4-Hydroxyphenylacetone

  • Methylamine (solution in a suitable solvent, e.g., THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyphenylacetone (1.0 equivalent) in anhydrous THF.

  • Add a solution of methylamine (1.5 equivalents) in THF to the flask.

  • Add glacial acetic acid (2.0 equivalents) to the mixture.

  • With vigorous stirring, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or by salt formation and recrystallization.

Mandatory Visualization

Reductive_Amination_Workflow Start Start: 4-Hydroxyphenylacetone & Methylamine Imine_Formation Imine Formation (Weakly Acidic pH, ~4-5) Start->Imine_Formation 1. Mix Reactants Reduction Reduction Imine_Formation->Reduction 2. Add Reducing Agent (e.g., NaBH(OAc)3) Workup Aqueous Workup & Extraction Reduction->Workup 3. Quench & Extract Purification Purification (Chromatography or Recrystallization) Workup->Purification 4. Isolate Crude Product Product This compound Purification->Product 5. Obtain Pure Product

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

Troubleshooting_Logic Low_Yield Low Yield? Check_pH Check pH for Imine Formation (Optimal ~4-5) Low_Yield->Check_pH Yes Check_Reducing_Agent Evaluate Reducing Agent (Consider NaBH(OAc)3) Low_Yield->Check_Reducing_Agent Yes Check_Completion Monitor Reaction (TLC/LC-MS) Low_Yield->Check_Completion Yes Impure_Product Impure Product? Analyze_Side_Products Identify Impurities (GC-MS, NMR) Impure_Product->Analyze_Side_Products Yes Check_Starting_Material Verify Purity of Starting Materials Impure_Product->Check_Starting_Material Yes Optimize_Purification Optimize Purification (Extraction, Chromatography) Analyze_Side_Products->Optimize_Purification

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Minimizing Cross-Reactivity in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and minimizing the cross-reactivity of pholedrine and other sympathomimetic amines in amphetamine immunoassays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound cross-reactivity in amphetamine immunoassays?

A1: The cross-reactivity of this compound in amphetamine immunoassays stems from its structural similarity to amphetamine and methamphetamine. This compound, also known as 4-hydroxy-N-methylamphetamine, possesses the core phenethylamine (B48288) skeleton.[1] This chemical backbone is the principal epitope that antibodies in many amphetamine immunoassays are designed to recognize.[1] Consequently, the antibodies may bind to this compound, leading to a false-positive result.[1]

Q2: Is there quantitative data available for the cross-reactivity of this compound in common amphetamine immunoassays?

A2: Specific quantitative data for the cross-reactivity of this compound in commercially available amphetamine immunoassays is notably scarce in both manufacturer's literature and peer-reviewed scientific studies.[1] This lack of data makes it challenging to definitively predict the extent of potential false-positive results due to the presence of this compound.[1]

Q3: What other substances are known to cross-react with amphetamine immunoassays?

A3: A variety of prescription medications, over-the-counter drugs, and other compounds have been reported to cause false-positive results in amphetamine immunoassays due to structural similarities. These include, but are not limited to:

  • Sympathomimetic amines: Pseudoephedrine, phenylephrine, ephedrine (B3423809), and phentermine.[2][3][4][5][6]

  • Antidepressants: Bupropion, trazodone, sertraline, and fluoxetine.[2][4][5]

  • Antihistamines: Brompheniramine and diphenhydramine.[2]

  • Antipsychotics: Chlorpromazine and thioridazine.[2]

  • Beta-blockers: Labetalol.

  • Other medications: Ranitidine, mexiletine (B70256), and selegiline.[2][7]

It is crucial to review a patient's or subject's full medication and supplement list when interpreting amphetamine immunoassay results.[7]

Q4: What is the first step I should take if I suspect a false-positive amphetamine immunoassay result due to this compound or another substance?

A4: Any positive result from an amphetamine immunoassay should be considered presumptive, especially when cross-reactivity is suspected.[1][2] The gold standard for confirming the presence of amphetamines is a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These techniques can definitively identify and quantify specific compounds, thereby distinguishing true amphetamine positives from false positives caused by cross-reacting substances.[1]

Troubleshooting Guides

Issue 1: Unexpected Positive Result in an Amphetamine Immunoassay

An unexpected positive result in an amphetamine immunoassay can be a significant finding. This guide provides a logical workflow to investigate the possibility of cross-reactivity.

Workflow for investigating an unexpected positive amphetamine immunoassay result.
Issue 2: High Background or Low Signal-to-Noise Ratio in the Immunoassay

High background noise can mask true results and reduce the sensitivity of your assay. This can sometimes be attributed to matrix effects.

Troubleshooting Steps:

  • Assess for Matrix Effects: A matrix effect occurs when components in the sample (e.g., urine, plasma) interfere with the antibody-antigen binding.[8] To test for this, perform a spike and recovery experiment. Add a known concentration of amphetamine to a blank matrix (a sample of the same type known to be free of amphetamines) and compare the measured concentration to the expected concentration. A recovery rate significantly different from 100% (typically outside of 80-120%) suggests a matrix effect.[9]

  • Sample Dilution: Diluting the sample with an appropriate assay buffer can reduce the concentration of interfering substances.[8][10] It's important to perform a dilution linearity assessment to ensure that the analyte can still be accurately measured after dilution.

  • Use a Matrix-Matched Standard Curve: Prepare your standard curve by diluting the amphetamine standards in the same blank matrix as your samples.[8] This helps to compensate for the systematic interference from the matrix.

  • Optimize Blocking and Washing Steps: Inadequate blocking of non-specific binding sites on the microplate or insufficient washing can lead to high background. Experiment with different blocking buffers (e.g., bovine serum albumin, non-fat dry milk) and increase the number or stringency of wash steps.

Data Presentation

The following tables provide a comparative overview of the cross-reactivity of various sympathomimetic amines in different amphetamine immunoassays. It is important to note that cross-reactivity can vary significantly between different manufacturers and assay formats.

Table 1: Cross-Reactivity of Selected Sympathomimetic Amines in Amphetamine Immunoassays

CompoundAssay TypeConcentration for Positive Result (ng/mL)Cross-Reactivity (%)
d-Amphetamine Reference Cutoff Dependent 100
d,l-AmphetamineEMIT® II Plus1,000100
d-MethamphetamineEMIT® II Plus1,000100
l-MethamphetamineEMIT® II Plus>10,000<10
MDMAEMIT® II Plus3,00033
PseudoephedrineEMIT® II Plus>25,000<4
PhentermineEMIT® II Plus2,50040
PhenylephrineEMIT® II Plus>100,000<1
PhenylpropanolamineEMIT® II Plus10,00010

Data compiled from various manufacturer package inserts. Cross-reactivity is calculated as (Cutoff Concentration / Concentration of Cross-Reactant giving a positive result) x 100. The absence of this compound data is a notable finding.

Table 2: Reported False-Positive Amphetamine Results from Various Substances

SubstanceClassNotes
BupropionAntidepressantA common cause of false positives.[4]
RanitidineH2 BlockerCan cause false positives at therapeutic doses.[2]
LabetalolBeta-blockerStructurally similar to amphetamines.
TrazodoneAntidepressantIts metabolite, m-CPP, can cross-react.[4]
MexiletineAntiarrhythmicStructurally similar to amphetamine.[7]

Experimental Protocols

Protocol for Determining Cross-Reactivity of a Test Compound

This protocol outlines a general procedure for assessing the cross-reactivity of a compound, such as this compound, in a competitive amphetamine immunoassay.

CrossReactivityProtocol prep_reagents 1. Prepare Reagents - Test Compound Stock Solution - Amphetamine Standard - Blank Urine/Matrix - Assay Buffers and Reagents prep_samples 2. Prepare Test Samples - Serially dilute the test compound in blank matrix to create a range of concentrations. prep_reagents->prep_samples prep_controls 3. Prepare Controls - Negative Control (blank matrix) - Positive Control (amphetamine at cutoff concentration) - Calibrators (per assay instructions) prep_samples->prep_controls run_assay 4. Run Immunoassay - Follow the manufacturer's protocol for the specific amphetamine immunoassay kit. prep_controls->run_assay data_analysis 5. Analyze Data - Determine the lowest concentration of the test compound that produces a positive result. run_assay->data_analysis calc_cross_reactivity 6. Calculate Cross-Reactivity - % Cross-Reactivity = (Cutoff Conc. / Lowest Positive Test Conc.) x 100 data_analysis->calc_cross_reactivity

Experimental workflow for determining immunoassay cross-reactivity.

Materials:

  • Amphetamine immunoassay kit (e.g., ELISA, FPIA, EMIT)

  • Test compound (e.g., this compound sulfate)

  • Drug-free urine or other relevant biological matrix

  • Amphetamine standard

  • Microplate reader (if applicable)

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Test Compound Solutions:

    • Prepare a high-concentration stock solution of the test compound in an appropriate solvent.

    • Perform serial dilutions of the stock solution in the drug-free matrix to create a range of concentrations to be tested. The range should be wide enough to determine the concentration that produces a positive result equivalent to the assay's cutoff.

  • Preparation of Controls:

    • Negative Control: Use the drug-free matrix.

    • Positive Control: Spike the drug-free matrix with the amphetamine standard at the assay's cutoff concentration.

    • Calibrators: Prepare calibrators as per the immunoassay kit's instructions.

  • Immunoassay Procedure:

    • Follow the specific instructions provided with the amphetamine immunoassay kit. This will typically involve adding samples, controls, and reagents to a microplate or reaction vessel, followed by incubation and signal detection.

  • Data Analysis:

    • Record the response (e.g., absorbance, fluorescence polarization) for each concentration of the test compound and the controls.

    • Determine the lowest concentration of the test compound that produces a signal that is interpreted as positive according to the assay's criteria.

  • Calculation of Cross-Reactivity:

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Cutoff Concentration of Amphetamine / Lowest Concentration of Test Compound that Gives a Positive Result) x 100

Signaling Pathway

The majority of screening immunoassays for drugs of abuse operate on the principle of competitive binding. In this setup, the drug present in the sample competes with a labeled drug for a limited number of antibody binding sites.

CompetitiveImmunoassay

Principle of a competitive immunoassay.

References

Technical Support Center: Troubleshooting Pholedrine Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with pholedrine in reverse-phase High-Performance Liquid Chromatography (RP-HPLC). The following question-and-answer format directly addresses common problems and provides detailed solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a drawn-out or "tailing" trailing edge.[1] For quantitative analysis, peaks should ideally be symmetrical (Gaussian).[2] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results.[1] this compound, being a basic compound with a secondary amine group, is particularly susceptible to peak tailing in RP-HPLC.[3][4]

Q2: What is the primary cause of this compound peak tailing in RP-HPLC?

A2: The most common cause of peak tailing for basic compounds like this compound is the interaction between the positively charged analyte and negatively charged residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[5][6] At mobile phase pH values above 3-4, these silanol groups can deprotonate to form negatively charged silanates (SiO-), which then strongly interact with the protonated amine group of this compound through secondary ion-exchange interactions.[2][7] This strong interaction delays the elution of a portion of the analyte, resulting in a tailing peak.

Troubleshooting Guide

Q3: My this compound peak is tailing. What is the first thing I should check?

A3: The first and most critical parameter to evaluate is the pH of your mobile phase . This compound has a basic methylamino group with a pKa of 9.73.[3] To ensure consistent ionization and minimize interaction with silanol groups, the mobile phase pH should be adjusted.

Recommended Action: Lower the mobile phase pH to a range of 2.5 - 3.5.[1][2] At this low pH, the residual silanol groups on the silica (B1680970) packing will be protonated (Si-OH) and thus electrically neutral, significantly reducing the secondary ionic interactions that cause peak tailing.[7]

Advanced Troubleshooting and Optimization

Q4: I've lowered the mobile phase pH, but I still observe some peak tailing. What are my next steps?

A4: If lowering the pH is not sufficient, you can further optimize your method by adjusting the buffer concentration, using mobile phase additives, or selecting a more appropriate column. Below is a systematic approach to further troubleshooting.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting this compound peak tailing.

G cluster_0 Start: this compound Peak Tailing Observed cluster_1 Mobile Phase Optimization cluster_2 Column Selection cluster_3 Hardware & Sample Check cluster_4 Resolution start Peak Tailing Factor > 1.2 ph_adjust Adjust Mobile Phase pH to 2.5-3.5 start->ph_adjust buffer_adjust Increase Buffer Concentration (20-50 mM) ph_adjust->buffer_adjust If tailing persists end Symmetrical Peak (Tailing Factor ≤ 1.2) ph_adjust->end Issue Resolved additive Add Competing Base (e.g., 0.1% TEA) buffer_adjust->additive If tailing persists buffer_adjust->end Issue Resolved column_select Use End-Capped or Polar-Embedded Column additive->column_select If tailing persists additive->end Issue Resolved hardware_check Check for Extra-Column Volume & Leaks column_select->hardware_check If tailing persists column_select->end Issue Resolved sample_check Verify Sample Solvent & Concentration hardware_check->sample_check sample_check->end Issue Resolved

Caption: A logical workflow for troubleshooting this compound peak tailing.

Mechanism of Peak Tailing

The diagram below illustrates the interaction between protonated this compound and an ionized silanol group on the stationary phase surface, which is the primary cause of peak tailing.

G cluster_0 Mobile Phase cluster_1 Stationary Phase (Silica Surface) This compound This compound (Protonated Amine) silanol Ionized Silanol Group (SiO-) This compound->silanol Ionic Interaction (Causes Peak Tailing)

Caption: Interaction causing peak tailing of this compound.

Q5: How does buffer concentration affect this compound peak shape?

A5: Increasing the buffer concentration in the mobile phase can help to reduce peak tailing.[5][7] A higher concentration of buffer ions can effectively "shield" the charged silanol groups on the stationary phase, reducing their interaction with the protonated this compound molecules.[8] It is generally recommended to use a buffer concentration in the range of 10-50 mM.[1]

Q6: Can I use mobile phase additives to improve the peak shape?

A6: Yes, adding a small amount of a "competing base," such as triethylamine (B128534) (TEA), to the mobile phase can significantly improve the peak shape of basic compounds like this compound.[7][9] TEA is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively blocking them from interacting with this compound.[9] A typical concentration of TEA is around 0.1% (v/v).

Q7: Does the choice of HPLC column matter for this compound analysis?

A7: Absolutely. If peak tailing persists, consider using a column specifically designed to minimize secondary interactions with basic analytes. Options include:

  • End-capped C18 columns: These columns have been treated to reduce the number of accessible free silanol groups.

  • Polar-embedded columns: These columns have a polar group embedded in the C18 chain, which helps to shield the silanol groups and provides alternative selectivity.[10]

  • Hybrid silica columns: These columns are more resistant to high pH mobile phases and can offer better peak shapes for basic compounds.

Data Presentation: Impact of Mobile Phase Parameters on this compound Peak Shape

The following table summarizes the expected impact of different mobile phase parameters on the USP tailing factor of this compound. This data is illustrative and based on established chromatographic principles for basic compounds.

Parameter Condition Expected USP Tailing Factor Rationale
Mobile Phase pH pH 7.0> 2.0At neutral pH, a significant portion of silanol groups are ionized, leading to strong secondary interactions with protonated this compound.
pH 4.51.5 - 1.8Partial protonation of silanol groups reduces, but does not eliminate, peak tailing.
pH 3.0 1.1 - 1.3 Most silanol groups are protonated and neutral, minimizing ionic interactions and resulting in a more symmetrical peak.
Buffer Concentration 5 mM Phosphate Buffer (at pH 3.0)1.3 - 1.5Low buffer concentration provides insufficient shielding of residual ionized silanols.
25 mM Phosphate Buffer (at pH 3.0) 1.1 - 1.2 Increased ionic strength effectively masks residual silanol sites, improving peak symmetry. [8]
Mobile Phase Additive No Additive (at pH 3.0)1.2 - 1.4Some tailing may still occur due to non-ionic interactions with silanols.
0.1% Triethylamine (TEA) (at pH 3.0) 1.0 - 1.2 The competing base (TEA) blocks active silanol sites, preventing interaction with this compound and leading to a highly symmetrical peak. [9]

Note: A USP Tailing Factor of ≤ 1.2 is generally considered acceptable for good peak symmetry.

Experimental Protocols

Detailed Protocol for RP-HPLC Analysis of this compound

This protocol is based on a validated method for the quantitative analysis of this compound and is optimized to produce symmetrical peaks.[3]

1. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 10 mM Potassium Dihydrogen Orthophosphate buffer (pH 3.0 adjusted with Orthophosphoric Acid) : Acetonitrile (B52724) (70:30, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 275 nm.[3]

  • Run Time: 10 minutes.[3]

2. Preparation of Mobile Phase:

  • Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water to prepare a 10 mM solution.[3]

  • Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.[3]

  • Filter the buffer solution through a 0.45 µm membrane filter.[3]

  • Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a ratio of 70:30 (v/v).[3]

  • Degas the mobile phase by sonication for 15 minutes before use.[3]

3. Preparation of Standard Stock Solution:

  • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[3]

  • Dissolve the standard in the mobile phase and make up the volume to the mark to obtain a stock solution of 100 µg/mL.[3]

4. System Suitability:

Before sample analysis, inject a standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%, and the tailing factor is not more than 1.5.[3]

References

Incomplete enzymatic hydrolysis of pholedrine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enzymatic hydrolysis of pholedrine conjugates. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in achieving complete and accurate hydrolysis during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are this compound conjugates and why is their hydrolysis necessary for analysis?

This compound, also known as 4-hydroxymethamphetamine, is a primary metabolite of methamphetamine.[1][2] In the body, it undergoes Phase II metabolism, where it is conjugated with hydrophilic molecules to facilitate excretion. The main forms are this compound-glucuronide and this compound-sulfate.[1][3][4] These conjugated forms are often not directly detectable or quantifiable by standard analytical methods like LC-MS/MS, which are typically optimized for the parent compound.[5][6] Enzymatic hydrolysis is a critical sample preparation step that cleaves these conjugates, releasing the free this compound (aglycone) for accurate measurement.[6] This allows for the determination of the total this compound concentration, providing a more complete picture of methamphetamine metabolism.

Q2: What are the most common causes of incomplete enzymatic hydrolysis?

Incomplete hydrolysis is a frequent issue that can lead to the underestimation of analyte concentrations.[6][7] Key factors include:

  • Suboptimal pH: Enzymes have a narrow optimal pH range for activity.[8] Urine sample pH can vary widely (4.5 to 8.0), so proper buffering is essential to maintain the enzyme's optimal environment.[9][10]

  • Incorrect Enzyme Selection: Not all enzymes are equally effective for all conjugates.[11] this compound exists as both glucuronide and sulfate (B86663) conjugates.[1] A standard β-glucuronidase will only cleave the glucuronide form. To analyze total this compound, an enzyme preparation with both β-glucuronidase and arylsulfatase activity is required.[12]

  • Suboptimal Incubation Time and Temperature: Hydrolysis is a time and temperature-dependent reaction.[13] Insufficient incubation time or a non-optimal temperature can result in an incomplete reaction.[14]

  • Presence of Inhibitors: Biological matrices like urine and plasma can contain endogenous or exogenous substances that inhibit β-glucuronidase activity.[15][16]

  • High Substrate Concentration: At very high concentrations of this compound conjugates, the enzyme's capacity can be exceeded, leading to reduced hydrolysis efficiency.[6]

Q3: My results show lower than expected this compound concentrations. Could incomplete hydrolysis be the cause?

Yes, this is a very likely cause. If the hydrolysis step is incomplete, a significant portion of the this compound will remain in its conjugated form.[7] Since most analytical methods are designed to detect the free drug, the conjugated portion goes undetected, leading to an underestimation of the total concentration and potentially a false-negative result.[6][7] It is crucial to validate the hydrolysis efficiency using appropriate controls.

Q4: How do I choose the right enzyme for hydrolyzing this compound conjugates?

The choice of enzyme is critical and depends on your analytical goals.

  • For this compound-Glucuronide: A high-purity β-glucuronidase from sources like Abalone, E. coli (recombinant), or other mollusks is suitable.[5] Recombinant enzymes often offer higher efficiency and can work under milder conditions (e.g., shorter times, lower temperatures).[12][17]

  • For Total this compound (Glucuronide and Sulfate): You must use an enzyme preparation that contains both β-glucuronidase and arylsulfatase activities.[12] A common source for this dual activity is from Helix pomatia.[17][18] Alternatively, you could perform two separate hydrolysis reactions with specific enzymes for each conjugate type, though this is less efficient.

Q5: What is the optimal pH for hydrolysis and how do I control it?

The optimal pH varies significantly between enzymes from different sources. For example, some β-glucuronidases from abalone have an optimal pH around 4.5, while certain recombinant enzymes perform best in a more neutral range of 6.5-8.5.[8] It is essential to consult the manufacturer's specifications for your chosen enzyme. Always use a suitable buffer (e.g., acetate (B1210297) for acidic pH, phosphate (B84403) or ammonium (B1175870) acetate for neutral pH) to stabilize the pH of the sample during incubation, as the native pH of biological samples is highly variable.[8][19]

Q6: How can I minimize the impact of enzymatic inhibitors in my samples?

The presence of inhibitors can significantly reduce hydrolysis efficiency.[15] To mitigate this, consider the following:

  • Sample Dilution: Diluting the sample can lower the concentration of inhibitors relative to the analyte and enzyme.

  • Sample Pre-treatment: Incorporating a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), before the hydrolysis step can remove many interfering substances.

  • Increase Enzyme Concentration: In some cases, increasing the amount of enzyme can help overcome the effects of competitive inhibitors.

  • Matrix-Matched Controls: Always run controls using the same biological matrix to assess the degree of inhibition and validate the hydrolysis efficiency under your specific conditions.

Troubleshooting Guide: Low or Variable this compound Recovery

ProblemPossible CauseRecommended Solution
Low Recovery of Total this compound Incorrect Enzyme Specificity: Using only β-glucuronidase when both glucuronide and sulfate conjugates are present.Use an enzyme preparation with both β-glucuronidase and arylsulfatase activity (e.g., from Helix pomatia).[12][17] Confirm the presence of both activities if not explicitly stated by the manufacturer.
Variable Recovery Across Samples Suboptimal pH: The pH of individual urine samples varies, affecting enzyme performance.Ensure adequate buffering. Prepare a master mix of sample, internal standards, and a buffer strong enough to bring all samples into the enzyme's optimal pH range.[8] Verify the final pH of a representative sample mixture.
Generally Low Recovery Suboptimal Incubation Conditions: Incubation time is too short or the temperature is too low/high.Optimize incubation time and temperature based on the enzyme manufacturer's protocol.[20] For stubborn conjugates, systematically increase incubation time (e.g., 30, 60, 120 minutes) or test different temperatures (e.g., 37°C, 55°C, 65°C) to find the optimal conditions.[13]
Low Recovery in Specific Batches Enzyme Inhibition: A substance in a particular set of samples is inhibiting the enzyme.Perform a spike and recovery experiment in the problematic matrix to confirm inhibition. If confirmed, implement pre-hydrolysis sample cleanup or dilute the samples.[15]
Decreased Efficiency at High Concentrations Enzyme Saturation: The concentration of this compound conjugates is too high for the amount of enzyme used.Increase the concentration of the enzyme in the reaction. It is best practice to validate hydrolysis efficiency using a control at the upper limit of quantification (ULOQ).[6]
Inconsistent Results Improper Sample Handling: Endogenous enzymes in the sample may have degraded conjugates before analysis.For plasma samples, acidify to a pH of 2.5-4.0 immediately after collection to inhibit endogenous β-glucuronidase.[9] Process all samples as quickly as possible and store them at -80°C.

Data Presentation

Table 1: Urinary Concentrations of this compound Conjugates in Methamphetamine Users

MetaboliteConcentration Range (µg/mL)
p-hydroxymethamphetamine-sulphate (this compound Sulphate)0.02 - 21.7
p-hydroxymethamphetamine-glucuronide<0.02 - 2.43

Data compiled from studies of methamphetamine users.[1]

Table 2: Comparison of Hydrolysis Conditions for Different β-Glucuronidase Enzymes

Enzyme SourceTemperature (°C)Time (min)pHTypical Efficiency
Recombinant (e.g., IMCSzyme®, B-One™)Room Temp - 55°C5 - 306.8 - 7.4>90% for most glucuronides in minutes.[17][18][20]
Abalone55°C - 65°C30 - 604.0 - 4.5Generally high, but pH sensitive.[8][13]
Helix pomatia (contains sulfatase)37°C - 55°C60 - 1440 (24h)5.0 - 5.5Efficiency can be lower and may require long incubation times.[17][18]

Efficiency is analyte-dependent and these values represent a general guide. Optimization is always recommended.

Experimental Protocols

Protocol: General Enzymatic Hydrolysis of this compound Glucuronides in Urine

This protocol is a general guideline. Volumes and concentrations should be optimized based on the specific enzyme used and the expected analyte concentration.

  • Sample Preparation:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • Centrifuge samples at 2000 x g for 5 minutes to pellet any precipitate.

    • Transfer 200 µL of the supernatant to a clean microcentrifuge tube.

  • Hydrolysis Reaction:

    • Prepare a master mix containing the appropriate buffer and internal standards.

    • To each 200 µL urine sample, add 200 µL of the appropriate buffer (e.g., 0.1 M ammonium acetate, pH 4.0 for Abalone enzyme).[13]

    • Add the specified amount of β-glucuronidase enzyme (e.g., 15-25 µL of a concentrated solution).[13] The exact amount should be determined based on the enzyme's activity units and manufacturer recommendations.

    • Vortex the samples gently for 10 seconds.

    • Incubate at the optimal temperature and time (e.g., 55°C for 30 minutes).[19]

  • Reaction Quenching & Sample Cleanup (Post-Hydrolysis):

    • After incubation, allow samples to cool to room temperature.

    • Stop the reaction by acidifying the sample. Add 100 µL of 4% aqueous phosphoric acid.[13][19]

    • Proceed with sample cleanup, typically using Solid-Phase Extraction (SPE). An example using a mixed-mode cation exchange (CX) plate is as follows:[13][19]

      • Condition Plate: Add 1 mL Methanol, then 1 mL 4% Phosphoric Acid.

      • Load Sample: Load the entire acidified sample onto the SPE plate.

      • Wash 1: Wash with 1 mL 4% Phosphoric Acid.

      • Wash 2: Wash with 1 mL 50% Methanol in water.

      • Dry: Dry the plate under vacuum or positive pressure.

      • Elute: Elute the analyte with 1-2 mL of an appropriate solvent (e.g., 78:20:2 DCM/MeOH/NH4OH).[19]

  • Final Preparation for LC-MS/MS:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).[19]

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.

Visualizations

cluster_0 Metabolism Pathway METH Methamphetamine PHOL This compound (4-Hydroxymethamphetamine) METH->PHOL CYP2D6 (Hydroxylation) GLUC This compound Glucuronide PHOL->GLUC UGTs (Glucuronidation) SULF This compound Sulfate PHOL->SULF SULTs (Sulfation)

Caption: Metabolic pathway of methamphetamine to this compound and its conjugates.

cluster_1 Analytical Workflow A 1. Urine Sample Collection B 2. Addition of Buffer & Internal Standard A->B C 3. Enzymatic Hydrolysis (β-glucuronidase +/- sulfatase) B->C D 4. Reaction Quench (Acidification) C->D E 5. Solid-Phase Extraction (SPE) D->E F 6. Elution E->F G 7. Evaporation & Reconstitution F->G H 8. LC-MS/MS Analysis G->H

Caption: General experimental workflow for this compound conjugate analysis.

cluster_2 Troubleshooting Logic Start Problem: Low this compound Recovery CheckEnzyme Are you analyzing for TOTAL this compound (glucuronide + sulfate)? Start->CheckEnzyme CheckpH Is sample pH within enzyme's optimal range? CheckEnzyme->CheckpH Yes Sol_Enzyme Solution: Use enzyme with both β-glucuronidase & sulfatase activity. CheckEnzyme->Sol_Enzyme No CheckConditions Are incubation time & temperature optimized? CheckpH->CheckConditions Yes Sol_pH Solution: Use a robust buffer and verify final pH. CheckpH->Sol_pH No CheckInhibitors Is matrix inhibition a possibility? CheckConditions->CheckInhibitors Yes Sol_Conditions Solution: Increase time/temp based on optimization trials. CheckConditions->Sol_Conditions No Sol_Inhibitors Solution: Perform pre-hydrolysis sample cleanup (SPE). CheckInhibitors->Sol_Inhibitors Yes

Caption: Decision tree for troubleshooting incomplete this compound hydrolysis.

References

Contamination issues in synthetic routes to pholedrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pholedrine. The following information is intended to help identify and resolve common contamination issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key starting materials?

A1: The most prevalent and industrially scalable method for synthesizing this compound (4-hydroxy-N-methylamphetamine) is through the reductive amination of 4-hydroxyphenyl-2-propanone (also known as p-hydroxyphenylacetone). This process involves the reaction of 4-hydroxyphenyl-2-propanone with methylamine (B109427) in the presence of a reducing agent.

Q2: What are the potential sources of contamination in this compound synthesis?

A2: Contamination in this compound synthesis can arise from several sources:

  • Starting Materials: Impurities present in the initial 4-hydroxyphenyl-2-propanone or methylamine can be carried through the synthesis.

  • Side Reactions: Unwanted chemical reactions can occur during the synthesis, leading to the formation of byproducts.

  • Incomplete Reactions: If the reaction does not go to completion, unreacted starting materials will remain as impurities.

  • Degradation: The final product or intermediates may degrade under the reaction or purification conditions.

  • Reagents and Solvents: Residues from reagents (e.g., reducing agents, catalysts) and solvents can contaminate the final product.

Q3: What are some of the specific impurities that I should be aware of?

A3: While a definitive list of impurities is specific to the exact reaction conditions, several potential contaminants can be anticipated based on the chemistry of the reductive amination of ketones and analogies with the synthesis of structurally similar compounds like methamphetamine. These include:

  • Unreacted 4-hydroxyphenyl-2-propanone: A primary impurity resulting from an incomplete reaction.

  • Northis compound (4-hydroxyamphetamine): Can be formed if ammonia (B1221849) is present as an impurity in the methylamine source.

  • Dimeric Impurities: Self-condensation of the intermediate imine or reaction of the product with the starting ketone can lead to the formation of dimers.

  • Over-alkylation Products: Although less common with reductive amination compared to direct alkylation, the formation of tertiary amines is a possibility.

  • Byproducts from the synthesis of 4-hydroxyphenyl-2-propanone: The purity of the starting ketone is crucial. Impurities from its synthesis, such as those from the oxidation of p-cymene (B1678584) or other routes, can be carried over.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination of 4-hydroxyphenyl-2-propanone.

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive reducing agent. 4. Incorrect stoichiometry of reactants.1. Increase reaction time or monitor reaction progress using TLC or LC-MS. 2. Optimize the reaction temperature. Reductive aminations are often performed at room temperature or with gentle heating. 3. Use a fresh, high-quality reducing agent. 4. Ensure the correct molar ratios of 4-hydroxyphenyl-2-propanone, methylamine, and the reducing agent are used.
Presence of Unreacted 4-hydroxyphenyl-2-propanone in the Final Product 1. Insufficient amount of reducing agent. 2. Short reaction time.1. Increase the equivalents of the reducing agent. 2. Extend the reaction time and monitor for the disappearance of the starting material.
Detection of Northis compound Contamination of methylamine with ammonia.Use a high-purity source of methylamine.
Formation of High Molecular Weight Impurities (Dimers) 1. High concentration of reactants. 2. Elevated reaction temperature.1. Perform the reaction at a lower concentration. 2. Maintain a controlled and moderate reaction temperature.
Discoloration of the Final Product Oxidation of the phenolic hydroxyl group.1. Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). 2. Use antioxidants during workup and storage.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyphenyl-2-propanone (1 equivalent) in methanol.

  • Add the methylamine solution (1.5 - 2 equivalents) to the flask.

  • If desired, add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₃CN, 1.2 - 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or by crystallization of a suitable salt (e.g., sulfate).

Protocol 2: Purity Analysis by HPLC-MS/MS

This method can be adapted for the analysis of this compound and its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B over a run time of 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and potential impurities.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be determined by direct infusion of a this compound standard.

    • Potential Impurities: MRM transitions for suspected impurities should be determined based on their expected molecular weights and fragmentation patterns.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity Name Chemical Structure Molecular Weight ( g/mol ) Potential Source
4-hydroxyphenyl-2-propanoneC₉H₁₀O₂150.17Unreacted starting material
Northis compoundC₉H₁₃NO151.21Ammonia contamination in methylamine
Dimeric Impurity AC₁₉H₂₄N₂O₂328.41Condensation of imine intermediate
Dimeric Impurity BC₂₀H₂₇NO₂313.43Reaction of this compound with starting ketone

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product cluster_purification Purification cluster_final Final Product SM1 4-hydroxyphenyl-2-propanone Reaction Reductive Amination SM1->Reaction SM2 Methylamine SM2->Reaction Product Crude this compound Reaction->Product Purification Purification (Chromatography/Crystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

G cluster_main Main Reaction cluster_side Potential Side Reactions Ketone 4-hydroxyphenyl-2-propanone Imine Imine Intermediate Ketone->Imine + Methylamine Northis compound Northis compound Ketone->Northis compound + Ammonia Unreacted Unreacted Ketone Ketone->Unreacted Amine Methylamine Amine->Imine This compound This compound Imine->this compound + [H] Dimer Dimeric Impurities Imine->Dimer + Imine This compound->Dimer + Ketone

Caption: Signaling pathway illustrating the main synthesis route and potential side reactions.

Technical Support Center: Synthesis and Purification of Pholedrine Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the purity of synthesized pholedrine sulphate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during synthesis and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound sulphate, presented in a question-and-answer format.

Issue 1: Low Yield of this compound Base After Reductive Amination

  • Question: My reaction shows low conversion of the starting material (4-hydroxyphenylacetone) to this compound, resulting in a poor yield. What are the likely causes and how can I improve it?

  • Answer: Low conversion in reductive amination can stem from several factors. The primary areas to investigate are the imine formation step and the activity of the reducing agent.

    • Incomplete Imine Formation: The reaction between 4-hydroxyphenylacetone (B1242247) and methylamine (B109427) to form the imine intermediate is crucial. Ensure that the methylamine solution is fresh and of the correct concentration. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone before the addition of the reducing agent.[1]

    • Inactive Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for this reaction.[1] However, it can decompose if stored improperly or exposed to moisture. Use a fresh batch of NaBH₄ and ensure anhydrous reaction conditions.

    • Sub-optimal pH: The pH of the reaction mixture can influence the rate of imine formation. A slightly acidic condition can catalyze imine formation, but a too low pH will protonate the amine, rendering it non-nucleophilic.

    • Temperature Control: The reduction step should be carried out at a controlled temperature, typically below 25°C, to avoid side reactions.[1]

Issue 2: Presence of Significant Impurities in the Crude this compound Sulphate

  • Question: My crude this compound sulphate is showing significant impurities upon analysis. What are the common impurities and how can I minimize their formation?

  • Answer: The most common impurities in the synthesis of this compound via reductive amination are the alcohol byproduct from the reduction of the starting ketone and the tertiary amine from over-alkylation of the product.

    • 4-(2-hydroxypropyl)phenol: This impurity arises from the reduction of the ketone group of 4-hydroxyphenylacetone by sodium borohydride. To minimize this, ensure that the imine formation is complete before adding the reducing agent. A two-step process where the imine is formed first is often preferred.

    • Tertiary Amine (N,N-dimethyl-4-hydroxyamphetamine): This byproduct can form if the newly formed secondary amine (this compound) reacts with another molecule of the imine intermediate. Using a slight excess of methylamine can help to favor the formation of the desired secondary amine.

    • Unreacted Starting Materials: Incomplete reaction can leave unreacted 4-hydroxyphenylacetone and methylamine in the mixture. Monitor the reaction to completion using TLC.

Issue 3: Difficulty in Purifying this compound Sulphate by Recrystallization

  • Question: I am having trouble obtaining pure crystals of this compound sulphate. The product either "oils out" or the purity does not improve significantly after recrystallization. What should I do?

  • Answer: Successful recrystallization depends heavily on the choice of solvent and the cooling process.

    • Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound sulphate, ethanol (B145695) and methanol (B129727) are commonly used.[1] If a single solvent is not effective, a two-solvent system can be employed. A good approach is to dissolve the this compound sulphate in a minimal amount of a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (an anti-solvent, like diethyl ether or hexane) until the solution becomes slightly cloudy. Reheating to get a clear solution and then allowing it to cool slowly can yield better crystals.

    • Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with the product or the formation of an oil. Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Seeding: If crystals are slow to form, adding a small "seed" crystal of pure this compound sulphate can initiate crystallization.

    • Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the crystal surface.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal molar ratio of this compound base to sulfuric acid for the synthesis of the sulphate salt?

    • A1: A 2:1 molar ratio of this compound base to sulfuric acid should be used to form this compound sulphate.[1]

  • Q2: How can I monitor the progress of the reductive amination reaction?

    • A2: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[1] By spotting the reaction mixture alongside the starting material (4-hydroxyphenylacetone), you can observe the disappearance of the starting material and the appearance of the product spot.

  • Q3: What analytical techniques are suitable for assessing the purity of this compound sulphate?

    • A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for determining the purity of this compound and its sulphate salt.[1]

  • Q4: Can I use a different reducing agent instead of sodium borohydride?

    • A4: Yes, other reducing agents can be used. For instance, sodium triacetoxyborohydride (B8407120) is a milder and more selective reducing agent for reductive aminations and can sometimes give cleaner reactions with fewer byproducts.

  • Q5: What are the key safety precautions to take during the synthesis of this compound sulphate?

    • A5: Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Sodium borohydride is flammable and reacts with water to produce hydrogen gas, so it should be handled with care.

Data Presentation

Table 1: Impact of Purification Steps on this compound Base Purity

Purification StepPurity (Illustrative)Yield (Illustrative)Key Impurities Removed
Crude Product (after work-up)80-85%-4-(2-hydroxypropyl)phenol, Tertiary Amine, Unreacted Ketone
Acid-Base Extraction90-95%~90%Unreacted Ketone
Single Recrystallization (Ethanol)>98%~75%4-(2-hydroxypropyl)phenol, Tertiary Amine
Double Recrystallization (Ethanol)>99.5%~60%Trace Impurities

Table 2: Comparison of Recrystallization Solvents for this compound Sulphate

Solvent SystemCrystal Morphology (Typical)Purity Improvement (Illustrative)Recovery Yield (Illustrative)
EthanolWell-defined needlesHighGood
MethanolSmall needlesHighModerate
Ethanol/Diethyl EtherFine powderVery HighGood
Isopropanol/HexanePrismatic crystalsModerate to HighModerate

Experimental Protocols

Protocol 1: Synthesis of this compound Base via Reductive Amination

  • Imine Formation:

    • In a round-bottom flask, dissolve 1 mole of 4-hydroxyphenylacetone in methanol.

    • Add 1.2 moles of methylamine (as a 40% solution in water or a solution in methanol).

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the 4-hydroxyphenylacetone spot is no longer visible.

  • Reduction:

    • Cool the reaction mixture in an ice bath to below 25°C.

    • Slowly add 1.5 moles of sodium borohydride (NaBH₄) in portions, maintaining the temperature below 25°C.

    • After the addition is complete, continue stirring at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue with hydrochloric acid to a pH of ~2.

    • Wash the acidic aqueous layer with diethyl ether to remove any unreacted ketone.

    • Make the aqueous layer basic (pH ~10) with sodium hydroxide (B78521) to precipitate the this compound base.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization of this compound Base

  • Dissolution:

    • Place the crude this compound base in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Dry the purified crystals in a vacuum oven.

Protocol 3: Synthesis of this compound Sulphate

  • Salt Formation:

    • Dissolve the purified this compound base in a minimal amount of ethanol.

    • In a separate flask, prepare a solution of sulfuric acid in ethanol (a 2:1 molar ratio of this compound to sulfuric acid).

    • Slowly add the sulfuric acid solution to the this compound solution with constant stirring.

  • Precipitation and Isolation:

    • The this compound sulphate will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate with a small amount of cold ethanol.

    • Dry the final product under vacuum.

Visualizations

experimental_workflow cluster_synthesis This compound Base Synthesis cluster_purification Purification cluster_salt_formation Salt Formation start 4-Hydroxyphenylacetone + Methylamine imine Imine Formation (Methanol, RT) start->imine reduction Reduction (NaBH4, <25°C) imine->reduction crude_base Crude this compound Base reduction->crude_base workup Acid-Base Work-up & Extraction crude_base->workup recrystallization Recrystallization (Ethanol) workup->recrystallization pure_base Purified this compound Base recrystallization->pure_base salt_reaction Reaction with H2SO4 (Ethanol) pure_base->salt_reaction precipitation Precipitation & Filtration salt_reaction->precipitation final_product This compound Sulphate precipitation->final_product

Caption: Experimental workflow for the synthesis and purification of this compound sulphate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Purity of This compound Sulphate cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions (e.g., alcohol formation, tertiary amine) issue->cause2 cause3 Ineffective Purification issue->cause3 solution1a Monitor reaction by TLC cause1->solution1a solution1b Check reagent quality (fresh NaBH4) cause1->solution1b solution2a Ensure complete imine formation first cause2->solution2a solution2b Use excess methylamine cause2->solution2b solution3a Optimize recrystallization solvent system cause3->solution3a solution3b Control cooling rate cause3->solution3b solution3c Perform multiple recrystallizations cause3->solution3c

Caption: Troubleshooting logic for addressing low purity issues in this compound sulphate.

References

Addressing pholedrine's "oiling out" during crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of "oiling out" during the crystallization of pholedrine.

Troubleshooting Guide: this compound "Oiling Out" During Crystallization

This guide provides a systematic approach to resolving the issue of this compound separating as an oil instead of forming crystals during the crystallization process.

Observation Potential Cause Troubleshooting Step Expected Outcome
Oily droplets form upon cooling the solution.High Degree of Supersaturation: The concentration of this compound in the solvent is too high, causing it to come out of solution above its melting point.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional warm solvent (10-20% of the original volume). 3. Allow the solution to cool more slowly.This compound remains in solution for a longer period during cooling, allowing for the formation of ordered crystals instead of oiling out.
Oiling out occurs despite slow cooling.Presence of Impurities: Impurities can depress the melting point of this compound and interfere with crystal lattice formation.1. Re-dissolve the oiled-out substance in the hot solvent. 2. Add a small amount of activated charcoal (approximately 1-2% of the solute weight). 3. Keep the solution hot for 5-10 minutes, then filter it while hot to remove the charcoal. 4. Allow the filtrate to cool slowly.Impurities are adsorbed by the charcoal, leading to a purer solution that is more likely to crystallize properly.
This compound oils out in a specific solvent system.Unsuitable Solvent: The chosen solvent or solvent mixture may not be ideal for the crystallization of this compound, leading to a miscibility gap or poor solubility at lower temperatures.1. Select a different solvent or solvent system. Consider using a mixed-solvent system where this compound is soluble in one solvent and less soluble in the other (e.g., methanol (B129727)/water, ethanol/water). 2. Perform small-scale solubility tests to identify a suitable system.A different solvent environment can alter the solubility curve of this compound, promoting crystallization over oiling out.
Oiling out is persistent across different solvents and cooling rates.Lack of Nucleation Sites: Spontaneous nucleation is not occurring, leading to a highly supersaturated state where oiling out is favored.1. Introduce seed crystals of this compound into the slightly supersaturated solution. 2. If seed crystals are unavailable, scratch the inside of the flask with a glass rod at the surface of the solution.The seed crystals or scratches provide a template for crystal growth, inducing crystallization at a lower level of supersaturation and preventing oiling out.[1]

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen during the crystallization of this compound?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid (an oil) rather than a solid crystalline form during cooling. This typically occurs when the solute's melting point is lower than the temperature at which it starts to come out of the supersaturated solution. For this compound, this can be caused by several factors, including a high concentration of the compound, the presence of impurities that lower its melting point, a too-rapid cooling rate, or the use of an inappropriate solvent system.

Q2: I've tried cooling my this compound solution very slowly, but it still oils out. What should I do next?

A2: If slow cooling is not effective, the issue may be related to impurities or the solvent system itself. We recommend trying the following:

  • Charcoal Treatment: Use activated charcoal to remove impurities that may be hindering crystallization.

  • Change Solvent System: Experiment with different solvents or a mixed-solvent system. This compound has good solubility in alcohols and ether, and is slightly soluble in water.[2] A mixture of a good solvent (like methanol or ethanol) with a poor solvent (like water) can sometimes promote crystallization.[3][4]

  • Seeding: Introduce a seed crystal to encourage crystal growth.[1]

Q3: Can I still obtain a pure product if my this compound has oiled out?

A3: It is often difficult to obtain a pure product directly from an oiled-out substance, as impurities tend to be more soluble in the oil than in the crystalline solid. However, you can attempt to recover the this compound by re-dissolving the oil in fresh hot solvent and attempting the crystallization again, employing the troubleshooting steps outlined above, such as using more solvent, a different solvent system, or adding seed crystals.

Q4: What are some suitable solvent systems for crystallizing this compound to avoid oiling out?

  • Single Solvents: Methanol has been reported for the recrystallization of this compound.[2] Ethanol and isopropanol (B130326) are also good candidates due to this compound's solubility in alcohols.[2]

  • Mixed Solvents: A mixture of an alcohol (methanol or ethanol) and water is a common choice for phenolic compounds. The water acts as an anti-solvent, reducing the solubility as the solution cools.

Q5: How does "seeding" help prevent oiling out?

A5: Seeding involves adding a small, pre-existing crystal of the pure compound to a slightly supersaturated solution. This "seed" provides a template for new molecules to deposit onto, initiating crystal growth at a lower level of supersaturation. By providing a pathway for controlled crystallization, seeding can prevent the solution from becoming highly supersaturated, which is a primary cause of oiling out.[1][5]

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds.

CompoundSolventSolubilityReference
This compoundDMSOSoluble[2]
This compoundAlcoholGood solubility[2]
This compoundEtherGood solubility[2]
This compoundWaterSlight solubility[2]
This compoundDilute AcidsReadily soluble[2]
Amphetamine (base)Lower AlcoholsFreely soluble
Amphetamine (base)Ethyl AcetateFreely soluble
Amphetamine (base)AcetoneFreely soluble
Amphetamine (base)ChloroformSlightly soluble
Amphetamine (base)WaterSlightly soluble

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Methanol)
  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot methanol required for complete dissolution. Add the solvent in small portions and bring the solution to a gentle boil between additions.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask by placing it on a few layers of paper towels.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol, and dry them thoroughly.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which this compound is less soluble, e.g., water) dropwise while stirring until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the solvent/anti-solvent mixture, and dry.

Visualizations

experimental_workflow Workflow for Addressing this compound Oiling Out start Crude this compound Sample dissolve Dissolve in Minimum Hot Solvent start->dissolve observe Observe for Oiling Out Upon Cooling dissolve->observe crystals Successful Crystallization observe->crystals No Oiling Out oil_out Oiling Out Occurs observe->oil_out Oiling Out troubleshoot Troubleshooting Steps oil_out->troubleshoot add_solvent Add More Solvent & Re-cool Slowly troubleshoot->add_solvent charcoal Charcoal Treatment troubleshoot->charcoal change_solvent Change Solvent System troubleshoot->change_solvent seed Introduce Seed Crystal troubleshoot->seed add_solvent->dissolve charcoal->dissolve change_solvent->dissolve seed->dissolve

Caption: A logical workflow for troubleshooting the "oiling out" of this compound during crystallization.

mixed_solvent_crystallization Mixed-Solvent Crystallization Protocol start Start with Crude this compound dissolve_good Dissolve in Minimum Hot 'Good' Solvent start->dissolve_good add_poor Add Hot 'Poor' Solvent Dropwise until Turbid dissolve_good->add_poor clarify Add a Few Drops of 'Good' Solvent to Clarify add_poor->clarify cool_rt Cool Slowly to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter_dry Filter and Dry Crystals cool_ice->filter_dry end Pure this compound Crystals filter_dry->end

Caption: A step-by-step experimental workflow for mixed-solvent crystallization.

References

Technical Support Center: Enhancing the Resolution of Pholedrine from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of pholedrine from its isomers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of this compound?

A1: The most common methods for resolving enantiomers of chiral amines like this compound are diastereomeric salt crystallization and chiral chromatography (including High-Performance Liquid Chromatography - HPLC, and Gas Chromatography - GC).[1][2][3] Enzymatic resolution can also be a viable alternative.

Q2: How does diastereomeric salt crystallization work for this compound resolution?

A2: This method involves reacting racemic this compound (a base) with a single enantiomer of a chiral acid (a resolving agent).[3][4] This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[3][5] The less soluble diastereomer will crystallize out of the solution first, allowing for its separation. Following separation, the pure enantiomer of this compound can be recovered by treating the salt with a base.

Q3: What are some common chiral resolving agents for amines like this compound?

A3: Commonly used chiral resolving agents for racemic amines include chiral acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[4] The choice of resolving agent is crucial and often requires screening to find one that forms diastereomeric salts with a significant difference in solubility.[3]

Q4: What is chiral chromatography and how is it applied to this compound resolution?

A4: Chiral chromatography is a technique that uses a chiral stationary phase (CSP) to separate enantiomers.[1][6] The enantiomers of this compound interact differently with the CSP, leading to different retention times and thus, separation.[6] An alternative approach is to use a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[6]

Q5: Which enantiomer of a chiral drug is typically the active one?

A5: It is common for one enantiomer of a chiral drug to be pharmacologically active while the other may be less active, inactive, or even cause undesirable side effects.[7] Therefore, the separation of enantiomers is critical in drug development to ensure safety and efficacy.[7]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Suggested Solution(s)
No crystals are forming. - The diastereomeric salt is too soluble in the chosen solvent.- The solution is not supersaturated.- Try a less polar solvent or a mixture of solvents.[8]- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly. If no crystals form at room temperature, try cooling in an ice bath.[8]- Add an anti-solvent (a solvent in which the salt is less soluble) dropwise.[8]
The diastereomeric salt is "oiling out" instead of crystallizing. - High concentration of the salt.- The cooling rate is too fast.- Inappropriate solvent.- Dilute the solution with more solvent.[8]- Allow the solution to cool more slowly to room temperature before further cooling.- Screen for a different solvent system.- Add a seed crystal of the desired diastereomeric salt to induce crystallization.[8]
Low yield of the desired diastereomer. - The molar ratio of the resolving agent to the racemic this compound is not optimal.- The difference in solubility between the two diastereomeric salts is small in the chosen solvent.- Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.5 equivalents).[9]- Screen different solvents to maximize the solubility difference between the diastereomers.- Ensure sufficient time for crystallization, but be aware that prolonged times can sometimes lead to decreased purity.[10]
Low enantiomeric excess (e.e.) of the crystallized product. - Co-crystallization of the more soluble diastereomer.- Insufficient purification of the diastereomeric salt.- Perform recrystallization of the obtained diastereomeric salt. One or more recrystallizations may be necessary to achieve high enantiomeric purity.- Optimize the crystallization temperature and cooling rate.
Chiral HPLC
Issue Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers. - The chiral stationary phase (CSP) is not suitable for this compound.- The mobile phase composition is not optimal.- Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).[1][6]- Adjust the mobile phase composition, including the ratio of organic modifier to hexane (B92381) (for normal phase) or water/buffer (for reversed phase).- Try different organic modifiers (e.g., ethanol (B145695), isopropanol).
Peak tailing or broad peaks. - Strong interaction between this compound and the stationary phase.- Column overload.- Add a small amount of an amine modifier (e.g., diethylamine, triethylamine) to the mobile phase to reduce tailing for basic compounds.- Reduce the sample concentration or injection volume.
Increase in column backpressure. - Blockage of the column inlet frit by particulates.- Precipitation of the sample in the mobile phase.- Filter all samples and mobile phases before use.- If the sample is dissolved in a solvent stronger than the mobile phase, it may precipitate upon injection. Dissolve the sample in the mobile phase if possible.[11]- Reverse-flush the column (check manufacturer's instructions first).[11]
Loss of column efficiency over time. - Adsorption of contaminants on the column.- Degradation of the chiral stationary phase.- Use a guard column to protect the analytical column.- Flush the column with a strong solvent (for immobilized CSPs, check manufacturer's guidelines for solvent compatibility).[11]- Ensure the mobile phase pH is within the stable range for the column.

Experimental Protocols

Disclaimer: The following protocols are generalized based on methods for structurally similar compounds and should be optimized for the specific resolution of this compound.

Protocol 1: Diastereomeric Salt Crystallization of this compound

This protocol is a general guideline for the resolution of a racemic amine using a chiral acid.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (+)-tartaric acid)

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)

  • Base for recovery (e.g., sodium hydroxide (B78521) solution)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Salt Formation: Dissolve racemic this compound in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.

  • Combine the two solutions. Stir the mixture and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, consider the troubleshooting steps above (e.g., cooling, adding an anti-solvent).

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in the less soluble diastereomer.

  • Recrystallization (Optional but Recommended): To improve the enantiomeric purity, recrystallize the obtained crystals from a fresh portion of the solvent.

  • Recovery of Enantiomer: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine.

  • Extraction: Extract the liberated free base (the desired this compound enantiomer) with an organic solvent like dichloromethane.

  • Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.

  • Analysis: Determine the yield and enantiomeric excess (e.e.) of the product using chiral HPLC or polarimetry.

Protocol 2: Chiral HPLC Method for this compound Enantiomers

This protocol provides a starting point for developing a chiral HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., a polysaccharide-based column like Chiralcel® OD-H or a cyclodextrin-based column)

Example Method Conditions (to be optimized):

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent (e.g., ethanol or isopropanol) with a small amount of an amine modifier. A typical starting point could be n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 274 nm (based on the UV absorbance of the phenol (B47542) group)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

Method Development and Optimization:

  • Vary the ratio of hexane to the alcohol to adjust the retention and resolution.

  • Try different alcohol modifiers (e.g., isopropanol, n-propanol).

  • Optimize the concentration of the amine modifier to improve peak shape.

Visualizations

Experimental_Workflow_Diastereomeric_Crystallization racemic_this compound Racemic this compound Solution mixing Mixing & Salt Formation racemic_this compound->mixing resolving_agent Chiral Resolving Agent Solution resolving_agent->mixing crystallization Crystallization (Cooling) mixing->crystallization filtration Filtration crystallization->filtration crystals Diastereomeric Crystals (Enriched) filtration->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor recovery Recovery of This compound Enantiomer (Base Treatment) crystals->recovery pure_enantiomer Pure this compound Enantiomer recovery->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Crystallization.

Experimental_Workflow_Chiral_HPLC cluster_hplc HPLC System mobile_phase Mobile Phase Reservoir pump Pump mobile_phase->pump injector Injector pump->injector chiral_column Chiral Column injector->chiral_column detector UV Detector chiral_column->detector data_system Data System (Chromatogram) detector->data_system sample This compound Sample (Racemic or Enriched) sample->injector

Caption: Workflow for Chiral HPLC Analysis.

References

Technical Support Center: Pholedrine Immunoassay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in pholedrine immunoassay results.

I. Frequently Asked Questions (FAQs)

Q1: Why am I seeing positive results in an amphetamine/methamphetamine immunoassay when I am working with this compound?

A1: You are likely observing cross-reactivity. This compound is structurally very similar to amphetamine and methamphetamine, sharing the core phenethylamine (B48288) skeleton.[1] This structural similarity can lead to the antibodies in amphetamine/methamphetamine immunoassays recognizing this compound, resulting in a false-positive signal.[1] It is also important to note that this compound is a known metabolite of methamphetamine, which can further complicate the interpretation of screening results.[1]

Q2: How does this cross-reactivity occur in a competitive immunoassay?

A2: In a competitive immunoassay, an unknown analyte in a sample (like this compound) competes with a labeled drug conjugate for a limited number of antibody binding sites.[1] If this compound binds to the antibodies, it prevents the labeled drug conjugate from binding. When the signal from the labeled conjugate is measured, it will be low, which is interpreted as a positive result for the target analyte (amphetamine/methamphetamine).[1]

Q3: Is there quantitative data available on the cross-reactivity of this compound with common amphetamine immunoassays?

A3: Specific quantitative cross-reactivity data for this compound is not consistently available in the manufacturer's literature for many commercial amphetamine immunoassays.[1] This lack of data makes it difficult to predict the exact concentration of this compound that will trigger a positive result in a given assay. However, based on its structure, a high likelihood of cross-reactivity is expected.[1] For context, the table below shows cross-reactivity data for other structurally similar sympathomimetic amines in various amphetamine immunoassays.

Table 1: Comparative Cross-Reactivity of Sympathomimetic Amines in Amphetamine Immunoassays

CompoundAssay Manufacturer/TypeConcentration for Positive Result (ng/mL)% Cross-Reactivity
d-Amphetamine(Reference)500100%
d-Methamphetamine(Reference)500100%
EphedrineSyva EMIT>10,000<5%
EphedrineAbbott FPIAVery LimitedNot Specified
PhenylpropanolamineSyva EMIT>10,000<5%
PhenylpropanolamineAbbott FPIAVery LimitedNot Specified
PhentermineNot Specified25,0002%
PseudoephedrineNot Specified50,0001%

Note: This data is compiled from various sources and is for comparative purposes only. The absence of specific data for this compound is a known gap in the literature.[1] Cross-reactivity can vary significantly between different assays and manufacturers.

Q4: My screening immunoassay is positive, but I suspect a false positive due to this compound. What is the recommended next step?

A4: Any positive result from an immunoassay screen where this compound interference is suspected should be considered presumptive. The definitive next step is to perform a confirmatory analysis using a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These methods separate compounds based on their chemical properties and identify them based on their unique mass spectra, allowing for the unambiguous identification of this compound and differentiation from amphetamine and methamphetamine.

Q5: What other factors besides cross-reactivity can cause inaccurate immunoassay results?

A5: Several factors can lead to inaccurate results, including:

  • Matrix Effects: Components in the sample matrix (e.g., urine, plasma) can interfere with the antibody-antigen binding.

  • Heterophilic Antibodies: These are human antibodies that can bind to the animal antibodies used in the immunoassay, causing a false positive or negative result. Human anti-mouse antibodies (HAMA) are a common example.

  • Sample Quality: Improper sample collection, storage, or the presence of contaminants can affect results.

  • Procedural Errors: Deviations from the assay protocol, such as incorrect incubation times or temperatures, can lead to inaccurate results.

II. Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: Unexpected Positive Result in an Amphetamine/Methamphetamine Screening Assay

Possible Cause: Cross-reactivity with this compound.

Troubleshooting Workflow:

G start Start: Unexpected Positive Amphetamine Immunoassay Result suspect_this compound Is this compound present in the sample or a potential interferent? start->suspect_this compound confirm_method Action: Perform Confirmatory Analysis (GC-MS or LC-MS/MS) suspect_this compound->confirm_method Yes no_pholedrine_suspect Are other cross-reactants or interferences possible? suspect_this compound->no_pholedrine_suspect No pholedrine_present Result: this compound Detected, Amphetamine/Methamphetamine NOT Detected confirm_method->pholedrine_present other_cause Result: this compound NOT Detected, Amphetamine/Methamphetamine Detected confirm_method->other_cause conclusion_fp Conclusion: Initial result was a False Positive due to this compound cross-reactivity. pholedrine_present->conclusion_fp conclusion_tp Conclusion: Initial result was a True Positive. other_cause->conclusion_tp investigate_other Action: Investigate other potential interferences (see Mitigation Protocols) no_pholedrine_suspect->investigate_other

Caption: Troubleshooting workflow for a suspected false positive.

Issue 2: High Background Signal or Inconsistent Results

Possible Cause: Non-specific binding or matrix effects.

Mitigation Strategies:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.

  • Use of Blocking Agents: Blocking agents can be added to the assay to prevent non-specific binding of interfering molecules.

  • Optimize Assay Conditions: Review and optimize incubation times, temperatures, and washing steps as per the manufacturer's protocol.

III. Experimental Protocols

Protocol 1: Sample Dilution to Mitigate Interference

This protocol describes how to perform serial dilutions of a sample to identify a dilution factor that minimizes interference while maintaining a detectable signal for the target analyte (if present).

Materials:

  • Your sample (e.g., urine, plasma)

  • Assay-specific diluent buffer

  • Calibrated pipettes and sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Labeling: Label a series of microcentrifuge tubes for each dilution: 1:2, 1:4, 1:8, 1:16, etc.

  • Initial Dilution (1:2): Add equal volumes of your sample and the assay diluent to the "1:2" tube (e.g., 50 µL sample + 50 µL diluent). Mix thoroughly by gentle vortexing or pipetting.

  • Serial Dilutions:

    • Transfer half of the volume from the "1:2" tube to the "1:4" tube, which already contains an equal volume of diluent. Mix thoroughly.

    • Repeat this process for the subsequent tubes (e.g., transfer from "1:4" to "1:8") until you have a series of dilutions.

  • Assay: Run the undiluted sample and each dilution in your immunoassay according to the manufacturer's protocol.

  • Analysis: Analyze the results to determine the optimal dilution that provides a consistent and expected result, minimizing the suspected interference.

Protocol 2: Cross-Reactivity Testing for this compound

This protocol outlines a general procedure to determine the cross-reactivity of this compound in a specific amphetamine immunoassay.

Materials:

  • This compound sulfate (B86663) standard of known purity

  • Drug-free matrix (e.g., certified drug-free human urine)

  • Amphetamine immunoassay kit (including calibrators and controls)

  • Calibrated pipettes and volumetric flasks

Procedure:

  • Prepare this compound Stock Solution: Prepare a high-concentration stock solution of this compound sulfate in the drug-free matrix.

  • Prepare Spiked Samples: Perform serial dilutions of the this compound stock solution in the drug-free matrix to create a range of concentrations. This range should bracket the concentration you expect might cause a positive result.

  • Assay Setup:

    • Calibrate the analyzer with the manufacturer-provided calibrators for the amphetamine immunoassay.

    • Run the manufacturer-provided controls to ensure the assay is performing correctly.

    • Run a drug-free matrix sample as a negative control.

    • Run a sample spiked with the target analyte (e.g., d-amphetamine) at the cutoff concentration as a positive control.

  • Analyze Spiked Samples: Analyze the series of this compound-spiked samples.

  • Data Analysis:

    • Record the results for each this compound concentration.

    • Determine the lowest concentration of this compound that produces a positive result.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Lowest Concentration of this compound Giving a Positive Result) x 100

Protocol 3: Confirmatory Analysis by GC-MS (General Overview)

This is a general overview of the steps involved in confirming the presence of this compound and differentiating it from amphetamines using GC-MS. Specific parameters will need to be optimized for your instrument and analytes of interest.

Workflow for GC-MS Confirmation:

G start Start: Presumptive Positive Immunoassay Sample extraction 1. Sample Preparation (e.g., Solid-Phase Extraction) start->extraction derivatization 2. Derivatization (to increase volatility) extraction->derivatization gc_separation 3. Gas Chromatography (GC) Separation of compounds derivatization->gc_separation ms_detection 4. Mass Spectrometry (MS) Detection and Fragmentation gc_separation->ms_detection data_analysis 5. Data Analysis Compare retention time and mass spectra to reference standards ms_detection->data_analysis result Result: Unambiguous identification of this compound vs. Amphetamine data_analysis->result

Caption: General workflow for GC-MS confirmation analysis.

IV. Visualizing the Mechanism of Interference

Competitive Immunoassay Principle

The following diagram illustrates the principle of a competitive immunoassay and how a cross-reactant like this compound can interfere.

G cluster_0 Negative Sample (No this compound) cluster_1 Positive Sample (with this compound) Antibody Antibody Labeled Drug Labeled Drug Antibody->Labeled Drug Binding Occurs Result_Neg High Signal Labeled Drug->Result_Neg Generates Signal Antibody_P Antibody This compound This compound Antibody_P->this compound This compound Competes and Binds Labeled Drug_P Labeled Drug Result_Pos Low Signal Labeled Drug_P->Result_Pos Binding Inhibited, No/Low Signal

Caption: Competitive immunoassay principle and interference.

References

Validation & Comparative

A Comparative Guide to Pholedrine and Hydroxyamphetamine for the Diagnosis of Horner's Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pholedrine and hydroxyamphetamine, two sympathomimetic amines used in the pharmacological diagnosis of Horner's syndrome. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their mechanisms of action, diagnostic efficacy, and application protocols, supported by experimental data.

Introduction to Horner's Syndrome and Diagnostic Challenges

Horner's syndrome is a clinical triad (B1167595) of unilateral miosis (constricted pupil), ptosis (drooping eyelid), and facial anhidrosis (decreased sweating), resulting from a disruption of the oculosympathetic pathway. Pharmacological testing is crucial for localizing the lesion along this three-neuron pathway, which originates in the hypothalamus, descends through the brainstem and spinal cord, synapses in the superior cervical ganglion, and finally innervates the iris dilator muscle. The key diagnostic challenge lies in differentiating between a preganglionic (first- or second-order neuron) and a postganglionic (third-order neuron) lesion, which has significant implications for etiological investigation and patient management.

Mechanism of Action: Indirect-Acting Sympathomimetics

Both this compound and hydroxyamphetamine are indirect-acting sympathomimetic agents. Their diagnostic utility in Horner's syndrome hinges on their ability to stimulate the release of norepinephrine (B1679862) from the presynaptic nerve terminals of the third-order (postganglionic) neuron at the neuromuscular junction of the iris dilator muscle.

  • Hydroxyamphetamine : This agent triggers the release of stored norepinephrine from intact adrenergic nerve endings.[1] In a patient with a preganglionic (first or second-order neuron) lesion, the postganglionic neuron remains intact and contains norepinephrine. Therefore, the instillation of hydroxyamphetamine will cause the affected pupil to dilate.[2] Conversely, in a postganglionic lesion, the nerve terminal is degenerated, and norepinephrine stores are depleted. As a result, hydroxyamphetamine will fail to produce significant mydriasis (pupil dilation) in the affected eye.[2]

  • This compound : As the n-methyl derivative of hydroxyamphetamine, this compound shares a similar mechanism of action.[3] It also acts by releasing endogenous norepinephrine from sympathetic nerve endings.[3][4] Due to its similar pharmacological properties, it serves as a reliable substitute for hydroxyamphetamine, which is often commercially unavailable.[5][6]

Comparative Efficacy and Clinical Data

Several studies have evaluated the efficacy of these agents in localizing the lesion in Horner's syndrome. While hydroxyamphetamine has been the traditional drug of choice, this compound has been shown to be an effective alternative.

A study directly comparing mydriatic responses found that 1% this compound produced effects similar to 0.5% hydroxyamphetamine.[5][7] In a cohort of 13 patients with unilateral Horner's syndrome, 1% this compound correctly distinguished all five patients with preganglionic lesions from the eight with postganglionic lesions.[5] Another study involving 18 patients with Horner's syndrome and known hydroxyamphetamine test results reported that this compound demonstrated the same diagnostic effect as hydroxyamphetamine.[4]

For comparison, a study evaluating 1% hydroxyamphetamine reported a sensitivity of 93% and a specificity of 83% in localizing postganglionic lesions.[2][3] It is important to note that false-negative results with hydroxyamphetamine can occur in acute cases of Horner's syndrome, as norepinephrine stores in the postganglionic terminals may not yet be depleted.[3]

Data Presentation: Quantitative Comparison

FeatureThis compoundHydroxyamphetaminePhenylephrine (1%) - Alternative
Mechanism of Action Indirect-acting sympathomimetic; releases norepinephrineIndirect-acting sympathomimetic; releases norepinephrineDirect-acting sympathomimetic; α1-adrenergic receptor agonist
Typical Concentration 1%0.5% - 1%1%
Efficacy Similar to 0.5% hydroxyamphetamine[5][7]Considered the traditional standard for localization[2]A reliable and readily available alternative[2]
Sensitivity Not explicitly reported in large studies, but shown to be effective[4][5]93% for postganglionic lesions[2][3]81% for postganglionic lesions[2][3]
Specificity Not explicitly reported in large studies, but shown to be effective[4][5]83% for postganglionic lesions[2][3]100% for postganglionic lesions[2][3]
Onset of Action Maximal effect between 20 and 90 minutes[4]Dilation observed after approximately 60 minutes-
Duration of Action 8-10 hours[4]--
Availability Not widely available commercially[6]Often commercially unavailable[3][6]Readily available

Experimental Protocols

A standardized protocol is essential for accurate and reproducible results. The following outlines the key steps for pharmacological testing with this compound or hydroxyamphetamine.

Pre-Test Procedure
  • Patient Consent and Screening : Obtain informed consent. Screen for contraindications such as known hypersensitivity to the drug, narrow-angle glaucoma, and cardiovascular disease.

  • Discontinuation of Conflicting Medications : Ensure the patient has not used cocaine or apraclonidine (B1662514) eye drops within the preceding 48 hours, as these can interfere with the test results.[6]

  • Baseline Pupil Measurement : In a dimly lit room, measure the pupil diameter of both eyes. This can be done using a pupillometer for accuracy or a millimeter ruler. Record the degree of anisocoria (difference in pupil size).

Test Administration
  • Drug Instillation : Instill two drops of either 1% this compound or 1% hydroxyamphetamine solution into the conjunctival sac of both eyes.[7]

  • Post-Instillation Care : To minimize systemic absorption, apply gentle pressure to the lacrimal sac for 2-3 minutes after instillation.

Post-Test Observation and Interpretation
  • Pupil Measurement : After 45-60 minutes, re-measure the pupil diameter of both eyes under the same dim lighting conditions.

  • Interpretation of Results :

    • Preganglionic or Central Lesion : If the Horner's pupil dilates to an equal or greater extent than the normal pupil, it indicates an intact postganglionic neuron. This localizes the lesion to the first or second-order neuron.

    • Postganglionic Lesion : If the Horner's pupil fails to dilate or dilates significantly less than the normal pupil, it suggests a lesion of the third-order neuron due to depleted norepinephrine stores. An abnormally weak dilation is often considered a difference of more than 1.0 mm compared to the contralateral eye.[8]

Mandatory Visualizations

Signaling Pathway in Horner's Syndrome Diagnosis

Signaling Pathway in Horner's Syndrome Diagnosis cluster_preganglionic Preganglionic / Central Lesion cluster_postganglionic Postganglionic Lesion Intact Postganglionic Neuron Intact Postganglionic Neuron NE Stores Present NE Stores Present Intact Postganglionic Neuron->NE Stores Present This compound / Hydroxyamphetamine This compound / Hydroxyamphetamine NE Release NE Release This compound / Hydroxyamphetamine->NE Release stimulates No/Minimal NE Release No/Minimal NE Release This compound / Hydroxyamphetamine->No/Minimal NE Release stimulates Pupil Dilation Pupil Dilation NE Release->Pupil Dilation causes Damaged Postganglionic Neuron Damaged Postganglionic Neuron Depleted NE Stores Depleted NE Stores Damaged Postganglionic Neuron->Depleted NE Stores No/Minimal Pupil Dilation No/Minimal Pupil Dilation No/Minimal NE Release->No/Minimal Pupil Dilation results in Experimental Workflow for Pharmacological Testing start Patient with Suspected Horner's Syndrome pre_test Pre-Test Protocol (Consent, Screening, Baseline Pupil Measurement) start->pre_test instillation Instill this compound or Hydroxyamphetamine in Both Eyes pre_test->instillation wait Wait 45-60 Minutes instillation->wait post_test Post-Test Pupil Measurement wait->post_test interpretation Interpret Results post_test->interpretation preganglionic Preganglionic/Central Lesion (Affected Pupil Dilates) interpretation->preganglionic Symmetric Dilation postganglionic Postganglionic Lesion (Affected Pupil Fails to Dilate) interpretation->postganglionic Asymmetric Dilation

References

Navigating a Data Gap: The Cross-Reactivity of Pholedrine in Amphetamine Immunoassay Kits

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of drug screening and development, understanding the potential for cross-reactivity in immunoassays is paramount to ensuring accurate and reliable results. This guide addresses the critical topic of pholedrine cross-reactivity in commonly used amphetamine immunoassay kits. However, a comprehensive review of scientific literature and manufacturer's data reveals a significant and recurring data gap: specific quantitative cross-reactivity data for this compound is largely unavailable.[1]

This guide, therefore, aims to equip researchers, scientists, and drug development professionals with the available comparative data for structurally similar compounds, a detailed experimental protocol to determine this compound's cross-reactivity, and a foundational understanding of the principles governing these assays.

The Structural Rationale for Cross-Reactivity

This compound, also known as 4-hydroxy-N-methylamphetamine, shares a core phenethylamine (B48288) skeleton with amphetamine and methamphetamine.[1] This structural similarity is the primary reason for the high potential for cross-reactivity.[1] Immunoassays rely on antibodies that recognize specific molecular shapes, and the shared structural motifs between this compound and amphetamines make it likely that the antibodies used in these kits will bind to this compound, leading to a false-positive result.[1][2] This is a crucial consideration, especially as this compound is a known metabolite of methamphetamine, which can complicate the interpretation of screening results.[1]

Comparative Cross-Reactivity Data

While specific data for this compound remains elusive, examining the cross-reactivity of other sympathomimetic amines can provide a valuable comparative context. The following table summarizes the cross-reactivity of several compounds in different amphetamine immunoassay kits. It is important to note that this data is for related compounds and is presented to illustrate the variable nature of cross-reactivity among different assays.

CompoundImmunoassay KitCutoff Concentration (ng/mL)Concentration of Cross-Reactant Producing a Positive Result (ng/mL)Cross-Reactivity (%)
d,l-AmphetamineCEDIA Amphetamines/Ecstasy50060083
PhentermineCEDIA Amphetamines/Ecstasy50010,0005
PseudoephedrineEMIT II Plus Amphetamine1000> 50,000< 2
PhentermineEMIT II Plus Amphetamine300 (d-methamphetamine)5,8005.2
PhenylpropanolamineEMIT II Plus Amphetamine300 (d-methamphetamine)700,000< 0.1
d,l-PhenylpropanolamineCEDIA Amphetamines/Ecstasy1000500,0000.3
d-PseudoephedrineCEDIA Amphetamines/Ecstasy1000160,0000.9
l-EphedrineCEDIA Amphetamines/Ecstasy1000250,0000.5

Note: Cross-reactivity percentages are calculated as (Cutoff Concentration / Concentration of Cross-Reactant) x 100. Data is compiled from various sources and manufacturer's package inserts.[1][3][4]

Experimental Protocol for Determining this compound Cross-Reactivity

Given the lack of available data, laboratories may need to determine the cross-reactivity of this compound in their specific amphetamine immunoassay platforms. The following is a generalized, detailed methodology for conducting such a study.

1. Materials:

  • Commercial amphetamine immunoassay kit (e.g., CEDIA, EMIT, FPIA) with accompanying calibrators and controls.

  • Certified reference standard of this compound sulfate (B86663).

  • Certified reference standard of the target analyte (e.g., d-amphetamine or d-methamphetamine).

  • Certified drug-free human urine.

  • Automated clinical chemistry analyzer compatible with the chosen immunoassay.

  • Standard laboratory equipment, including calibrated pipettes and volumetric flasks.

2. Methods:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound sulfate in a suitable solvent like methanol (B129727) or deionized water.

  • Preparation of Spiked Samples: Serially dilute the this compound sulfate stock solution with drug-free human urine to create a range of concentrations. This range should be broad enough to identify the concentration that produces a result at or above the assay's cutoff.

  • Assay Procedure:

    • Calibrate the analyzer using the manufacturer-provided calibrators for the amphetamine immunoassay.

    • Run the manufacturer-provided controls to verify that the assay is performing within the specified limits.

    • Analyze the prepared series of this compound-spiked urine samples.

  • Data Analysis:

    • Determine the concentration of this compound that produces a result equivalent to the assay's cutoff concentration for the target analyte.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Concentration of this compound Producing a Positive Result) x 100

Visualizing the Process and Principle

To further clarify the experimental workflow and the underlying mechanism of the immunoassay, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_assay Immunoassay Analysis cluster_data Data Interpretation stock_solution Prepare this compound Stock Solution spiked_samples Create Serial Dilutions in Drug-Free Urine stock_solution->spiked_samples calibrate Calibrate Analyzer analyze Analyze Spiked Samples spiked_samples->analyze run_controls Run QC Controls calibrate->run_controls run_controls->analyze determine_conc Determine Concentration at Cutoff analyze->determine_conc calculate_cross Calculate % Cross-Reactivity determine_conc->calculate_cross

References

A Comparative Guide: LC-MS/MS vs. GC-MS for Pholedrine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pholedrine, a sympathomimetic amine, is critical in both clinical and forensic toxicology. As a polar and non-volatile molecule, the choice of analytical technique for its determination is a crucial consideration. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. We will delve into the experimental protocols, present comparative performance data, and visualize the analytical workflows.

Principle of Analysis

Both LC-MS/MS and GC-MS are hyphenated techniques that couple a chromatographic separation method with mass spectrometric detection. The chromatography step separates this compound from other components in a sample matrix, while the mass spectrometer provides sensitive and selective detection and quantification. However, the fundamental principles of separation and the requirements for sample preparation differ significantly between the two.

LC-MS/MS is ideally suited for the analysis of polar, non-volatile compounds like this compound.[1] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The intact molecule can then be ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer.[1] The use of tandem mass spectrometry (MS/MS) enhances specificity by isolating a precursor ion of this compound and then fragmenting it to produce specific product ions for quantification.[1]

GC-MS , on the other hand, is primarily used for volatile and thermally stable compounds.[2] To make polar compounds like this compound suitable for GC analysis, a chemical derivatization step is typically required.[3][4] This process modifies the analyte to increase its volatility and thermal stability. Following separation in a gaseous mobile phase, the derivatized analyte is ionized by electron impact (EI), which causes extensive fragmentation, creating a characteristic mass spectrum for identification.[1]

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using both LC-MS/MS and GC-MS. The LC-MS/MS protocol is based on a validated method for this compound, while the GC-MS protocol is a representative method adapted from the analysis of structurally similar amphetamines, highlighting the necessary derivatization step.

LC-MS/MS Method for this compound Quantification

This method is based on a published study by Römhild et al. (2003).[5]

1. Sample Preparation (Solid-Phase Extraction - SPE) [5]

  • Columns: C18 SPE columns.

  • Procedure:

    • Condition the SPE column with methanol (B129727) followed by water.

    • Load the pre-treated biological sample (e.g., plasma, urine).

    • Wash the column to remove interferences.

    • Elute this compound with an appropriate organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Liquid Chromatography (LC) [5]

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in 95:5 (v/v) water:acetonitrile.

  • Mobile Phase B: 3:1 (v/v) methanol:acetonitrile.

  • Gradient: A gradient elution program is used to separate this compound from matrix components.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

3. Mass Spectrometry (MS/MS) [5]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

GC-MS Method for this compound Quantification (Representative Protocol)

This protocol is based on general procedures for the GC-MS analysis of amphetamine-like substances.[6][7]

1. Sample Preparation (Liquid-Liquid Extraction - LLE) [6]

  • Procedure:

    • Adjust the pH of the biological sample to alkaline conditions.

    • Extract this compound into an organic solvent (e.g., ethyl acetate, butyl acetate).[6]

    • Separate the organic layer and evaporate it to dryness.

2. Derivatization [3][7]

  • Reagent: A fluorinated anhydride (B1165640) such as heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), or trifluoroacetic anhydride (TFAA) is commonly used.[7]

  • Procedure:

    • Reconstitute the dried extract in a suitable solvent.

    • Add the derivatization reagent.

    • Heat the mixture (e.g., 70°C for 30 minutes) to facilitate the reaction.[7]

    • The resulting derivative is then injected into the GC-MS.

3. Gas Chromatography (GC) [6]

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[8]

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to achieve optimal separation.

  • Injector: Splitless injection mode is often employed for trace analysis.[8]

4. Mass Spectrometry (MS) [6]

  • Ionization: Electron Impact (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.

Performance Comparison

The following table summarizes the key quantitative performance parameters for the two techniques. The LC-MS/MS data is specific to this compound analysis, while the GC-MS data represents typical performance for the analysis of derivatized amphetamines.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.8 ng/mL[5]1 - 10 ng/mL (analyte dependent)[6]
Lower Limit of Quantification (LLOQ) 3 ng/mL[5]4 - 50 ng/mL (analyte dependent)[6]
Linearity (r²) >0.999[5]>0.99[6]
Precision (%RSD) Intra-day: 3.8-8.7% Inter-day: 6.7-10.7%[5]<15%[6]
Sample Preparation SPE or LLELLE followed by mandatory derivatization
Analysis Time Typically shorter due to no derivatizationLonger due to the derivatization step
Specificity Very high due to MRMHigh, but potential for interferences
Throughput HigherLower

Workflow Visualizations

The following diagrams illustrate the experimental workflows for this compound quantification by LC-MS/MS and GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution & Reconstitution SPE->Elution LC LC Separation Elution->LC ESI Electrospray Ionization LC->ESI MSMS Tandem MS (MRM) ESI->MSMS Quantification Quantification MSMS->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Derivatization Derivatization LLE->Derivatization GC GC Separation Derivatization->GC EI Electron Impact Ionization GC->EI MS MS Detection (SIM) EI->MS Quantification Quantification MS->Quantification

References

Navigating the Analytical Maze: A Comparative Guide to Pholedrine Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of pholedrine, a sympathomimetic amine, is critical in diverse fields ranging from clinical toxicology to doping control and pharmaceutical quality assurance. This guide provides an objective comparison of leading analytical methods for this compound detection, supported by experimental data and detailed protocols to inform methodological selection.

This compound's structural similarity to other amphetamine-type substances necessitates the use of highly specific and reliable detection methods. This comparative analysis focuses on three prominent techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (ELISA).

Performance Characteristics at a Glance

The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes the key validation parameters for the compared methods, offering a clear overview of their capabilities.

ParameterHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Immunoassay (ELISA)
Limit of Detection (LOD) 0.8 ng/mL[1][2][3]Data not available in reviewed literatureDependent on specific assay and cross-reactivity
Limit of Quantification (LOQ) 3 ng/mL[1][2][3]Data not available in reviewed literatureDependent on specific assay and cross-reactivity
Linearity 1 - 100 ng/mL (r=0.999)[1][2][3]Data not available in reviewed literatureTypically exhibits a sigmoidal dose-response curve
Specificity High; based on retention time and mass fragmentation[1]High; based on retention time and mass fragmentation[1]Variable; potential for cross-reactivity with other amphetamine-type substances[1]
Precision (RSD%) Intra-day: 3.8-8.7%; Inter-day: 6.7-10.7%[1][2][3]Data not available in reviewed literatureDependent on specific assay
Confirmatory Method YesYesNo, requires confirmation by a more specific method[1]

In-Depth Method Comparison

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands out as the gold standard for the unambiguous identification and precise quantification of this compound.[1] Its high sensitivity and specificity are derived from the combination of chromatographic separation and mass analysis. The ability to separate this compound from structurally similar compounds, coupled with the definitive identification provided by mass spectrometry, makes it an ideal choice for confirmatory analysis.[1]

A validated LC-MS/MS method for the determination of this compound in human body fluids demonstrated a limit of detection (LOD) of 0.8 ng/mL and a lower limit of quantification (LLOQ) of 3 ng/mL.[1][2][3] The calibration curve was linear in the range of 1-100 ng/mL with a correlation coefficient of 0.999.[1][2][3] This method also exhibited excellent precision, with intra-day and inter-day relative standard deviations (RSD) ranging from 3.8% to 8.7% and 6.7% to 10.7%, respectively.[1][2][3]

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Blood) SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution of Analyte SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation Evaporation->HPLC Ionization Ionization (e.g., ESI) HPLC->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification

General workflow for LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful and reliable technique for the confirmatory analysis of this compound.[1] Similar to LC-MS/MS, it offers high specificity based on the compound's retention time and mass fragmentation pattern. However, a potential drawback of GC-MS for the analysis of polar compounds like this compound is the frequent need for a derivatization step to increase their volatility and thermal stability. This additional step can add complexity and time to the analytical workflow.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (Optional but often necessary) Extraction->Derivatization GC GC Separation Derivatization->GC Ionization Ionization (e.g., EI) GC->Ionization MS Mass Analyzer (Scan or SIM) Ionization->MS Detector Detector MS->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Identification Library Matching & Identification DataAcquisition->Identification

General workflow for GC-MS analysis of this compound.
Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly used as a preliminary screening tool for the detection of drug classes. These assays are based on the principle of competitive binding between an antibody and the target analyte.[1] While ELISA kits can be rapid and suitable for high-throughput screening, their specificity can be a significant limitation.

Studies have shown that some amphetamine/methamphetamine immunoassays can detect the presence of this compound due to cross-reactivity.[1] This can lead to false-positive results. Therefore, it is crucial to confirm any positive immunoassay result with a more specific and robust method like LC-MS/MS or GC-MS.[1]

ELISA_Workflow cluster_assay ELISA Procedure cluster_detection Detection & Analysis AddSample Add Sample, Conjugate, & Antibody to Coated Plate Incubate Incubate (Competitive Binding) AddSample->Incubate Wash Wash Plate Incubate->Wash AddSubstrate Add Substrate Wash->AddSubstrate IncubateColor Incubate (Color Development) AddSubstrate->IncubateColor StopReaction Stop Reaction IncubateColor->StopReaction ReadPlate Read Absorbance (Plate Reader) StopReaction->ReadPlate Calculate Calculate Results ReadPlate->Calculate

General workflow for a competitive ELISA.

Experimental Protocols

Validated LC-MS/MS Method for this compound in Human Body Fluids

This protocol is adapted from a validated method for the determination of this compound in human body fluids.[2][3]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of the biological matrix (e.g., plasma, urine), add an appropriate internal standard.

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient program to achieve separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the internal standard must be optimized.

Conclusion

The choice of an analytical method for this compound detection is contingent upon the specific requirements of the analysis, including the need for sensitivity, specificity, and throughput. For unambiguous identification and accurate quantification, LC-MS/MS is the superior method due to its high sensitivity and specificity. GC-MS offers a reliable alternative for confirmatory purposes, although it may necessitate a derivatization step. Immunoassays serve as a valuable tool for initial screening but require confirmation by a more definitive technique to avoid the potential for false-positive results. Researchers and drug development professionals should carefully consider these factors to select the most appropriate method for their application.

References

A Comparative Pharmacokinetic Analysis of Pholedrine and its Parent Compound Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of pholedrine and its parent compound, methamphetamine. The information presented is collated from experimental data to assist researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) of these two sympathomimetic amines.

Data Presentation: A Side-by-Side Look at Pharmacokinetic Parameters

The following table summarizes the available quantitative pharmacokinetic data for this compound and methamphetamine. It is important to note that comprehensive human pharmacokinetic data for this compound is limited, with much of the available information derived from its role as a metabolite of methamphetamine and from preclinical animal studies.

Pharmacokinetic ParameterThis compoundMethamphetamine
Bioavailability Data not availableOral: 67%, Intranasal: 79%, Inhalation: 90.3%
Time to Peak Plasma Concentration (Tmax) Data not availableOral: ~3 hours, Intranasal: ~2.7 hours, Smoked: ~2.5 hours
Plasma Half-Life (t½) Data not available9-12 hours (can range from 5-30 hours)[1]
Volume of Distribution (Vd) 3.15 - 4.23 L/kg (in rats)~3.5 L/kg
Protein Binding Data not availableVaries widely, but generally considered low (<20%)[2]
Metabolism Primarily a metabolite of methamphetamine, formed by CYP2D6-mediated hydroxylation.[3]Hepatic, primarily by CYP2D6. Major metabolites include amphetamine and this compound (p-hydroxymethamphetamine).[3]
Excretion Excreted in urine as sulfate (B86663) and glucuronide conjugates.[3]Primarily renal. Approximately 30-50% of a dose is excreted unchanged in the urine, with the rate being highly dependent on urinary pH.[1]

Experimental Protocols

General Protocol for a Preclinical In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for determining the pharmacokinetic profile of a compound like this compound or methamphetamine in a preclinical rodent model.

1. Animal Model:

  • Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Health Status: Animals should be healthy, of a specific age and weight range, and acclimatized to the laboratory environment for at least one week prior to the study.

2. Drug Formulation and Administration:

  • The compound is dissolved in a suitable vehicle (e.g., saline, polyethylene (B3416737) glycol).

  • For intravenous (IV) administration, the formulation is administered as a bolus via the tail vein.

  • For oral (PO) administration, the formulation is delivered via oral gavage.

3. Dosing:

  • At least three dose levels are typically evaluated to assess dose proportionality.

4. Sample Collection:

  • Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Blood is collected via a cannulated vessel (e.g., jugular vein) or through sparse sampling from the tail vein.

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

5. Plasma Preparation:

  • Blood samples are centrifuged to separate plasma.

  • Plasma is transferred to clean tubes and stored at -80°C until analysis.

6. Bioanalytical Method:

  • A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying the drug and its metabolites in plasma.[4]

  • The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[5][6]

7. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin).

  • Key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and clearance are calculated.

Diagram of the Experimental Workflow

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis A Animal Acclimatization C Dosing (IV or PO) A->C B Drug Formulation B->C D Blood Sample Collection (Serial Time Points) C->D E Plasma Separation (Centrifugation) D->E F Bioanalysis (LC-MS/MS) E->F G Pharmacokinetic Data Analysis F->G G METH Methamphetamine CYP2D6 CYP2D6 (Aromatic Hydroxylation) METH->CYP2D6 PHOL This compound (p-hydroxymethamphetamine) CYP2D6->PHOL G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Blocks & Reverses VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits DA_synapse Dopamine DAT->DA_synapse DA Efflux DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Leakage DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Response Stimulant Effects DA_receptor->Response

References

A Comparative Analysis of Pholedrine and Other Mydriatic Agents for Pupillary Dilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of pholedrine, an indirect-acting sympathomimetic amine, with other commonly used mydriatic agents. The following sections detail the performance of these agents based on available experimental data, outline typical experimental protocols for their evaluation, and illustrate their mechanisms of action through signaling pathway diagrams.

Data Presentation: Mydriatic Efficacy

The following table summarizes the quantitative data on the efficacy of this compound and other mydriatic agents. Data has been aggregated from multiple clinical studies. It is important to note that direct head-to-head trials for all agents under identical conditions are limited; therefore, values should be considered representative.

Mydriatic AgentConcentration(s) StudiedOnset of MydriasisTime to Peak MydriasisPeak Pupil Diameter (mm)Duration of MydriasisMechanism of Action
This compound 1%~20 minutes20 - 90 minutes[1]Increase of ~2.2 mm[1]Up to 8 - 10 hours[1]Indirect-acting Sympathomimetic
Phenylephrine 2.5%, 10%15 - 30 minutes[2]~15 minutes (monkeys)[3]4.3 - 6.7 mm5.5 - >7 hours[4]Direct α1-Adrenergic Agonist
Tropicamide 0.5%, 1%15 - 30 minutes[2]25 - 30 minutes[5]~7 mm[4]4 - 8 hours[5]Muscarinic Antagonist
Cyclopentolate 1%15 - 30 minutes30 - 60 minutes~7 mm[4]12 - 24 hours[6]Muscarinic Antagonist
Atropine 1%~40 minutes[7]~2 hours[7]~8.3 mm[7][8]Up to 12 days[7][8]Muscarinic Antagonist

Experimental Protocols

The evaluation of mydriatic agents typically follows a standardized clinical trial methodology to ensure objectivity and reproducibility.

General Protocol for a Comparative Mydriatic Study

A representative experimental design to compare the efficacy and safety of different mydriatic agents is a randomized, double-masked, parallel-group or crossover study.

1. Subject Selection:

  • A cohort of healthy volunteers or patients requiring pupillary dilation for ophthalmic examination is recruited.

  • Exclusion criteria often include a history of cardiac disease, hypertension, glaucoma, or hypersensitivity to any of the study drugs[9].

2. Baseline Measurements:

  • Baseline pupil diameter is measured under standardized lighting conditions (photopic or mesopic) using a pupillometer.

  • Other relevant ocular parameters such as intraocular pressure and visual acuity are also recorded.

3. Drug Administration:

  • Subjects are randomly assigned to receive one of the mydriatic agents being studied.

  • A single drop of the designated ophthalmic solution is instilled into the conjunctival sac of one or both eyes. The contralateral eye may serve as a control or receive a different agent for comparison.

4. Efficacy and Safety Monitoring:

  • Pupil diameter is measured at regular intervals (e.g., every 5-10 minutes for the first hour, then every 30-60 minutes) until the pupil returns to its baseline size.

  • Subjective comfort, visual acuity, and any adverse events are recorded throughout the study.

5. Data Analysis:

  • The primary outcome is typically the mean change in pupil diameter from baseline at various time points.

  • Statistical analyses, such as t-tests or ANOVA, are used to compare the mydriatic effects between the different agents.

Experimental Workflow Diagram

Experimental_Workflow cluster_pre Pre-Instillation cluster_instillation Intervention cluster_post Post-Instillation cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Baseline_Measurements Baseline Measurements (Pupil Size, IOP, etc.) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Drug_Instillation Mydriatic Agent Instillation Randomization->Drug_Instillation Efficacy_Monitoring Efficacy Monitoring (Pupil Size at Intervals) Drug_Instillation->Efficacy_Monitoring Safety_Monitoring Safety Monitoring (Adverse Events) Drug_Instillation->Safety_Monitoring Data_Collection Data Collection Efficacy_Monitoring->Data_Collection Safety_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

A typical experimental workflow for comparing mydriatic agents.

Signaling Pathways

Mydriatic agents achieve pupillary dilation through two primary mechanisms: stimulation of the sympathetic nervous system or inhibition of the parasympathetic nervous system.

Sympathomimetic Pathway (this compound and Phenylephrine)

Sympathomimetic agents mimic the effects of norepinephrine (B1679862) and epinephrine, leading to the contraction of the iris dilator muscle.

  • This compound is an indirect-acting sympathomimetic. It acts by promoting the release of norepinephrine from presynaptic nerve terminals in the iris dilator muscle[10][11]. This increased concentration of norepinephrine in the synaptic cleft leads to the activation of α1-adrenergic receptors on the muscle, causing contraction and subsequent pupillary dilation.

  • Phenylephrine is a direct-acting sympathomimetic that selectively binds to and activates α1-adrenergic receptors on the iris dilator muscle[3][12]. This direct stimulation also results in muscle contraction and mydriasis.

Sympathomimetic_Pathway cluster_indirect Indirect-Acting (this compound) cluster_direct Direct-Acting (Phenylephrine) cluster_receptor Receptor Activation cluster_effect Cellular Effect This compound This compound NE_Release Norepinephrine Release This compound->NE_Release promotes Alpha1_Receptor α1-Adrenergic Receptor NE_Release->Alpha1_Receptor activates Phenylephrine Phenylephrine Phenylephrine->Alpha1_Receptor activates Dilator_Contraction Iris Dilator Muscle Contraction Alpha1_Receptor->Dilator_Contraction Mydriasis Mydriasis (Pupil Dilation) Dilator_Contraction->Mydriasis

Signaling pathway for sympathomimetic mydriatic agents.
Parasympatholytic (Anticholinergic) Pathway (Tropicamide, Cyclopentolate, Atropine)

Anticholinergic agents block the action of acetylcholine (B1216132) at muscarinic receptors on the iris sphincter muscle. This inhibition of the parasympathetic pathway leads to relaxation of the sphincter muscle, allowing the unopposed action of the iris dilator muscle to widen the pupil.[13]

  • Tropicamide, Cyclopentolate, and Atropine all act as competitive antagonists at muscarinic acetylcholine receptors (primarily M3 receptors) on the iris sphincter muscle. By blocking these receptors, they prevent acetylcholine from binding and initiating muscle contraction.[13] This results in the relaxation of the sphincter muscle and subsequent pupillary dilation.

Anticholinergic_Pathway cluster_agent Anticholinergic Agents cluster_receptor Receptor Blockade cluster_effect Cellular Effect Anticholinergic Tropicamide / Cyclopentolate / Atropine Muscarinic_Receptor Muscarinic Receptor (M3) Anticholinergic->Muscarinic_Receptor blocks Sphincter_Relaxation Iris Sphincter Muscle Relaxation Muscarinic_Receptor->Sphincter_Relaxation leads to Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor intended action Mydriasis Mydriasis (Pupil Dilation) Sphincter_Relaxation->Mydriasis

Signaling pathway for anticholinergic mydriatic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological interactions of pholedrine and its structural analogs with adrenergic and dopaminergic receptors.

This guide provides an objective comparison of the structural activity relationships (SAR) of this compound and other key phenethylamines, including amphetamine, methamphetamine, and ephedrine, alongside the endogenous catecholamines norepinephrine (B1679862) and dopamine (B1211576). While quantitative binding data for this compound is limited in publicly available literature, this document synthesizes known pharmacological profiles and compares them with the well-documented receptor affinities of structurally similar compounds. This comparative analysis, supplemented with detailed experimental methodologies and signaling pathway diagrams, offers a valuable resource for professionals in pharmacology and drug development.

Introduction to this compound and Related Phenethylamines

This compound, chemically known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine belonging to the phenethylamine (B48288) class. Structurally, it is closely related to other well-known phenethylamines such as amphetamine, methamphetamine, and the naturally occurring neurotransmitters dopamine and norepinephrine. These compounds share a common β-phenylethylamine backbone, and their pharmacological activities are significantly influenced by substitutions on the aromatic ring, the ethylamine (B1201723) side chain, and the terminal amino group. The structural similarities and differences among these compounds dictate their affinity and efficacy at various G-protein coupled receptors (GPCRs), primarily adrenergic and dopaminergic receptors, leading to a diverse range of physiological and psychological effects. Understanding the SAR of this class of compounds is crucial for the design of novel therapeutics with improved selectivity and reduced side effects.

Comparative Receptor Binding Affinities

A comprehensive literature search reveals a scarcity of direct quantitative binding affinity data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) for this compound at specific adrenergic or dopaminergic receptor subtypes. However, by examining the binding profiles of structurally related phenethylamines, a likely pattern of activity for this compound can be inferred. The following table summarizes the receptor binding affinities of key phenethylamines at various adrenergic and dopaminergic receptors. This data is compiled from various scientific sources and should be used as a comparative reference.

Compoundα1A-AR (pKi)α2A-AR (pKi)α2C-AR (pKi)D1-R (Ki, nM)D2-R (Ki, nM)DAT (Ki, nM)NET (EC50, nM)
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Amphetamine Data not availableData not availableData not available>10,000>10,000430~50
Methamphetamine Data not availableData not availableData not available>10,000>10,000Data not availableData not available
Ephedrine Data not available~5 (Ki)Data not availableData not availableData not availableData not available~50
Norepinephrine Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Dopamine Data not availableData not availableData not available~200~10430Data not available
β-Phenethylamine 4.414.404.28Data not availableData not availableData not availableData not available
Norephedrine 4.704.654.54Data not availableData not availableData not availableData not available

Note: The absence of data for many compound-receptor pairs in this table highlights the need for further research to fully elucidate the SAR of these phenethylamines. The presented values are compiled from various sources and should be considered as approximations. The primary mechanism of action for many of these compounds, particularly amphetamine and its derivatives, involves the inhibition of monoamine transporters, which is not fully captured by receptor binding affinities alone. Based on its structure (a hydroxyl group on the phenyl ring and a methyl group on the amine), this compound is expected to exhibit activity at adrenergic receptors, similar to other sympathomimetics.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the structural activity relationships of phenethylamine compounds.

Radioligand Competition Binding Assay for Adrenergic and Dopaminergic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

a. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

b. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a fixed concentration of the radiolabeled ligand (e.g., [³H]prazosin for α1-adrenergic receptors, [³H]rauwolscine for α2-adrenergic receptors, [³H]dihydroalprenolol for β-adrenergic receptors, [³H]SCH23390 for D1-dopamine receptors, or [³H]spiperone for D2-dopamine receptors) and varying concentrations of the unlabeled test compound.

  • The reaction is initiated by the addition of the membrane preparation.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.

c. Filtration and Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The filters are then dried, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

d. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation by a compound, determining whether the compound is an agonist, antagonist, or inverse agonist, and quantifying its potency (EC₅₀) and efficacy (Emax).

a. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors):

  • Cells expressing the Gs- or Gi-coupled receptor of interest are seeded in a multi-well plate.

  • For Gi-coupled receptors, cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels.

  • Cells are then incubated with varying concentrations of the test compound.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET)-based biosensors.

  • The EC₅₀ and Emax values are determined by plotting the cAMP concentration against the log of the compound concentration.

b. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors):

  • Cells expressing the Gq-coupled receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • The baseline fluorescence is measured.

  • Varying concentrations of the test compound are added to the cells.

  • The change in intracellular calcium concentration is monitored in real-time by measuring the change in fluorescence intensity using a fluorescence plate reader or a flow cytometer.

  • The EC₅₀ value is determined from the dose-response curve of the fluorescence signal.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways for adrenergic and dopaminergic receptors and a general workflow for a radioligand binding assay.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling (Gq-coupled) cluster_alpha2 α2-Adrenergic Receptor Signaling (Gi-coupled) cluster_beta β-Adrenergic Receptor Signaling (Gs-coupled) Ligand_a1 Norepinephrine / Epinephrine Receptor_a1 α1-AR Ligand_a1->Receptor_a1 Gq Gq Receptor_a1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Ca->PKC Response_a1 Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response_a1 Ligand_a2 Norepinephrine / Epinephrine Receptor_a2 α2-AR Ligand_a2->Receptor_a2 Gi Gi Receptor_a2->Gi AC_a2 Adenylyl Cyclase Gi->AC_a2 inhibits cAMP_a2 cAMP AC_a2->cAMP_a2 PKA_a2 Protein Kinase A cAMP_a2->PKA_a2 Response_a2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) PKA_a2->Response_a2 Ligand_b Norepinephrine / Epinephrine Receptor_b β-AR Ligand_b->Receptor_b Gs_b Gs Receptor_b->Gs_b AC_b Adenylyl Cyclase Gs_b->AC_b activates cAMP_b cAMP AC_b->cAMP_b PKA_b Protein Kinase A cAMP_b->PKA_b Response_b Physiological Response (e.g., Increased Heart Rate, Glycogenolysis) PKA_b->Response_b Dopamine_Signaling cluster_d1 D1-like Receptor Signaling (Gs-coupled) cluster_d2 D2-like Receptor Signaling (Gi-coupled) Ligand_d1 Dopamine Receptor_d1 D1/D5 Receptor Ligand_d1->Receptor_d1 Gs_d1 Gs Receptor_d1->Gs_d1 AC_d1 Adenylyl Cyclase Gs_d1->AC_d1 activates cAMP_d1 cAMP AC_d1->cAMP_d1 PKA_d1 Protein Kinase A cAMP_d1->PKA_d1 Response_d1 Physiological Response (e.g., Neuronal Excitation) PKA_d1->Response_d1 Ligand_d2 Dopamine Receptor_d2 D2/D3/D4 Receptor Ligand_d2->Receptor_d2 Gi_d2 Gi Receptor_d2->Gi_d2 AC_d2 Adenylyl Cyclase Gi_d2->AC_d2 inhibits cAMP_d2 cAMP AC_d2->cAMP_d2 PKA_d2 Protein Kinase A cAMP_d2->PKA_d2 Response_d2 Physiological Response (e.g., Neuronal Inhibition) PKA_d2->Response_d2 Binding_Assay_Workflow A 1. Membrane Preparation (from cells/tissue expressing receptor) B 2. Assay Setup (96-well plate) - Radioligand (fixed concentration) - Unlabeled Test Compound (varying concentrations) - Membranes A->B C 3. Incubation (to reach binding equilibrium) B->C D 4. Filtration (separate bound from unbound radioligand) C->D E 5. Scintillation Counting (measure radioactivity) D->E F 6. Data Analysis - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation E->F

Head-to-head comparison of different SPE cartridges for pholedrine extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of pholedrine, selecting the optimal solid-phase extraction (SPE) cartridge is a critical step to ensure accurate and reliable results. This guide provides a head-to-head comparison of different SPE cartridge technologies for this compound extraction, supported by available experimental data and detailed methodologies.

This compound, a sympathomimetic amine, requires efficient extraction from complex biological matrices such as plasma and urine prior to analysis. The choice of SPE sorbent chemistry significantly impacts recovery, purity, and sensitivity of the analytical method. The primary SPE sorbents considered for this compound extraction fall into two main categories: reversed-phase silica-based cartridges (like C18) and polymeric cartridges, which can be further categorized into reversed-phase and mixed-mode ion exchange.

Performance Comparison

To facilitate a clear comparison, the following table summarizes the performance of different SPE cartridges based on available data for this compound and other structurally similar basic compounds.

Cartridge TypeSorbent ChemistryAnalyteMatrixAverage Recovery (%)Reproducibility (RSD %)Key Advantages
Reversed-Phase Silica-Based
SPEC-C18AR/MP3((R))C18 bonded silicaThis compoundBiological Fluids67%[1]Not ReportedWell-established for hydrophobic compounds.
C18C18 bonded silicaThis compoundUrineNot ReportedNot ReportedEffective for extracting this compound from biological fluids.[2]
Mixed-Mode Polymeric
Discovery DSC-MCAXC8 and Strong Cation Exchange (SCX)Basic DrugsBiological Fluids>90%<5%High recovery and reproducibility for basic compounds.
Oasis MCXPolymeric with Strong Cation Exchange (SCX)Basic DrugsPlasma>72.6%Not ReportedSelective extraction of basic compounds.
Reversed-Phase Polymeric
Strata-XPolymeric Styrene-DivinylbenzeneBasic DrugsUrine71-112%Not ReportedHigh and consistent recoveries for a broad range of drugs.[3]
Oasis HLBHydrophilic-Lipophilic Balanced PolymerVarious DrugsPlasma>79%Not ReportedBroad applicability for compounds with varying polarities.[4]

Note: Direct comparative studies for this compound across all cartridge types are limited. Data for "Basic Drugs" is included to provide a reasonable expectation of performance for this compound, which is a basic compound.

Key Insights

  • Mixed-Mode Cation Exchange (MCX): Cartridges like Discovery DSC-MCAX and Oasis MCX offer a dual retention mechanism, combining reversed-phase and strong cation exchange. This approach is particularly advantageous for basic compounds like this compound, as it allows for strong retention and rigorous washing steps, leading to cleaner extracts and potentially higher recoveries (>90% for some basic drugs).

  • Reversed-Phase Polymeric (e.g., Strata-X, Oasis HLB): Polymeric sorbents provide a pH-stable and versatile platform for SPE. Strata-X, a polymeric styrene-divinylbenzene sorbent, has demonstrated high recoveries for a wide range of basic drugs.[3] Oasis HLB, a hydrophilic-lipophilic balanced polymer, is designed to retain a broad spectrum of compounds and shows high recovery for many pharmaceuticals.[4] These polymeric sorbents are often more robust than their silica-based counterparts.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these extraction techniques. Below are representative protocols for C18 and a general mixed-mode cation exchange cartridge.

Reversed-Phase SPE Protocol for this compound using a C18 Cartridge

This protocol is a typical procedure for the extraction of this compound from a biological matrix.

SPE_Workflow_C18 cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Pretreat Pre-treatment (e.g., Centrifugation) Sample->Pretreat Condition 1. Conditioning (Methanol) Pretreat->Condition Load Sample Equilibrate 2. Equilibration (Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (Water & Methanol (B129727)/Water) Load->Wash Elute 5. Elution (Methanol) Wash->Elute Evaporate Evaporation Elute->Evaporate Collect Eluate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

C18 SPE Workflow for this compound Extraction
  • Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading: Load the pre-treated biological sample onto the cartridge.

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water and 3 mL of 5% methanol in water.

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol.

  • Downstream Processing: The eluate is typically evaporated to dryness and reconstituted in a suitable solvent for analysis by techniques such as LC-MS/MS.

Generic Mixed-Mode Cation Exchange (MCX) SPE Protocol for Basic Compounds like this compound

This protocol leverages the dual retention mechanism of MCX cartridges for a more selective extraction.

SPE_Workflow_MCX cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (MCX) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Pretreat Pre-treatment (Acidification, e.g., Formic Acid) Sample->Pretreat Condition 1. Conditioning (Methanol) Pretreat->Condition Load Sample Equilibrate 2. Equilibration (Acidified Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash_Polar 4a. Wash (Polar) (Acidified Water) Load->Wash_Polar Wash_NonPolar 4b. Wash (Non-Polar) (Methanol) Wash_Polar->Wash_NonPolar Elute 5. Elution (Ammoniated Methanol) Wash_NonPolar->Elute Evaporate Evaporation Elute->Evaporate Collect Eluate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Pholedrine: A Stable Biomarker for Accurate Methamphetamine Usage Assessment in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Wastewater-based epidemiology (WBE) has emerged as a critical tool for monitoring public health trends by analyzing biomarkers in sewage. For illicit drugs like methamphetamine, accurate consumption estimation has been hampered by the direct disposal of the parent compound into wastewater systems, leading to inflated figures. This guide provides a comprehensive comparison of pholedrine, a primary metabolite of methamphetamine, as a stable and reliable biomarker, with other established biomarkers for drugs of abuse. Experimental data and detailed protocols are presented to support its validation and application in research and drug development.

Comparative Stability of Wastewater Biomarkers

The stability of a biomarker in the sewer network is paramount for accurate WBE. Degradation or transformation of a biomarker between excretion and sample collection at the wastewater treatment plant can lead to underestimation of substance use. This compound has been shown to exhibit high stability under various wastewater conditions.[1] The following table summarizes the stability of this compound and other key biomarkers for common drugs of abuse.

BiomarkerParent DrugStability in Wastewater (at ~20°C, pH ~7.5)Notes
This compound MethamphetamineHigh Stability As a metabolite, its presence is a more reliable indicator of consumption versus direct disposal of methamphetamine.[1]
MethamphetamineMethamphetamineStable for at least 12 hours[2][3]Prone to overestimation due to direct disposal.
AmphetamineAmphetamineStable for at least 12 hours[2][3]Can also be a metabolite of other substances.
Benzoylecgonine (BE)CocaineGenerally considered stable, though some studies show modest formation over time (0.2% per hour).[2][3]Cocaine itself degrades significantly (40% after 12 hours).[2][3]
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP)MethadoneStable for at least 12 hours[2][3]A primary and stable metabolite of methadone.
6-monoacetylmorphine (6-AM)HeroinSignificant degradation (20% after 12 hours)[2][3]Its presence is a definitive indicator of recent heroin use.

Experimental Protocols

Accurate quantification of this compound in wastewater requires robust and validated analytical methods. The following protocols detail the key steps from sample collection to analysis.

Protocol 1: Wastewater Sample Collection and Preparation

Objective: To collect a representative wastewater sample and prepare it for the analysis of this compound.

Materials:

Procedure:

  • Sample Collection: Collect a 24-hour composite sample of influent wastewater using an automated sampler to ensure a representative sample over a full day. Store the collected sample in amber glass or polypropylene bottles at 4°C.

  • Preservation: Immediately after collection, acidify the sample to pH 2 with HCl or H₂SO₄. This is a critical step to inhibit microbial degradation of the analyte.[1]

  • Filtration: Filter the wastewater sample through a glass fiber filter to remove suspended solids.[1]

  • Solid Phase Extraction (SPE): a. Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. b. Loading: Load 100 mL of the filtered wastewater sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min. c. Washing: Wash the cartridge with 5 mL of ultrapure water followed by 5 mL of 40% methanol in water to remove potential interferences. d. Elution: Elute the this compound from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of this compound in the prepared wastewater extract.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Materials:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d₃)

  • Mobile phases (e.g., A: 5mM ammonium acetate (B1210297) in water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid)

  • Reconstituted sample extract from Protocol 1

Procedure:

  • Instrument Setup:

    • LC Column: A C18 reversed-phase column is suitable for separation.

    • Mobile Phase Gradient: A gradient elution is typically used to achieve optimal separation from matrix components.

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

  • Calibration: Prepare a series of calibration standards of known this compound concentrations containing a fixed amount of the internal standard.

  • Sample Analysis: Inject the reconstituted sample extract, calibration standards, and quality control samples into the LC-MS/MS system.

  • Data Processing and Quantification:

    • Integrate the peak areas for the quantifier and qualifier MRM transitions of this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the wastewater sample by interpolating its peak area ratio from the calibration curve.

Visualizing the Workflow and Biomarker Comparison

To further clarify the process of validating and comparing wastewater biomarkers, the following diagrams illustrate the experimental workflow and the logical relationships in biomarker selection.

experimental_workflow cluster_collection Sample Collection & Preservation cluster_preparation Sample Preparation cluster_analysis Analysis collection 24h Composite Wastewater Sampling preservation Acidification (pH 2) & Refrigeration (4°C) collection->preservation Immediate filtration Filtration (Remove Solids) preservation->filtration spe Solid Phase Extraction (SPE) filtration->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Quantification evaporation->lcms data Data Processing & Concentration Calculation lcms->data biomarker_comparison cluster_criteria Ideal Biomarker Criteria cluster_biomarkers Biomarker Comparison criteria High Stability Metabolite Specificity High Excretion Rate Ease of Detection pho This compound (High Stability, High Specificity) criteria->pho Meets Criteria be Benzoylecgonine (Good Stability, High Specificity) criteria->be Meets Criteria cocaine Cocaine (Low Stability, Non-specific) criteria->cocaine Fails on Stability eddp EDDP (High Stability, High Specificity) criteria->eddp Meets Criteria

References

Comparative Stability of Pholedrine in Blood Versus Urine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides a comprehensive comparison of the stability of pholedrine in two critical biological matrices: blood and urine. Understanding the stability of an analyte in the matrix in which it is being measured is paramount for the accurate interpretation of toxicological and pharmacokinetic data. While direct comparative stability studies for this compound are limited in publicly available literature, this document synthesizes established principles of drug stability, data from structurally similar compounds, and known characteristics of blood and urine matrices to provide a robust guide for researchers, scientists, and drug development professionals.

This compound, also known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine and a metabolite of methamphetamine.[1][2] Its chemical structure, which includes a phenolic hydroxyl group and a secondary amine, makes it susceptible to certain degradation pathways, particularly oxidation.[1] The stability of this compound can be influenced by several factors, including temperature, pH, light, and the presence of enzymes or bacteria.[3][4]

Executive Summary of Comparative Stability

Based on the analysis of available data for structurally related compounds and the intrinsic properties of each biological matrix, a general stability profile can be inferred:

  • Urine: this compound is expected to exhibit greater stability in urine compared to blood, provided that appropriate storage conditions are maintained. Urine is a less complex matrix with lower enzymatic activity.[5][6] The stability of similar compounds, such as amphetamine and methamphetamine, has been shown to be high in urine, especially when stored at or below 4°C and protected from bacterial contamination.[4][7]

  • Blood: Blood is a more challenging matrix for this compound stability due to the presence of metabolic enzymes and a more complex composition.[3] Enzymatic degradation and oxidation are more likely to occur in blood samples.[3][7] Proper and prompt processing, including the use of anticoagulants and preservatives, and storage at low temperatures are critical for minimizing degradation.

Data Presentation: Anticipated Stability of this compound

The following tables summarize the anticipated stability of this compound in blood and urine under various storage conditions. These profiles are extrapolated from studies on amphetamine derivatives and general principles of drug stability.[4][5][7][8][9]

Table 1: Anticipated Long-Term Stability of this compound (% Remaining)

Storage ConditionBlood (with preservative)Urine (sterile)Factors Influencing Stability
-80°C / -70°C>95% (1 year)>95% (1 year)Considered optimal for long-term storage, minimizing both chemical and enzymatic degradation.[7]
-20°C>90% (1 year)>95% (1 year)Generally acceptable for long-term storage. Amphetamine and methamphetamine are stable under these conditions in urine.[9] Some degradation may occur in blood over extended periods.[8]
4°C (Refrigerated)85-90% (1 month)>90% (3 months)Short-term storage only. Risk of enzymatic degradation in blood and bacterial growth in non-sterile urine.[5][8]
20-25°C (Room Temp)<80% (24 hours)<85% (24 hours)Not recommended for storage. Significant degradation is likely, especially in the presence of bacteria in urine.[5][6]

Table 2: Anticipated Short-Term (Bench-Top) and Freeze-Thaw Stability of this compound

ConditionBloodUrineKey Considerations
Bench-Top Stability
2-8°C (on ice)>95% (8 hours)>98% (8 hours)Processing on ice is recommended to minimize degradation.[7]
20-25°C (Room Temp)90-95% (4 hours)>95% (4 hours)Exposure to room temperature should be minimized.
Freeze-Thaw Stability
3 Cycles (-20°C to RT)>90%>95%This compound is expected to be relatively stable to a few freeze-thaw cycles, similar to other amphetamines.[4][7]

Experimental Protocols

Accurate assessment of this compound stability requires validated bioanalytical methods and well-defined experimental protocols.

Protocol 1: Sample Collection and Handling
  • Blood:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and a preservative (e.g., sodium fluoride) to inhibit enzymatic activity.

    • If plasma or serum is required, centrifuge the blood sample as soon as possible after collection.

    • Immediately freeze the resulting plasma, serum, or whole blood at -20°C or lower, unless analysis is performed immediately.

  • Urine:

    • Collect urine in a sterile container.

    • To prevent bacterial growth, which can alter pH and degrade the analyte, samples should be stored at 4°C if analyzed within a few days, or frozen at -20°C or lower for long-term storage.[5][6]

    • For extended long-term storage, sterilization of the urine sample by filtration may be considered.[5][6]

Protocol 2: Forced Degradation (Stress Testing) of this compound

This protocol is used to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at 80°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at 80°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to a temperature of 80°C for 72 hours.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

Protocol 3: Analytical Method for this compound Quantification

A validated stability-indicating high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the quantification of this compound in biological matrices.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate this compound from the biological matrix and minimize matrix effects.

  • Chromatographic Separation:

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Mandatory Visualization

G cluster_collection Sample Collection & Initial Handling cluster_processing Sample Processing cluster_storage Storage Conditions cluster_analysis Analysis Blood_Collection Blood Collection (Preservative Tube) Centrifugation Centrifugation (for Plasma/Serum) Blood_Collection->Centrifugation Long_Term Long-Term Storage (-20°C or -80°C) Blood_Collection->Long_Term Whole Blood Urine_Collection Urine Collection (Sterile Container) Filtration Filtration (Optional) (for Urine Sterilization) Urine_Collection->Filtration Urine_Collection->Long_Term Centrifugation->Long_Term Plasma/Serum Filtration->Long_Term Extraction Sample Extraction (SPE or LLE) Long_Term->Extraction Thaw Short_Term Short-Term Storage (2-8°C) Short_Term->Extraction Room_Temp Room Temperature (Avoid) Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: Experimental workflow for this compound stability assessment.

G cluster_degradation Degradation Pathways This compound This compound 4-hydroxy-N-methylamphetamine Oxidation Oxidation (Phenolic -OH group) This compound->Oxidation Susceptible Enzymatic_Degradation Enzymatic Degradation (e.g., in blood) This compound->Enzymatic_Degradation Higher risk in blood Bacterial_Degradation Bacterial Degradation (in non-sterile urine) This compound->Bacterial_Degradation Risk in urine Hydrolysis Hydrolysis (e.g., under strong acid/base) This compound->Hydrolysis Forced degradation

Caption: Potential degradation pathways for this compound.

Conclusion

While direct comparative stability data for this compound in blood versus urine is not extensively documented, a comprehensive understanding can be derived from the stability of analogous compounds and the fundamental differences between these biological matrices. This compound is anticipated to be more stable in urine than in blood, particularly when samples are stored under appropriate conditions to prevent bacterial growth. For both matrices, storage at low temperatures (-20°C or colder) is crucial for maintaining analyte integrity over time. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct robust stability assessments for this compound, ensuring the reliability and accuracy of their analytical results.

References

Evaluating the Specificity of Anti-Pholedrine Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the specificity of anti-pholedrine antibodies. Given the structural similarity of pholedrine to other sympathomimetic amines, thorough specificity testing is critical for the accurate and reliable performance of immunoassays. This document outlines the structural basis for potential cross-reactivity, presents a template for quantitative data comparison, and provides detailed experimental protocols for generating this data.

Introduction to this compound and Antibody Specificity

This compound, also known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic drug used primarily in ophthalmology to dilate the pupil.[1] Its chemical structure features a phenethylamine (B48288) skeleton, a core structure it shares with other sympathomimetic amines such as amphetamine, methamphetamine, and ephedrine.[1][2] This structural resemblance is the primary reason for the high potential of cross-reactivity in immunoassays.[1][2] An antibody developed against this compound may also recognize these structurally related molecules, leading to false-positive results or inaccurate quantification in an assay.

For researchers developing diagnostic assays or using anti-pholedrine antibodies as research tools, understanding and quantifying this cross-reactivity is paramount. High specificity ensures that the antibody binds preferentially to this compound with minimal binding to other structurally similar compounds, thus guaranteeing the reliability and validity of experimental results.

Quantitative Data on Antibody Specificity

While specific quantitative data for the cross-reactivity of dedicated anti-pholedrine antibodies is not widely available in peer-reviewed literature, the potential for cross-reactivity within broader amphetamine immunoassays is acknowledged.[1] The following table provides a template for researchers to present their own experimental data when evaluating the specificity of an anti-pholedrine antibody against a panel of structurally related compounds.

Table 1: Cross-Reactivity of Anti-Pholedrine Antibody

CompoundChemical StructureConcentration for 50% Inhibition (IC50)% Cross-Reactivity*
This compound 4-[2-(Methylamino)propyl]phenolUser-defined100%
Amphetamine(RS)-1-phenylpropan-2-amineUser-definedUser-defined
Methamphetamine(S)-N-methyl-1-phenylpropan-2-amineUser-definedUser-defined
Ephedrine(1R,2S)-2-(methylamino)-1-phenylpropan-1-olUser-definedUser-defined
Pseudoephedrine(1S,2S)-2-(methylamino)-1-phenylpropan-1-olUser-definedUser-defined
Tyramine4-(2-aminoethyl)phenolUser-definedUser-defined
Phenylephrine(R)-3-[-1-hydroxy-2-(methylamino)ethyl]phenolUser-definedUser-defined

*Percent Cross-Reactivity is calculated using the formula: (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols

To generate the quantitative data for Table 1, the following experimental protocols are recommended.

Competitive ELISA for Specificity Testing

This protocol determines the concentration of a test compound required to inhibit the binding of the anti-pholedrine antibody to immobilized this compound by 50% (IC50).

Materials:

  • High-binding 96-well microplate

  • Anti-pholedrine antibody

  • This compound-protein conjugate (e.g., this compound-BSA) for coating

  • This compound standard

  • Panel of potential cross-reactants (see Table 1)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-protein conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each test compound.

    • In a separate plate or tubes, mix 50 µL of each dilution with 50 µL of the anti-pholedrine antibody at a pre-determined optimal concentration.

    • Incubate this mixture for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody/analyte mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the concentration for each compound. Determine the IC50 value for each analyte. Calculate the percent cross-reactivity as indicated in the footnote of Table 1.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Anti-pholedrine antibody

  • This compound and potential cross-reactants

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the anti-pholedrine antibody diluted in an appropriate immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of concentrations for this compound and each test compound in the running buffer.

    • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) during the association and dissociation phases.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • A lower KD value indicates a higher binding affinity. Compare the KD values for this compound and the test compounds to quantify specificity.

Visualizations

Competitive Immunoassay Principle

The following diagram illustrates the competitive binding principle underlying the ELISA protocol for specificity testing. In the presence of a high concentration of the free analyte (this compound or a cross-reactant), the antibody binding sites are occupied, leading to less antibody binding to the coated antigen and a weaker signal.

G cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Ab1 Antibody Ag_coated1 Coated Antigen Ab1->Ag_coated1 High Binding Signal1 Strong Signal Ag_coated1->Signal1 Ab2 Antibody Free_Ag Free Analyte Ab2->Free_Ag Binding Sites Occupied Ag_coated2 Coated Antigen Ab2->Ag_coated2 Low Binding Signal2 Weak Signal Ag_coated2->Signal2

Caption: Competitive immunoassay principle for specificity testing.

Experimental Workflow for Antibody Specificity Evaluation

This diagram outlines the logical flow of experiments to comprehensively evaluate the specificity of an anti-pholedrine antibody.

G start Start: Obtain Anti-Pholedrine Antibody select_panel Select Panel of Structurally Related Compounds start->select_panel competitive_elisa Perform Competitive ELISA select_panel->competitive_elisa spr Perform Surface Plasmon Resonance (SPR) select_panel->spr calc_ic50 Calculate IC50 and % Cross-Reactivity competitive_elisa->calc_ic50 data_analysis Analyze and Compare Data calc_ic50->data_analysis calc_kinetics Determine ka, kd, and KD spr->calc_kinetics calc_kinetics->data_analysis conclusion Conclude on Antibody Specificity data_analysis->conclusion

Caption: Workflow for evaluating anti-pholedrine antibody specificity.

References

A Comparative Metabolic and Pharmacodynamic Analysis of Pholedrine and Norpholedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic and pharmacodynamic profiles of pholedrine and its N-demethylated analogue, northis compound. Both are sympathomimetic amines with significance in pharmacology and toxicology, primarily recognized as metabolites of methamphetamine and amphetamine, respectively. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of their distinct yet related characteristics.

Introduction and Chemical Structures

This compound, also known as 4-hydroxy-N-methylamphetamine, and northis compound, or 4-hydroxyamphetamine, are structurally similar compounds, differing only by a methyl group on the amine.[1][2][3] This seemingly minor structural variance leads to notable differences in their metabolic fate and, consequently, their pharmacokinetic and pharmacodynamic profiles. This compound is a significant metabolite of methamphetamine, formed through aromatic hydroxylation, a reaction primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[4][5] Similarly, northis compound is a major metabolite of amphetamine, also formed via CYP2D6-mediated hydroxylation.[2][5]

Comparative Metabolic Pathways

The metabolism of this compound and northis compound is a critical determinant of their biological activity and duration of action. The primary metabolic distinction between the two lies in the potential for N-demethylation of this compound.

This compound Metabolism: The metabolism of this compound can proceed through conjugation of the phenolic hydroxyl group (Phase II metabolism) to form glucuronide and sulfate (B86663) conjugates.[4] While N-demethylation to northis compound is a plausible metabolic step for secondary amines, in vivo studies in rats have suggested that this pathway may not be significant for this compound itself.[6] One study found no detectable levels of northis compound (p-hydroxyamphetamine) in serum or urine after intravenous administration of this compound to rats.[6]

Northis compound Metabolism: As the N-demethylated analogue, northis compound's primary metabolic routes involve conjugation of its phenolic hydroxyl group.[2] It can also be further metabolized by dopamine (B1211576) β-hydroxylase to 4-hydroxynorephedrine.[2]

The key metabolic pathways are visualized in the following diagram:

cluster_this compound This compound Metabolism cluster_northis compound Northis compound Metabolism cluster_precursors Precursor Metabolism This compound This compound (4-hydroxy-N-methylamphetamine) pholedrine_conjugates This compound Glucuronide/Sulfate (Phase II Metabolites) This compound->pholedrine_conjugates UGTs, SULTs northis compound Northis compound (4-hydroxyamphetamine) norpholedrine_conjugates Northis compound Glucuronide/Sulfate (Phase II Metabolites) northis compound->norpholedrine_conjugates UGTs, SULTs hydroxynorephedrine 4-Hydroxynorephedrine northis compound->hydroxynorephedrine Dopamine β-hydroxylase methamphetamine Methamphetamine methamphetamine->this compound CYP2D6 (Aromatic Hydroxylation) amphetamine Amphetamine methamphetamine->amphetamine CYP2D6 (N-demethylation) amphetamine->northis compound CYP2D6 (Aromatic Hydroxylation)

Metabolic pathways of this compound and northis compound.

Quantitative Data Comparison

Direct comparative pharmacokinetic studies between this compound and northis compound are limited. The following tables summarize available quantitative data for each compound from separate studies. It is important to note that direct comparisons should be made with caution due to differing experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Rats [6]

ParameterD-PholedrineL-Pholedrine
Clearance (mL/min/kg) 93.583.9
Volume of Distribution (L/kg) 4.23 ± 1.763.15 ± 0.84
Urinary Excretion (Unchanged) 29%34%
Urinary Excretion (Conjugated) 57%52%

Data from a study in male Sprague-Dawley rats following a 20 mg/kg intravenous bolus of racemic this compound.

Table 2: Urinary Concentrations of this compound Conjugates in Methamphetamine Users [4]

MetaboliteConcentration Range (µg/mL)
p-hydroxymethamphetamine-sulphate 0.02 - 21.7
p-hydroxymethamphetamine-glucuronide <0.02 - 2.43

Data from analysis of urine samples from methamphetamine users.

Experimental Protocols

In Vitro Metabolism Study Using Human Liver Microsomes

This protocol describes a general procedure for assessing the in vitro metabolism of this compound and northis compound.

Objective: To identify metabolites and determine the metabolic stability of this compound and northis compound.

Materials:

  • This compound and Northis compound standards

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., solutions A and B containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (this compound or northis compound) in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-incubate the HLM (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration typically 1-10 µM) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the parent compound and metabolites using a validated LC-MS/MS method.

Data Analysis:

  • Metabolite identification is performed by comparing the mass spectra and retention times with those of reference standards, if available, or by interpreting the fragmentation patterns.

  • Metabolic stability is determined by measuring the disappearance of the parent compound over time and calculating the in vitro half-life (t½) and intrinsic clearance (CLint).

start Start: Prepare Reagents preincubation Pre-incubate Human Liver Microsomes (37°C, 5 min) start->preincubation initiation Initiate Reaction: Add Test Compound & NADPH System preincubation->initiation incubation Incubate at 37°C (Time course: 0-60 min) initiation->incubation termination Terminate Reaction (Add Acetonitrile) incubation->termination centrifugation Centrifuge to Precipitate Proteins termination->centrifugation analysis Analyze Supernatant (LC-MS/MS) centrifugation->analysis end End: Data Analysis analysis->end

Workflow for an in vitro metabolism study.
In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound or northis compound in a rodent model.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution.

Materials:

  • This compound or Northis compound for injection

  • Rodent model (e.g., Sprague-Dawley rats)

  • Dosing vehicles (e.g., saline)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Acclimatize animals to the housing conditions.

  • Administer a single dose of the test compound via the desired route (e.g., intravenous bolus or oral gavage).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) from a suitable site (e.g., tail vein).

  • Process blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.

Data Analysis:

  • Construct a plasma concentration-time curve.

  • Calculate pharmacokinetic parameters using non-compartmental or compartmental analysis software.

Pharmacodynamics and Signaling Pathways

Both this compound and northis compound are indirect-acting sympathomimetic amines.[2][7] Their primary mechanism of action is to increase the concentration of norepinephrine (B1679862) in the synaptic cleft by promoting its release from presynaptic nerve terminals and potentially by inhibiting its reuptake via the norepinephrine transporter (NET).[7][8] The elevated levels of norepinephrine then act on adrenergic receptors (α and β) on the postsynaptic membrane to elicit a physiological response.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron drug This compound / Northis compound net Norepinephrine Transporter (NET) drug->net Enters neuron via NET vesicle Synaptic Vesicle (Norepinephrine) drug->vesicle Displaces NE ne_release Norepinephrine Release vesicle->ne_release ne Norepinephrine (NE) ne_release->ne alpha_receptor α-Adrenergic Receptor ne->alpha_receptor beta_receptor β-Adrenergic Receptor ne->beta_receptor gq Gq alpha_receptor->gq gs Gs beta_receptor->gs plc PLC gq->plc ac Adenylyl Cyclase gs->ac pip2 PIP2 plc->pip2 atp ATP ac->atp ip3_dag IP3 + DAG pip2->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release camp cAMP atp->camp pka PKA Activation camp->pka response Physiological Response ca_release->response pka->response

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Pholedrine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Pholedrine is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only prevents environmental contamination but also mitigates risks of diversion and ensures a safe working environment. This guide provides a comprehensive overview of the necessary procedures for the safe and compliant disposal of this compound.

Regulatory Framework and Key Principles

The disposal of this compound, as with many pharmaceutical compounds and controlled substances, is governed by stringent federal, state, and local regulations. Key agencies such as the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) in the United States provide a framework for the management of these materials.[1] It is imperative that all laboratory personnel involved in the handling and disposal of such substances are familiar with their institution's specific policies, which should align with these regulations.

A core principle of proper disposal is that controlled substances and chemical waste should never be discarded in the regular trash or poured down the drain.[2][3] Such actions can lead to environmental contamination and pose a risk to public health.[4] Instead, a systematic approach involving segregation, documentation, and transfer to a licensed disposal facility is required.

Step-by-Step Disposal Protocol for this compound

The following steps outline the standard procedure for the disposal of unwanted, expired, or residual this compound in a laboratory setting.

1. Identification and Segregation:

  • Clearly label all containers of this compound waste with their contents (e.g., "Waste: this compound").

  • Segregate this compound waste from other chemical and non-hazardous waste streams to prevent accidental mixing and ensure proper handling.

2. Secure Storage:

  • Store this compound waste in a designated, secure location that is accessible only to authorized personnel. This area should be separate from active chemical storage.

3. Documentation:

  • Maintain a detailed inventory of all this compound waste. This log should include the quantity of the substance, the date it was designated as waste, and the names of the personnel involved.

  • For controlled substances, a DEA Form 41, or an equivalent institutional log, may be required to document the disposal.[5]

4. Contacting Environmental Health and Safety (EHS):

  • Notify your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the this compound waste.[2][3]

  • Provide the EHS office with all necessary documentation regarding the waste.

5. Transfer to a Licensed Facility:

  • The EHS department will typically coordinate with a licensed hazardous waste disposal company or a "reverse distributor" for the final destruction of the controlled substance.[5]

  • Ensure that a chain of custody form is completed upon transfer of the waste to the disposal vendor.

Disposal of Non-Recoverable Residual Amounts

In instances where only a non-recoverable residue of this compound remains in a container (e.g., an empty vial or syringe), the disposal method may differ. If the residue cannot be drawn out, the empty container may be disposed of in a designated sharps container for biohazardous waste.[5] However, it is crucial to consult your institution's specific guidelines on this matter.

Quantitative Data on Disposal Methods

Disposal MethodDescriptionApplicable Waste TypesKey Considerations
Incineration High-temperature destruction process that is considered the most effective way to destroy active pharmaceutical ingredients.Expired or unwanted bulk chemicals, contaminated labware, and residual amounts.Must be carried out by a licensed hazardous waste facility.
Reverse Distribution Transfer of expired or unwanted controlled substances to a DEA-registered reverse distributor for proper disposal.[5]Unused or expired controlled substances.Requires meticulous record-keeping and chain of custody documentation.
Chemical Neutralization Treatment of chemical waste to render it non-hazardous before disposal.Certain reactive or corrosive chemical waste.Not typically suitable for complex organic molecules like this compound without specific protocols.
Landfill Disposal in an engineered landfill designed to contain hazardous waste.Solid chemical waste that has been appropriately treated and packaged.Generally not recommended for untreated pharmaceutical waste due to the risk of leachate contamination.[6]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were identified in the public domain. The standard procedure relies on the established protocols for controlled substance and chemical waste management as outlined above. Laboratories should develop and adhere to their own internal Standard Operating Procedures (SOPs) for waste disposal, which should be based on regulatory guidelines and best practices.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound in a laboratory setting.

Figure 1: this compound Waste Disposal Workflow A Identify this compound Waste (Expired, Unwanted, Residual) B Segregate and Label Waste Container A->B C Securely Store in Designated Area B->C D Maintain Detailed Disposal Log C->D E Contact Institutional EHS Office D->E F Complete Waste Pickup Request E->F G EHS Arranges Pickup by Licensed Disposal Vendor F->G H Transfer Waste with Chain of Custody Form G->H I Final Destruction at Licensed Facility (e.g., Incineration) H->I

Figure 1: this compound Waste Disposal Workflow

This diagram outlines the step-by-step process from identifying this compound waste to its final destruction.

Figure 2: Decision Tree for this compound Disposal start This compound Designated for Disposal is_recoverable Is the amount recoverable? start->is_recoverable recoverable_path Follow Standard Disposal Protocol (Segregate, Log, EHS Pickup) is_recoverable->recoverable_path Yes non_recoverable_path Consult Institutional Policy for Non-Recoverable Waste is_recoverable->non_recoverable_path No end Disposal Complete recoverable_path->end sharps_disposal Dispose of empty container in Sharps/Biohazard Waste non_recoverable_path->sharps_disposal sharps_disposal->end

Figure 2: Decision Tree for this compound Disposal

This decision tree helps in determining the correct disposal path based on whether the amount of this compound waste is recoverable.

By implementing these procedures, laboratories can ensure the safe, responsible, and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pholedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling of Pholedrine, a sympathomimetic drug. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is fatal if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is essential.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double gloving with powder-free nitrile rubber gloves.[1][2]Provides robust protection against chemical permeation. Double gloving minimizes the risk of exposure during handling and disposal.[2]
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects against splashes of liquids or airborne powder that can cause serious eye damage.[1]
Respiratory Protection NIOSH-approved respirator.[1]Necessary when handling the powder form outside of a certified chemical fume hood to prevent respiratory tract irritation.[1] All personnel using respirators must be fit-tested and trained in accordance with OSHA standards.[3]
Protective Clothing Disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs.[1][2]Prevents skin contact with the chemical. Gowns should not be worn outside the designated handling area.[4]

Operational Procedures for Safe Handling

Engineering Controls:

  • All work with this compound in its solid, powder form must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1]

Standard Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is readily available and has been inspected for integrity.

  • Avoiding Contact: Avoid all direct contact with skin, eyes, and clothing. Do not breathe in the dust.[1]

  • Weighing and Transfer: When weighing or transferring this compound powder, use techniques that minimize dust generation, such as careful scooping and the use of anti-static weigh boats.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling, before leaving the laboratory, and before eating, drinking, or smoking.[1]

Storage:

  • Store this compound in a tightly closed, properly labeled container.[1]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] The recommended storage condition is dry, dark, and at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[5]

Emergency and Disposal Protocols

Immediate and correct response to emergencies is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15-20 minutes.[1] Remove all contaminated clothing. If skin irritation develops, seek medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for a minimum of 15-20 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.[1] If respiratory symptoms occur, contact a poison control center or a doctor for guidance.[1]
Ingestion If swallowed, immediately call a poison control center or a doctor. Rinse the mouth with water. Do not induce vomiting.
Spill Response Workflow

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Immediate Risk evacuate->assess minor_spill Minor Spill (Contained, Small Quantity) assess->minor_spill Minor major_spill Major Spill (Uncontained, Large Quantity) assess->major_spill Major don_ppe Don Appropriate PPE: - Double Nitrile Gloves - Goggles/Face Shield - Respirator - Lab Coat minor_spill->don_ppe evacuate_lab Evacuate Laboratory & Contact Emergency Services major_spill->evacuate_lab contain Contain Spill with Absorbent Material don_ppe->contain neutralize Neutralize (if applicable) & Clean Area contain->neutralize collect Collect Contaminated Material in Hazardous Waste Container neutralize->collect decontaminate Decontaminate Area & Equipment collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report Incident to Safety Officer dispose->report end End report->end evacuate_lab->report

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan

All this compound waste is to be considered hazardous and must be disposed of in accordance with institutional and local regulations.[1]

  • Solid Waste: Collect all solid waste, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed container for hazardous materials.[1]

  • Liquid Waste: Collect any liquid waste in a separate, compatible, and clearly labeled container.[1]

  • DEA Regulations: As a controlled substance, the disposal of this compound must adhere to the regulations set forth by the Drug Enforcement Administration (DEA) under 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317.[6] The substance must be rendered "non-retrievable" before disposal.[6] Consult with your institution's environmental health and safety department for specific procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pholedrine
Reactant of Route 2
Pholedrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.